Provitamin C
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-FLRLBIABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36389-86-3 (mono-hydrochloride salt) | |
| Record name | Provitamin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901313625 | |
| Record name | xylo-2-Hexulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16533-48-5 | |
| Record name | xylo-2-Hexulosonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Provitamin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | xylo-2-Hexulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Provitamin C: A Technical Guide to the Mechanism of Action in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ascorbic acid (Vitamin C) is a potent antioxidant and an essential cofactor for numerous enzymatic reactions crucial for cellular health, most notably collagen synthesis.[1][2][3] However, its inherent instability in cosmetic and pharmaceutical formulations, where it is prone to oxidation when exposed to air, light, and heat, presents significant challenges.[4][5] To overcome these limitations, stabilized derivatives known as provitamin C have been developed. These precursors are designed to be readily absorbed by the skin and subsequently converted into the biologically active L-ascorbic acid within the cellular environment.[4][6][7]
This technical guide provides an in-depth exploration of the mechanism of action of various this compound derivatives in cellular models. It details the processes of cellular uptake, enzymatic conversion, and the subsequent downstream effects, including antioxidant activity, stimulation of collagen synthesis, and inhibition of melanogenesis. Furthermore, this document outlines key experimental protocols for quantifying these effects and presents available quantitative data for comparative analysis.
Core Mechanism of Action: From Prodrug to Active Form
The fundamental mechanism of this compound relies on a two-step process: penetration into the skin and subsequent enzymatic conversion to L-ascorbic acid. This controlled release ensures that the active vitamin C is delivered directly to the skin cells where it can exert its biological effects, minimizing potential irritation associated with direct application of acidic L-ascorbic acid.[6][8]
References
- 1. Efficacy of Vitamin C Supplementation on Collagen Synthesis and Oxidative Stress After Musculoskeletal Injuries: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primabiotic.co.uk [primabiotic.co.uk]
- 3. nutrabytes.com [nutrabytes.com]
- 4. nbinno.com [nbinno.com]
- 5. Magnesium Ascorbyl Phosphate: The Vitamin C Derivative You Need for Radiant Skin [letsmakebeauty.com]
- 6. nbinno.com [nbinno.com]
- 7. paulaschoice-eu.com [paulaschoice-eu.com]
- 8. halecosmeceuticals.com [halecosmeceuticals.com]
A Technical Guide to the Physicochemical Properties of Ascorbyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbyl esters, lipophilic derivatives of L-ascorbic acid (Vitamin C), are pivotal in the pharmaceutical, cosmetic, and food industries. By esterifying ascorbic acid with fatty acids, its stability is enhanced and its solubility profile is shifted from hydrophilic to lipophilic, allowing for improved incorporation into lipid-based formulations and enhanced penetration through biological membranes. This technical guide provides an in-depth analysis of the core physicochemical properties of common ascorbyl esters, including their solubility, stability, melting point, pKa, and lipophilicity. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of relevant biological signaling pathways and experimental workflows to support researchers in their development efforts.
Core Physicochemical Properties
The therapeutic efficacy and formulation characteristics of ascorbyl esters are intrinsically linked to their physicochemical properties. Understanding these properties is crucial for predicting their behavior in various formulations and biological systems.
Solubility
The solubility of ascorbyl esters is dictated by the length and nature of the fatty acid chain. Generally, they are poorly soluble in water but show good solubility in organic solvents and oils.[1][2] This lipophilicity is key to their application in topical formulations and for the fortification of fatty foods.
Table 1: Solubility of Common Ascorbyl Esters in Various Solvents
| Ascorbyl Ester | Solvent | Solubility | Temperature (°C) |
| Ascorbyl Palmitate | Water | Very slightly soluble[1][3] | 25 |
| Ethanol | Freely soluble[1][3] | 25 | |
| Ethanol (95%) | ~23.5 g/100g [4] | 25 | |
| DMSO | ~30 mg/mL[5] | Room Temperature | |
| Dimethylformamide (DMF) | ~30 mg/mL[5] | Room Temperature | |
| Peanut Oil | 0.18 g/100g [4] | 25 | |
| Cottonseed Oil | 0.22 g/100g [4] | 25 | |
| Propylene Glycol | 6.6 g/100g [4] | 25 | |
| Ascorbyl Stearate | Water | Insoluble[1] | 25 |
| Ethanol | Soluble[1] | 25 | |
| Ethanol | 5 mg/mL[6] | Room Temperature | |
| DMSO | 10 mg/mL[6] | Room Temperature | |
| DMF | 10 mg/mL[6] | Room Temperature | |
| Ascorbyl Laurate | Water | Slightly soluble[7] | Room Temperature |
| Peanut Oil | 0.11 g/100g [4] | 25 | |
| Cottonseed Oil | 0.08 g/100g [4] | 25 | |
| Ascorbyl Oleate | Lipophilic media | Soluble[8] | Not Specified |
Stability
While more stable than ascorbic acid, ascorbyl esters are still susceptible to degradation, primarily through hydrolysis and oxidation.[9] Their stability is influenced by factors such as pH, temperature, light exposure, and the presence of oxygen and metal ions.[9][10] In formulations, higher concentrations of ascorbyl palmitate have been shown to reduce its degradation.[9]
Table 2: Factors Influencing the Stability of Ascorbyl Esters
| Factor | Effect on Stability |
| pH | Optimal stability is generally found in the acidic to neutral pH range. |
| Temperature | Higher temperatures accelerate degradation. |
| Light | Exposure to light, particularly UV radiation, can promote degradation.[9] |
| Oxygen | The presence of oxygen leads to oxidative degradation. |
| Metal Ions | Metal ions can catalyze oxidative reactions. |
| Formulation | Incorporation into well-structured emulsions can enhance stability.[9] |
Melting Point
The melting point of ascorbyl esters is an important parameter for their identification and purity assessment. It is influenced by the chain length of the fatty acid ester.
Table 3: Melting Points of Common Ascorbyl Esters
| Ascorbyl Ester | Melting Point (°C) |
| Ascorbyl Palmitate | 115-118[11] |
| Ascorbyl Stearate | ~116[1] |
pKa (Acid Dissociation Constant)
The pKa values of the hydroxyl groups on the ascorbic acid moiety of ascorbyl esters are crucial for understanding their ionization state at different pH values, which in turn affects their solubility, stability, and biological activity. The esterification at the 6-position does not significantly alter the pKa of the enediol system. For ascorbyl-6-O-alkanoates, the pKa of the hydroxyl group at the C3 position is approximately 4.2, and for the C2 position, it is around 11.6.[4]
Table 4: pKa Values of Hydroxyl Groups in Ascorbyl-6-O-Alkanoates
| Position of Hydroxyl Group | Approximate pKa |
| C3 | 4.2[4] |
| C2 | 11.6[4] |
Lipophilicity (log P)
The partition coefficient (log P) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. A positive log P value indicates a preference for the lipid phase over the aqueous phase.
Table 5: Log P Values of Common Ascorbyl Esters
| Ascorbyl Ester | Log P (Octanol/Water) |
| Ascorbyl Palmitate | ~6.00-6.5[11] |
| Ascorbyl Stearate | ~5.9-6.11[12] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for quality control and formulation development. The following are detailed methodologies for key experiments.
Determination of Melting Point (Capillary Method - USP <741>)
This method is used to determine the temperature range over which a crystalline solid melts.
Methodology:
-
Sample Preparation: The substance is finely powdered and, if necessary, dried to remove any water of hydration.
-
Capillary Tube Loading: A capillary glass tube, sealed at one end, is charged with the powdered sample to form a compact column of 2.5-3.5 mm in height.[5]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Heating: The apparatus is heated at a controlled rate. For Class Ia, the sample is introduced at a temperature about 5°C below the expected melting point, and the temperature is then ramped at 1 ± 0.5 °C/minute.[5]
-
Observation: The temperature at which the substance is first observed to collapse or liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting) are recorded to define the melting range.[5]
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a standard method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.
Methodology:
-
Apparatus Calibration: A potentiometer is calibrated using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: A known quantity of the ascorbyl ester is dissolved in a suitable solvent or co-solvent system, often with a surfactant for poorly soluble compounds, to a concentration of at least 10⁻⁴ M. The ionic strength of the solution is kept constant using a salt solution (e.g., 0.15 M KCl).
-
Titration: The solution is placed in a reaction vessel with a magnetic stirrer and a pH electrode. The solution is purged with nitrogen to remove dissolved gases.
-
Data Collection: A standardized titrant (e.g., 0.1 M NaOH or HCl) is added in small increments, and the pH is recorded after each addition.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).
Determination of Lipophilicity (log P) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.
Methodology:
-
Phase Preparation: 1-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[13]
-
Sample Preparation: A stock solution of the ascorbyl ester is prepared in a suitable solvent (e.g., DMSO).[13]
-
Partitioning: A known amount of the stock solution is added to a mixture of the pre-saturated 1-octanol and aqueous phases.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the analyte between the two phases and then centrifuged to ensure complete phase separation.
-
Concentration Measurement: The concentration of the ascorbyl ester in both the 1-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The log P is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Signaling Pathways and Biological Activity
Upon topical application, ascorbyl esters can penetrate the skin and are subsequently hydrolyzed by esterases to release ascorbic acid.[12] Ascorbic acid is a potent antioxidant and a cofactor for several enzymes, thereby influencing various cellular signaling pathways.
Collagen Synthesis
Ascorbic acid is a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen.[14] By promoting collagen synthesis, ascorbic acid and its derivatives contribute to maintaining skin structure and elasticity.
Response to UV Radiation
Ascorbyl esters can modulate cellular signaling pathways activated by ultraviolet (UV) radiation. For instance, ascorbyl palmitate has been shown to inhibit UVB-mediated activation of the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinases 1 and 2 (ERK1/2), and p38 kinase. However, it has also been reported to promote UVB-induced lipid peroxidation and c-Jun N-terminal kinase (JNK) activation.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of ascorbyl esters, detailed experimental protocols for their determination, and insights into their biological activities. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with these important lipophilic derivatives of Vitamin C. A thorough understanding of these fundamental properties is essential for the rational design of stable and efficacious formulations for pharmaceutical and cosmetic applications.
References
- 1. meyerscience.com [meyerscience.com]
- 2. Ascorbyl Palmitate | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US20070077261A1 - Compositions and method for enhancing the solubility of ascorbic acid using solubilization enhancers - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Showing Compound Ascorbyl stearate (FDB017534) - FooDB [foodb.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ascorbyl palmitate by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
The Biological Nexus: A Technical Guide to the Multifaceted Functions of Lipophilic Vitamin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ascorbic acid (Vitamin C), a potent water-soluble antioxidant, is indispensable for numerous physiological processes. However, its inherent instability and limited lipid solubility curtail its efficacy in various applications, particularly in dermatology and targeted drug delivery. To surmount these limitations, lipophilic derivatives of Vitamin C have been synthesized by esterifying the ascorbic acid molecule with fatty acids. These derivatives, such as Ascorbyl Palmitate, Tetrahexyldecyl Ascorbate, and Magnesium Ascorbyl Phosphate, exhibit enhanced stability and improved permeability across biological membranes.[1][2][3] This technical guide provides an in-depth exploration of the core biological functions of these lipophilic Vitamin C derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Biological Functions and Mechanisms of Action
Lipophilic Vitamin C derivatives exert their biological effects through several key mechanisms, primarily centered around their antioxidant, collagen-modulating, and anti-inflammatory properties.
Potent Antioxidant Activity and Radical Scavenging
Lipophilic Vitamin C derivatives are renowned for their ability to neutralize harmful reactive oxygen species (ROS), thereby protecting cells and tissues from oxidative stress.[4][5] This antioxidant capacity is fundamental to their roles in preventing photoaging, mitigating inflammation, and potentially contributing to their anti-cancer and neuroprotective effects.[6] Their lipophilicity allows for efficient incorporation into cellular membranes, where they can protect against lipid peroxidation.[7]
Quantitative Analysis of Antioxidant Activity
The antioxidant efficacy of various lipophilic Vitamin C derivatives has been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the free radicals, is a common metric for comparison.
| Derivative | Assay | IC50 Value / Activity | Reference |
| Tetrahexyldecyl Ascorbate (THDC) | H₂O₂ Neutralization | ~850 µg/mL | [2] |
| Ascorbyl Palmitate | DPPH Radical Scavenging | Higher than Ascorbic Acid | [8] |
| 5-O-alkynyl pyrimidine ASA derivatives | Antiviral (CMV) | EC50 = 1.8 - 3.8 µM | [9] |
| 1,2,3-triazolyl-L-ASA derivatives | Anticancer (MCF-7) | IC50 = 6.72 µM | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the free radical scavenging activity of a lipophilic Vitamin C derivative.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the lipophilic Vitamin C derivative in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a control solution containing only the solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the Vitamin C derivative or the control solution to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the derivative.
-
Stimulation of Collagen Synthesis and Extracellular Matrix Integrity
A cornerstone of Vitamin C's biological activity is its essential role in collagen synthesis.[10] It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes critical for the stabilization of the collagen triple helix.[11] Lipophilic derivatives retain this function, and their enhanced skin penetration makes them particularly effective in dermatological applications for improving skin elasticity and reducing the appearance of wrinkles.[10][12]
Signaling Pathway: TGF-β Mediated Collagen Synthesis
Transforming Growth Factor-beta (TGF-β) is a key cytokine that stimulates collagen production in fibroblasts. Vitamin C and its derivatives are thought to enhance this pathway.
Caption: TGF-β signaling pathway leading to collagen synthesis.
Experimental Protocol: Quantification of Collagen in Fibroblast Culture
This protocol describes how to measure collagen production by human dermal fibroblasts treated with a lipophilic Vitamin C derivative.
-
Cell Culture:
-
Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Replace the medium with serum-free DMEM containing various concentrations of the lipophilic Vitamin C derivative.
-
Include a positive control (L-ascorbic acid) and a negative control (vehicle).
-
Incubate the cells for 48-72 hours.
-
-
Collagen Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using a Sircol™ Soluble Collagen Assay kit according to the manufacturer's instructions.
-
Briefly, the assay is based on the specific binding of Sirius Red dye to the [Gly-X-Y]n helical structure of collagen.
-
Measure the absorbance of the collagen-dye complex at 555 nm.
-
Determine the collagen concentration from a standard curve prepared with known concentrations of collagen.
-
-
Data Analysis:
-
Normalize the collagen concentration to the total protein content of the cell lysate for each well.
-
Express the results as a percentage increase in collagen production compared to the negative control.
-
Regulation of Melanogenesis and Skin Depigmentation
Lipophilic Vitamin C derivatives are widely used in dermatological products to address hyperpigmentation.[2] They inhibit the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] This leads to a reduction in melanin production, resulting in a brighter and more even skin tone.
Signaling Pathway: MAPK Pathway in Melanogenesis
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of melanogenesis. Certain stimuli can activate this pathway, leading to the phosphorylation of transcription factors that control the expression of tyrosinase. Antioxidants like Vitamin C derivatives can modulate this pathway.
Caption: MAPK signaling pathway in melanogenesis.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol details the method for assessing the inhibitory effect of a lipophilic Vitamin C derivative on mushroom tyrosinase activity.[1]
-
Preparation of Reagents:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine) in phosphate buffer.
-
Prepare various concentrations of the lipophilic Vitamin C derivative. Kojic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution and the different concentrations of the Vitamin C derivative or control.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
-
Measurement:
-
Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals for 20-30 minutes.
-
-
Calculation of Inhibition:
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate is the change in absorbance per minute.
-
Determine the IC50 value from a dose-response curve.
-
Anti-Cancer and Pro-Apoptotic Potential
Emerging research suggests that lipophilic Vitamin C derivatives may possess anti-cancer properties.[9] At high concentrations, they can act as pro-oxidants, selectively inducing oxidative stress and apoptosis in cancer cells.[8] Their enhanced cellular uptake compared to ascorbic acid may contribute to this selective cytotoxicity.
Quantitative Analysis of Anti-Cancer Activity
The cytotoxic effects of lipophilic Vitamin C derivatives on various cancer cell lines are typically evaluated by determining the IC50 value, the concentration that inhibits 50% of cell growth.
| Derivative | Cell Line | IC50 Value | Reference |
| 1,2,3-triazolyl-L-ASA derivative | Breast adenocarcinoma (MCF-7) | 6.72 µM | [8] |
| 5-azacytosine ASA derivative | Various tumor cell lines | 0.92 - 5.91 µM | [9] |
Experimental Protocol: In Vitro Anti-Cancer Activity Workflow
This workflow outlines the key steps to assess the anti-cancer potential of a lipophilic Vitamin C derivative.
Caption: Workflow for in vitro anti-cancer activity assessment.
Experimental Protocol: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[13]
-
Sample Preparation:
-
Culture cancer cells on coverslips and treat them with the lipophilic Vitamin C derivative for a specified time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.
-
-
TUNEL Reaction:
-
Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, in a humidified chamber at 37°C for 1 hour. TdT catalyzes the addition of labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
-
Visualization:
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye like DAPI.
-
Mount the coverslips on microscope slides.
-
-
Analysis:
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei, while all nuclei will be stained blue with DAPI.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells.
-
Neuroprotective Effects
The brain has a high metabolic rate and is particularly vulnerable to oxidative stress. The antioxidant properties of lipophilic Vitamin C derivatives, coupled with their ability to cross the blood-brain barrier more readily than ascorbic acid, make them promising candidates for neuroprotection. They may help to mitigate neuronal damage in neurodegenerative diseases and ischemic events.
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y cells
The human neuroblastoma SH-SY5Y cell line is a common model for studying neuroprotective effects.[14]
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS.
-
To induce a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid for several days.
-
-
Induction of Neurotoxicity:
-
Expose the differentiated cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), to induce oxidative stress and cell death.
-
-
Treatment:
-
Pre-treat the cells with different concentrations of the lipophilic Vitamin C derivative for a specified period before adding the neurotoxin.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using the MTT assay. An increase in viability in the treated groups compared to the neurotoxin-only group indicates a protective effect.
-
Intracellular ROS Measurement: Use the DCFH-DA assay to quantify intracellular ROS levels. A reduction in ROS levels in the treated groups suggests antioxidant-mediated neuroprotection.
-
Apoptosis Assessment: Perform a TUNEL or Annexin V/PI staining assay to determine the extent of apoptosis. A decrease in apoptotic cells in the treated groups indicates an anti-apoptotic effect.
-
Conclusion
Lipophilic Vitamin C derivatives represent a significant advancement over L-ascorbic acid, offering enhanced stability and bioavailability. Their multifaceted biological functions, including potent antioxidant activity, stimulation of collagen synthesis, regulation of melanogenesis, and potential anti-cancer and neuroprotective effects, underscore their importance in both research and therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation and application of these promising compounds in the fields of dermatology, oncology, and neuroscience. Continued research is warranted to fully elucidate their mechanisms of action and to translate their potential into novel clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Signalling and regulation of collagen I synthesis by ET-1 and TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.2. Tyrosinase activity inhibition assay [bio-protocol.org]
- 7. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bubsnaturals.com [bubsnaturals.com]
- 12. TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 14. benchchem.com [benchchem.com]
Enzymatic conversion of Provitamin C to ascorbic acid in vivo
Foreword: A Clarification on "Provitamin C"
Before delving into the technical details of ascorbic acid biochemistry, it is crucial to address the term "this compound." Unlike Provitamin A (e.g., beta-carotene), which is converted to Vitamin A (retinol) in the human body, there is no scientifically recognized "this compound" that serves as a precursor to ascorbic acid (Vitamin C) in humans.
Humans, along with other primates, guinea pigs, and certain bats and birds, are incapable of synthesizing their own Vitamin C due to the lack of a functional enzyme, L-gulonolactone oxidase.[1][2][3][4][5] This enzyme is essential for the final step in the ascorbic acid biosynthetic pathway that is present in most other animals and plants.[1][6][7] Therefore, for humans, Vitamin C is an essential nutrient that must be obtained directly from the diet.[8][9]
The term "this compound" is sometimes used in marketing for skincare or dietary supplements, but it does not refer to a substance that the human body enzymatically converts into ascorbic acid.[10][11]
This guide will instead focus on two key, scientifically-grounded processes:
-
The De Novo Biosynthesis of Ascorbic Acid: This section will detail the enzymatic pathway used by most animals and plants to produce ascorbic acid from glucose. This is the pathway where the concept of a precursor is biologically relevant, although the term "provitamin" is not used.
-
The In Vivo Redox Cycling of Ascorbic Acid: This section will explore the critical process of regenerating ascorbic acid from its oxidized form, dehydroascorbic acid (DHA), within the human body. This recycling mechanism is vital for maintaining the body's antioxidant capacity.
Part 1: De Novo Biosynthesis of Ascorbic Acid in Non-Primate Mammals
Most animals synthesize ascorbic acid from glucose, primarily in the liver.[6] This multi-step enzymatic pathway converts glucose into L-ascorbic acid. The final and critical step is catalyzed by the enzyme L-gulonolactone oxidase (GULO).[1][2]
Biochemical Pathway
The conversion of glucose to ascorbic acid involves a series of enzymatic reactions. While plants utilize a different primary pathway, the mammalian pathway proceeds as follows[6][7]:
-
Glucose is converted to UDP-glucuronic acid .
-
UDP-glucuronic acid is then converted to L-gulonic acid .
-
L-gulonic acid is converted to L-gulono-1,4-lactone .
-
In the final step, L-gulono-1,4-lactone is oxidized by L-gulonolactone oxidase (GULO) in the presence of oxygen to produce L-ascorbic acid.[1][2]
The human genome contains a non-functional remnant of the GULO gene, which is why we cannot perform this final conversion.[1][4]
Visualization of the Mammalian Ascorbic Acid Synthesis Pathway
Caption: Mammalian Ascorbic Acid Synthesis Pathway.
Part 2: In Vivo Redox Cycling of Ascorbic Acid in Humans
While humans cannot synthesize Vitamin C de novo, our bodies have an efficient system to recycle its oxidized form, dehydroascorbic acid (DHA), back into the active ascorbic acid form. This process is crucial for maintaining the body's antioxidant defenses and the various enzymatic functions of Vitamin C.[12][13]
Mechanism of Action
Ascorbic acid functions as an antioxidant by donating electrons to neutralize reactive oxygen species. In this process, it becomes oxidized, first to the ascorbate free radical and then to dehydroascorbic acid (DHA).[14] DHA can be transported into cells via glucose transporters (GLUTs).[5][8] Inside the cell, DHA is rapidly reduced back to ascorbic acid.
This reduction is accomplished through several enzymatic and non-enzymatic pathways, primarily involving glutathione (GSH) and NADPH-dependent mechanisms.[12]
-
Glutathione (GSH)-dependent reduction: Enzymes such as glutaredoxin and protein disulfide isomerase can use GSH to reduce DHA back to ascorbic acid.
-
NADPH-dependent reduction: Enzymes like 3α-hydroxysteroid dehydrogenase can utilize NADPH to directly reduce DHA.
Experimental Protocols: Measuring Ascorbic Acid and Dehydroascorbic Acid Interconversion
Studying the in vivo conversion of DHA to ascorbic acid often involves stable isotope labeling and chromatographic techniques.
Objective: To quantify the reduction of DHA to ascorbic acid in a biological sample.
Methodology: HPLC with Electrochemical Detection
-
Sample Preparation:
-
Collect biological samples (e.g., plasma, tissue homogenates).
-
Immediately acidify the sample with metaphosphoric acid or perchloric acid to stabilize ascorbic acid and precipitate proteins.
-
Centrifuge to remove precipitated proteins.
-
The supernatant can be directly analyzed or stored at -80°C.
-
-
Chromatographic Separation:
-
System: High-Performance Liquid Chromatography (HPLC).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An aqueous buffer at a low pH (e.g., pH 2.5-3.0) containing a chelating agent like EDTA to prevent metal-catalyzed oxidation. A common mobile phase is a mixture of monobasic potassium phosphate, methanol, and EDTA.
-
-
Detection:
-
Electrochemical Detector (ECD): This is the preferred method for its high sensitivity and specificity for ascorbic acid. The detector is set at an oxidizing potential (e.g., +0.6 to +0.8 V) that is sufficient to oxidize ascorbic acid but not many other interfering compounds.
-
Diode Array Detector (DAD): Can be used to detect ascorbic acid by its UV absorbance (around 245-265 nm), though it is less sensitive than ECD.
-
-
Quantification of DHA:
-
DHA is not electrochemically active and does not absorb UV light strongly.
-
Therefore, DHA is typically measured indirectly. The total ascorbic acid is measured after reducing all the DHA in the sample to ascorbic acid using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
DHA concentration is then calculated as: [Total Ascorbic Acid] - [Initial Ascorbic Acid] .
-
Data Presentation: Redox Cycling Efficiency
The efficiency of DHA reduction can be presented by comparing the levels of ascorbic acid and DHA in various tissues or under different physiological conditions.
| Tissue | Typical Ascorbic Acid (AA) Concentration | Typical Dehydroascorbic Acid (DHA) Concentration | AA:DHA Ratio |
| Plasma | 40-60 µM | < 2 µM | > 20:1 |
| Liver | 1-2 mM | Low | High |
| Brain | 2-4 mM | Low | High |
| Adrenal Gland | 3-4 mM | Low | High |
Note: Concentrations are approximate and can vary based on dietary intake and physiological state.
The high ratio of ascorbic acid to DHA in most tissues underscores the efficiency of the in vivo recycling system.
Visualization of the Ascorbic Acid Redox Cycling Workflow
Caption: Ascorbic Acid Redox Cycling in Human Cells.
Conclusion
For researchers, scientists, and drug development professionals, it is vital to distinguish between the de novo synthesis of ascorbic acid, which is absent in humans, and the crucial in vivo redox cycling that maintains its function. While the concept of a "this compound" is not applicable to human physiology, understanding the mechanisms of ascorbic acid recycling offers significant opportunities for research into antioxidant therapies and the role of Vitamin C in health and disease. The methodologies outlined provide a framework for accurately quantifying the components of this vital redox system.
References
- 1. grokipedia.com [grokipedia.com]
- 2. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]
- 3. L-Gulonolactone Oxidase → Area → Sustainability [lifestyle.sustainability-directory.com]
- 4. L-gulonolactone_oxidase [bionity.com]
- 5. Vitamin C—Sources, Physiological Role, Kinetics, Deficiency, Use, Toxicity, and Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin C - Wikipedia [en.wikipedia.org]
- 7. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin C - Health Professional Fact Sheet [ods.od.nih.gov]
- 9. Vitamin C: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. nardosnaturalwholesale.com [nardosnaturalwholesale.com]
- 11. professional-health-products.com [professional-health-products.com]
- 12. pnas.org [pnas.org]
- 13. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin C physiology: the known and the unknown and Goldilocks - PMC [pmc.ncbi.nlm.nih.gov]
The Stability Profile of Provitamin C in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Provitamin C derivatives, such as Sodium Ascorbyl Phosphate (SAP), Magnesium Ascorbyl Phosphate (MAP), and Ascorbyl Palmitate (AP), have been developed to overcome the inherent instability of L-Ascorbic Acid (L-AA) in aqueous solutions. This technical guide provides an in-depth analysis of the stability profiles of these common this compound forms. It consolidates quantitative data on their degradation under various conditions, including pH, temperature, and light exposure. Detailed experimental methodologies for stability assessment using High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this guide illustrates the key biochemical pathways involved in the conversion of this compound to its active form and its subsequent antioxidant action through detailed diagrams.
Introduction
L-Ascorbic Acid, the biologically active form of Vitamin C, is a potent antioxidant widely used in pharmaceutical and cosmetic formulations. However, its application is significantly limited by its poor stability in aqueous solutions, where it is readily degraded by oxidation, a process accelerated by factors such as light, heat, and the presence of metal ions.[1] To address these stability issues, several more stable derivatives, collectively known as this compound, have been synthesized. These derivatives are converted to L-Ascorbic Acid in vivo, typically within the skin, to exert their physiological effects.[2]
This guide focuses on three commercially significant this compound derivatives:
-
Sodium Ascorbyl Phosphate (SAP): A water-soluble, stable derivative.[2]
-
Magnesium Ascorbyl Phosphate (MAP): Another water-soluble and highly stable form of vitamin C.[1]
-
Ascorbyl Palmitate (AP): A fat-soluble derivative of vitamin C.[3]
Understanding the stability characteristics of these derivatives is crucial for developing effective and shelf-stable formulations.
Comparative Stability of this compound Derivatives
This compound derivatives, particularly the phosphate esters (SAP and MAP), exhibit significantly greater stability in aqueous solutions compared to L-Ascorbic Acid.[4] Ascorbyl Palmitate, while more stable than L-AA, is generally less stable than the phosphate derivatives.[5]
Influence of pH
The pH of an aqueous solution is a critical determinant of this compound stability. Sodium Ascorbyl Phosphate demonstrates optimal stability at a pH above 6.5. In contrast, L-Ascorbic Acid is more stable in acidic conditions.
Influence of Temperature
Elevated temperatures accelerate the degradation of all vitamin C forms. Formulations containing this compound should be stored at controlled room temperature or lower to maintain potency.
Influence of Light and Metal Ions
While generally more light-stable than L-AA, exposure to light can hasten the degradation of derivatives like Ascorbyl Palmitate.[6] The presence of metal ions, such as iron and copper, can catalyze oxidative degradation, making the inclusion of chelating agents in formulations advisable.[3]
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of Sodium Ascorbyl Phosphate and provide a general comparison with other derivatives. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: Stability of 3% Sodium Ascorbyl Phosphate (SAP) vs. L-Ascorbic Acid (L-AA) in Aqueous Solution at 40°C and pH 6
| Time | Remaining SAP (%) | Remaining L-AA (%) |
| Initial | 100 | 100 |
| 1 Month | >90 | <60 |
| 2 Months | >85 | <40 |
| 3 Months | >80 | <30 |
Table 2: Influence of pH on the Stability of 3% Sodium Ascorbyl Phosphate (SAP) in Aqueous Solution at 40°C
| pH | Remaining SAP after 1 Month (%) |
| 5.0 | ~70 |
| 6.0 | ~85 |
| 7.0 | >95 |
Table 3: General Comparative Stability of Vitamin C and its Derivatives in Aqueous Solution at Room Temperature
| Compound | Remaining Active (%) after 60 Days |
| L-Ascorbic Acid | ~35 |
| Ascorbyl Palmitate | ~75 |
| Magnesium Ascorbyl Phosphate | >90 |
Note: The data in Table 3 is generalized from a comparative study and specific concentrations and pH were not provided.[4]
Experimental Protocols for Stability Assessment
The standard method for quantifying the stability of this compound in aqueous solutions and finished formulations is High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
Objective: To develop a stability-indicating HPLC method for the quantitative determination of a this compound derivative (e.g., Sodium Ascorbyl Phosphate) in an aqueous solution.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Metaphosphoric acid or phosphate buffer components
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example for SAP):
-
Mobile Phase: A mixture of 0.2% metaphosphoric acid in water, methanol, and acetonitrile (e.g., in a 90:8:2 v/v/v ratio). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation: Prepare the aqueous test solution containing the this compound derivative at the desired concentration. At specified time points during the stability study, withdraw an aliquot of the sample, dilute it with the mobile phase to fall within the concentration range of the standard curve, and filter it through a 0.45 µm syringe filter.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to the this compound derivative based on its retention time. Calculate the concentration of the derivative in the samples by comparing the peak area with the calibration curve generated from the standard solutions.
-
Stability Assessment: The percentage of the remaining this compound derivative at each time point is calculated relative to its initial concentration (time zero).
Visualization of Biochemical Pathways
Conversion of this compound to L-Ascorbic Acid in the Skin
This compound derivatives, particularly the phosphate esters, are biologically inactive until they are converted to L-Ascorbic Acid within the skin. This conversion is primarily mediated by endogenous skin enzymes, such as phosphatases.[7]
Caption: Enzymatic conversion of this compound to active L-Ascorbic Acid in the skin.
Antioxidant Signaling Pathway of L-Ascorbic Acid
Once converted, L-Ascorbic Acid acts as a potent antioxidant, protecting skin cells from damage caused by reactive oxygen species (ROS). It neutralizes free radicals by donating electrons.
Caption: L-Ascorbic Acid's role in neutralizing reactive oxygen species.
Conclusion
This compound derivatives, especially Sodium Ascorbyl Phosphate and Magnesium Ascorbyl Phosphate, offer a significant advantage over L-Ascorbic Acid in terms of stability in aqueous formulations. Their stability is, however, critically dependent on formulation parameters, most notably pH. By understanding the stability profiles and employing robust analytical methods such as HPLC, researchers and formulators can develop effective and stable products that deliver the full benefits of vitamin C to the skin. The enzymatic conversion to the active L-Ascorbic Acid form within the skin ensures targeted antioxidant and other physiological effects.
References
- 1. Vitamin C in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of sodium ascorbyl phosphate - Eureka | Patsnap [eureka.patsnap.com]
Provitamin C Degradation Under Oxidative Stress: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ascorbic acid (Provitamin C), a pivotal water-soluble antioxidant in biological systems, is inherently unstable and susceptible to degradation, particularly under conditions of oxidative stress. This technical guide provides an in-depth exploration of the core degradation pathways of ascorbic acid initiated by reactive oxygen species (ROS) and other pro-oxidant factors. It details the primary aerobic and anaerobic degradation routes, the catalytic role of metal ions, and the influence of environmental factors such as pH and temperature. Furthermore, this document summarizes key quantitative kinetic data and provides detailed experimental protocols for the analysis of ascorbic acid and its degradation products, serving as a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and formulation science.
Introduction to Ascorbic Acid and Oxidative Stress
L-ascorbic acid (ASA), the active form of vitamin C, is an essential nutrient for humans, playing a critical role as a cofactor for various enzymes and as a potent antioxidant.[1][2] Its antioxidant function stems from its ability to donate electrons, thereby neutralizing harmful reactive oxygen species (ROS) such as superoxide radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•).[3][4][5] These ROS are byproducts of normal cellular metabolism and can induce significant damage to biomolecules, including proteins, lipids, and DNA, a state known as "oxidative stress".[3]
While ascorbic acid is a primary defense against oxidative stress, it is itself consumed in the process. The degradation of ascorbic acid is a complex process involving multiple pathways and resulting in a variety of products, ultimately leading to the loss of its biological activity.[5][6] Understanding these degradation pathways is crucial for developing stable formulations in the pharmaceutical and food industries and for elucidating its physiological and pathological roles.
Core Degradation Pathways
The degradation of ascorbic acid can proceed through two primary pathways: aerobic (oxidative) and anaerobic. The presence of oxygen and other oxidizing agents dictates the predominant route.
Aerobic (Oxidative) Degradation Pathway
Under aerobic conditions, the degradation of ascorbic acid is the more common and rapid pathway.[3] This process is initiated by the loss of an electron to an oxidizing species, forming the relatively stable ascorbyl radical. The subsequent loss of a second electron yields dehydroascorbic acid (DHA).[5][6]
-
Oxidation to Dehydroascorbic Acid (DHA): ASA is first oxidized to the ascorbyl radical, which can then be further oxidized to DHA. This two-step oxidation is reversible in vivo, where enzymes can reduce DHA back to ASA.[6][7]
-
Irreversible Hydrolysis of DHA: DHA is a highly unstable compound with a short half-life in aqueous solutions.[7][8] It undergoes irreversible hydrolysis of its lactone ring to form 2,3-diketo-L-gulonic acid (DKG).[3][6] This step represents a critical point of no return in the degradation process, marking the permanent loss of vitamin C activity.[6]
-
Further Degradation of DKG: DKG is also unstable and can be further degraded through several reactions, including oxidative decarboxylation, to yield a variety of smaller compounds such as L-xylosone, L-threonic acid, and oxalic acid.[6][8][9]
The interaction of DHA and DKG with different ROS can produce distinct product profiles, allowing for a unique "fingerprint" of oxidation products for each ROS.[5][6]
Caption: The primary aerobic degradation pathway of L-ascorbic acid.
Anaerobic Degradation Pathway
In the absence of oxygen, ascorbic acid can degrade through an alternative, typically slower, anaerobic pathway.[10][11] This route does not involve DHA as an intermediate. Instead, under acidic conditions and often catalyzed by hydrogen ions, ascorbic acid degrades to produce furfural.[12] This pathway is particularly relevant in deoxygenated food products during long-term storage or high-temperature processing.[12]
Catalysts and Influencing Factors of Oxidative Degradation
Several factors can accelerate the oxidative degradation of ascorbic acid.
Reactive Oxygen Species (ROS)
ROS are the primary initiators of oxidative degradation. Species like hydrogen peroxide (H₂O₂) can directly oxidize ascorbic acid and its degradation intermediates.[13] Superoxide (O₂•⁻) also plays a significant role in the initial oxidation steps.[6] The specific ROS involved can influence the end products of the degradation cascade.[6]
Transition Metal Ions (Pro-oxidant Activity)
Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts of ascorbic acid oxidation.[14][15][16] In a process known as the Fenton reaction, ascorbic acid can act as a pro-oxidant by reducing these metal ions (e.g., Fe³⁺ to Fe²⁺). The reduced metal ion then reacts with hydrogen peroxide to generate the highly destructive hydroxyl radical (OH•), which can then oxidize other molecules.[3][17] This catalytic cycle dramatically accelerates the degradation of ascorbic acid and surrounding biomolecules.[18]
References
- 1. Frontiers | Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water [frontiersin.org]
- 2. rfppl.co.in [rfppl.co.in]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
- 5. researchgate.net [researchgate.net]
- 6. The oxidation of dehydroascorbic acid and 2,3-diketogulonate by distinct reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Vitamin C as Scavenger of Reactive Oxygen Species during Healing after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The Essential Role of Vitamin C in Collagen Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin C, or L-ascorbic acid, is an indispensable water-soluble vitamin with a well-established and critical role in the biosynthesis of collagen.[1][2] It functions as an essential cofactor for key enzymes responsible for the post-translational modification and stabilization of collagen molecules.[1][3][4] A deficiency in vitamin C leads to impaired collagen production, resulting in weakened connective tissues and the clinical manifestations of scurvy.[5] Beyond its direct role as a cofactor, ascorbic acid also influences collagen synthesis at the transcriptional level and provides crucial antioxidant protection to the extracellular matrix.[1][6] This technical guide provides an in-depth exploration of the biochemical pathways, quantitative effects, and experimental methodologies related to the role of vitamin C in collagen synthesis, tailored for professionals in research and drug development.
Introduction: The Centrality of Collagen and Vitamin C
Collagen is the most abundant protein in mammals, constituting a major structural component of the skin, bones, tendons, cartilage, and blood vessels.[2][5] Its unique triple-helix structure confers remarkable tensile strength to connective tissues. The synthesis of mature, functional collagen is a complex, multi-step process that begins with the transcription and translation of procollagen chains and involves extensive post-translational modifications.[2]
Among the most critical of these modifications is the hydroxylation of proline and lysine residues within the procollagen polypeptide chains. This process is absolutely dependent on vitamin C.[1][3][4] L-ascorbic acid's primary role in this context is to act as a cofactor for two crucial enzymes: prolyl hydroxylase and lysyl hydroxylase.[6][7][8]
The Core Mechanism: Vitamin C as an Enzymatic Cofactor
The stability of the collagen triple helix is heavily reliant on the hydroxylation of proline residues to form hydroxyproline. This modification allows for the formation of hydrogen bonds that stabilize the helical structure.[9] Similarly, the hydroxylation of lysine residues to form hydroxylysine is a prerequisite for the subsequent glycosylation and the formation of covalent cross-links that give collagen its strength and stability.[5][7]
The enzymes responsible, prolyl hydroxylase and lysyl hydroxylase, belong to a class of α-ketoglutarate-dependent dioxygenases.[9] These enzymes contain a ferrous iron (Fe²⁺) atom at their active site, which is essential for their catalytic activity.[5] During the hydroxylation reaction, the Fe²⁺ is oxidized to ferric iron (Fe³⁺), rendering the enzyme inactive.[5][9]
Vitamin C's critical function is to reduce the iron atom at the active site of prolyl and lysyl hydroxylases from the ferric (Fe³⁺) back to the ferrous (Fe²⁺) state, thereby reactivating the enzyme.[5] In this capacity, ascorbic acid acts as a reducing agent, allowing the enzymes to catalyze multiple hydroxylation reactions.[3][5] Without an adequate supply of vitamin C, these enzymes become inactivated, leading to under-hydroxylated and unstable procollagen chains that are rapidly degraded within the cell.[5][9][10]
The following diagram illustrates the essential role of Vitamin C in reactivating prolyl hydroxylase, a key step for collagen stability.
Caption: Role of Vitamin C in the prolyl hydroxylase enzymatic cycle.
Beyond the Cofactor Role: Transcriptional Regulation and Antioxidant Effects
While its cofactor function is paramount, research has shown that ascorbic acid also stimulates collagen synthesis at a transcriptional level.[1] Studies have demonstrated that vitamin C can preferentially increase the transcription of collagen-specific mRNA, suggesting a role in gene expression that is independent of its function in hydroxylation.[1]
Furthermore, Vitamin C is a potent antioxidant that protects the skin and other tissues from oxidative stress caused by free radicals generated from UV exposure and pollution.[6][8][11] This antioxidant activity helps protect existing collagen from degradation and supports the health of fibroblasts, the cells responsible for producing collagen.[2]
Interestingly, the prolyl hydroxylase domain (PHD) enzymes that hydroxylate collagen are part of the same family as the PHDs that regulate the hypoxia-inducible factor (HIF-1α).[12][13][14] HIF-1α is a transcription factor that mediates cellular responses to low oxygen.[12] Under normal oxygen conditions, PHDs hydroxylate HIF-1α, leading to its degradation.[12][13] Vitamin C, as a cofactor for PHDs, can enhance the degradation of HIF-1α, thereby influencing pathways that are sometimes intertwined with collagen metabolism, particularly in hypoxic environments like wound healing or tumors.[15]
Quantitative Effects of Vitamin C on Collagen Synthesis
The impact of ascorbic acid on collagen production is dose-dependent.[7] Numerous in vitro studies using human fibroblasts have quantified this effect.
| Study Focus | Cell Type | Vitamin C Concentration | Observed Effect on Collagen Synthesis | Reference |
| Dose-Dependent Increase | Normal Human Fibroblasts (NHF) | 10⁻⁵ M to 10⁻³ M | Induced a dose-dependent increase in collagen type I deposits. | [7] |
| Stimulation of Synthesis | Human Skin Fibroblasts | 0.25 mM | Increased collagen synthesis approximately eight-fold. | [10] |
| Enzyme Activity Modulation | Human Skin Fibroblasts | 0.25 mM (for 24h) | Lysyl hydroxylase activity tripled. | [10] |
| Synergistic Effects | Human Dermal Fibroblasts | 1 mM Ascorbic Acid + 1 mM Glycinamide | Synergistically enhanced collagen production to levels similar to TGF-β1 treatment. | [16] |
Experimental Protocols for Assessing Collagen Synthesis
Verifying the effects of compounds on collagen synthesis requires robust and reproducible experimental methodologies. Below are outlines of key protocols cited in the literature.
-
Cell Culture: Human skin fibroblasts are cultured to confluence in DMEM supplemented with fetal calf serum.[17]
-
Treatment: The culture medium is replaced with fresh medium containing varying concentrations of L-ascorbic acid (e.g., 0 to 100 µg/ml). A fresh supplement of ascorbate is added daily due to its instability in culture media.[17]
-
Sample Collection: Aliquots of the culture medium are collected after specified time points (e.g., 24, 48, 72 hours).
-
Quantification:
-
Hydroxyproline Assay: This is a classic method to estimate collagen content, as hydroxyproline is almost exclusive to collagen.[17] However, it can be unreliable if hydroxylation is limited.[17]
-
Sirius Red Assay: A spectrophotometric dye-binding technique where the Sirius Red dye specifically binds to collagen fibers, allowing for quantification.[18]
-
Western Blotting: This technique uses antibodies specific to collagen type I (or its propeptides) to detect and quantify the amount of secreted collagen in the culture medium.[19][20]
-
Real-Time PCR: To assess transcriptional effects, mRNA is extracted from the cells and the expression levels of collagen genes (e.g., COL1A1) are quantified.[19][20]
-
Several methods exist to measure the activity of P4H, a direct target of Vitamin C's cofactor function.
-
Radioactive Assay: This traditional method quantifies the [¹⁴C]CO₂ released from the decarboxylation of [1-¹⁴C]α-ketoglutarate during the hydroxylation reaction.[21]
-
HPLC-Based Assay: A non-radioactive method that uses High-Performance Liquid Chromatography (HPLC) to measure the formation of succinate, a co-product of the reaction.[21]
-
Colorimetric Assay: A newer, high-throughput method that monitors the consumption of the α-ketoglutarate co-substrate by derivatizing it with 2,4-dinitrophenylhydrazine (2,4-DNPH), which can be measured spectrophotometrically.[22]
The following diagram outlines a typical workflow for investigating the effect of a test compound (like Vitamin C) on collagen synthesis in a cell culture model.
Caption: A generalized workflow for studying collagen synthesis.
Conclusion and Implications for Drug Development
The role of L-ascorbic acid in collagen synthesis is multifaceted and indispensable. It is a mandatory cofactor for the hydroxylating enzymes that ensure the structural integrity of collagen, a modulator of collagen gene expression, and a protective antioxidant for the extracellular matrix. For researchers and professionals in drug development, particularly in fields like dermatology, wound healing, and tissue engineering, a thorough understanding of these pathways is crucial.
The development of stable Vitamin C derivatives and combination therapies that enhance its delivery and efficacy remains a promising area of research.[7][16] Furthermore, the assays and protocols described herein provide a framework for screening and validating new compounds that may target the collagen synthesis pathway to promote tissue repair and combat the effects of aging.
References
- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primabiotic.co.uk [primabiotic.co.uk]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. Regulation of collagen biosynthesis by ascorbic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9.32 Enzymatic Functions | Nutrition Flexbook [courses.lumenlearning.com]
- 6. zoskinhealth.com [zoskinhealth.com]
- 7. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nutrabytes.com [nutrabytes.com]
- 9. Collagen and the importance of vitamin C - The Science Snail [sciencesnail.com]
- 10. drkumardiscovery.com [drkumardiscovery.com]
- 11. continentalhospitals.com [continentalhospitals.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 19. Methods for Measuring Type I Collagen Synthesis In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 20. Methods for measuring type I collagen synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Vitamin C: A Technical Guide to the Discovery and Synthesis of Novel Provitamins
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid (Vitamin C) is an essential nutrient, a potent antioxidant, and a crucial cofactor in numerous enzymatic reactions. However, its inherent instability and hydrophilic nature limit its therapeutic and cosmeceutical applications. This has spurred the development of Vitamin C provitamins—stable precursors that are converted to the active form in vivo. This in-depth technical guide explores the landscape of novel Vitamin C provitamins, with a focus on their discovery, synthesis, and mechanisms of action. We provide a comprehensive overview of advanced ascorbyl esters and glycosylated derivatives, detailing their synthesis protocols and presenting quantitative data on their efficacy. Furthermore, this guide elucidates the biological pathways governing their uptake and conversion, offering a roadmap for the rational design of next-generation Vitamin C therapeutics.
Introduction: The Imperative for Vitamin C Provitamins
Vitamin C's role in human health is well-established, extending from its antiscorbutic properties to its involvement in collagen synthesis, immune function, and neurotransmitter production[1]. Despite its importance, the direct application of L-ascorbic acid is hampered by its rapid oxidation and poor membrane permeability. Provitamins, or prodrugs, of Vitamin C offer a strategic solution to these challenges. By masking the reactive enediol group of ascorbic acid, typically through esterification or glycosylation, these precursor molecules exhibit enhanced stability and lipophilicity, leading to improved bioavailability and targeted delivery. Upon administration, these provitamins are metabolized by endogenous enzymes to release L-ascorbic acid at the site of action.
This guide will focus on two promising classes of novel Vitamin C provitamins:
-
Lipophilic Ascorbyl Esters: These compounds, such as ascorbyl oleate, are synthesized by esterifying ascorbic acid with fatty acids, enhancing their solubility in lipid-rich environments and facilitating their passage through cellular membranes.
-
Glycosylated Ascorbic Acid Derivatives: The attachment of a glucose moiety, as seen in 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) and its acylated forms, improves stability in aqueous solutions while leveraging cellular enzymatic pathways for activation.
Synthesis of Novel Vitamin C Provitamins
The synthesis of Vitamin C provitamins is a cornerstone of their development. Both chemical and enzymatic methods are employed, with the latter gaining prominence due to its regioselectivity and milder reaction conditions.
Lipase-Catalyzed Synthesis of Ascorbyl Oleate
The enzymatic synthesis of ascorbyl oleate represents an eco-friendly and highly selective method for producing a lipophilic Vitamin C provitamin.
Experimental Protocol:
-
Materials:
-
L-Ascorbic acid
-
Oleic acid
-
Immobilized lipase B from Candida antarctica (Novozym 435)
-
Acetone (anhydrous)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a 250 mL screw-capped flask, add L-ascorbic acid (e.g., 0.135 M), oleic acid (substrate molar ratio of 1:8, ascorbic acid to oleic acid), and anhydrous acetone.
-
Add Novozym 435 (e.g., 0.2% w/v) and molecular sieves (10% w/w of substrates) to the mixture.
-
Seal the flask and incubate in a shaking water bath at a controlled temperature (e.g., 60°C) with constant agitation (e.g., 200 rpm) for the desired reaction time (e.g., up to 72 hours).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the immobilized enzyme and molecular sieves.
-
The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude ascorbyl oleate.
-
Purify the product using column chromatography on silica gel.
-
Quantitative Data Summary: Lipase-Catalyzed Synthesis of Ascorbyl Esters
| Provitamin | Acyl Donor | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ascorbyl Oleate | Oleic Acid | Novozym 435 | Acetone | 60 | 4 | ~17% conversion | [2] |
| Ascorbyl Linoleate | Linoleic Acid | Novozym 435 | tert-Butanol | 70 | 1 | up to 90% | [3] |
| Mixed Ascorbyl Esters | Palm Oil Methyl Esters | Novozym 435 | Acetone | 50 | - | 62% conversion | [4] |
Chemical Synthesis of 6-O-Acyl-2-O-α-D-glucopyranosyl-L-ascorbic Acids
These novel derivatives combine the stability of glycosylated ascorbic acid with the lipophilicity of an acyl chain, making them promising candidates for dermatological applications.
Experimental Protocol:
-
Materials:
-
2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G)
-
Acid anhydride (e.g., dodecanoic anhydride for 6-O-dodecanoyl-AA-2G)
-
Pyridine (anhydrous)
-
-
Procedure:
-
Dissolve AA-2G in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the corresponding acid anhydride to the solution.
-
Stir the reaction mixture at room temperature for a specified duration.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, evaporate the pyridine under reduced pressure.
-
Purify the resulting 6-O-acyl-AA-2G derivative by silica gel column chromatography.
-
Quantitative Data Summary: Synthesis of 6-O-Acyl-AA-2G Derivatives
| Derivative | Acyl Chain Length | Yield (%) | Reference |
| 6-O-Butyryl-AA-2G | C4 | 30-60 | [5] |
| 6-O-Octanoyl-AA-2G | C8 | 30-60 | [5] |
| 6-O-Dodecanoyl-AA-2G | C12 | 30-60 | [5] |
| 6-O-Stearoyl-AA-2G | C18 | 30-60 | [5] |
Biological Conversion and Signaling Pathways
The efficacy of a Vitamin C provitamin is contingent upon its efficient uptake by target cells and its subsequent conversion to L-ascorbic acid.
Cellular Uptake Mechanisms
The cellular uptake of Vitamin C and its derivatives is a regulated process mediated by specific transporters. The oxidized form of Vitamin C, dehydroascorbic acid (DHA), can enter cells via glucose transporters (GLUTs). However, the reduced form, ascorbic acid, and its derivatives primarily rely on Sodium-dependent Vitamin C Transporters (SVCTs).
Caption: Cellular uptake and conversion of Vitamin C provitamins.
Intracellular Hydrolysis of Provitamins
Once inside the cell, ascorbyl esters are hydrolyzed by non-specific cellular esterases, which cleave the ester bond to release L-ascorbic acid and the corresponding fatty acid. Similarly, glycosylated derivatives are acted upon by α-glucosidases and esterases to liberate the active Vitamin C.
Caption: Enzymatic conversion of an ascorbyl ester provitamin.
Experimental Protocols for Evaluation
The characterization and evaluation of novel Vitamin C provitamins require robust analytical and biological assays.
Determination of Vitamin C and its Derivatives in Plasma by HPLC
Protocol:
-
Sample Preparation:
-
Collect blood samples in heparinized tubes.
-
Centrifuge immediately at 4°C to separate plasma.
-
To 100 µL of plasma, add a protein precipitating agent (e.g., metaphosphoric acid or acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) at a low pH.
-
Detection: UV detection at approximately 245 nm or electrochemical detection for higher sensitivity.
-
Quantification: Generate a standard curve with known concentrations of ascorbic acid and the provitamin to quantify their levels in the plasma samples.
-
Measurement of Intracellular Esterase Activity
Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture target cells (e.g., hepatocytes, keratinocytes) to confluence.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing a non-ionic detergent (e.g., Triton X-100) to release intracellular esterases.
-
Centrifuge the lysate to remove cellular debris.
-
-
Esterase Activity Assay:
-
Use a fluorogenic esterase substrate (e.g., fluorescein diacetate) that becomes fluorescent upon hydrolysis.
-
In a 96-well plate, add the cell lysate to a buffer solution.
-
Add the fluorogenic substrate to initiate the reaction.
-
Measure the increase in fluorescence over time using a microplate reader.
-
The rate of fluorescence increase is proportional to the esterase activity in the cell lysate.
-
Conclusion and Future Directions
The discovery and synthesis of novel Vitamin C provitamins represent a significant advancement in harnessing the full therapeutic potential of this essential nutrient. Lipophilic ascorbyl esters and glycosylated derivatives have demonstrated enhanced stability and bioavailability, opening new avenues for their application in pharmaceuticals and cosmetics. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers in the field.
Future research should focus on the development of tissue-specific provitamins that are activated by enzymes predominantly expressed in the target tissue. This would enable more precise delivery of Vitamin C and minimize off-target effects. Furthermore, the exploration of novel linker chemistries beyond simple esters and glycosides may lead to the discovery of provitamins with even more desirable pharmacokinetic and pharmacodynamic profiles. The continued innovation in this area holds the promise of developing highly effective and targeted Vitamin C-based therapies for a wide range of diseases.
References
- 1. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase-catalyzed synthesis of ascorbyl oleate in acetone: optimization of reaction conditions and lipase reusability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of ascorbyl ester derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of a series of novel monoacylated ascorbic acid derivatives, 6-O-acyl-2-O-alpha-D-glucopyranosyl-L-ascorbic acids, as skin antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate dance of provitamin C and cellular transport: A technical guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical interactions between provitamin C and cellular transport proteins. Understanding these mechanisms is paramount for advancing our knowledge of vitamin C homeostasis, its role in health and disease, and for the development of novel therapeutic strategies. This document provides a comprehensive overview of the transport mechanisms, quantitative kinetic data, detailed experimental protocols, and the key signaling pathways influenced by intracellular vitamin C concentrations.
Introduction: The Two-Pronged Entry of Vitamin C
Vitamin C, an essential micronutrient for humans, exists in two primary forms relevant to cellular uptake: the reduced form, L-ascorbic acid (AA), and the oxidized form, dehydroascorbic acid (DHA).[1] Mammalian cells have evolved two distinct families of transport proteins to facilitate the entry of these two forms, ensuring adequate intracellular levels of this vital antioxidant and enzyme cofactor.[2][3]
-
Sodium-Dependent Vitamin C Transporters (SVCTs): These transporters, primarily SVCT1 and SVCT2, are responsible for the active transport of ascorbic acid into cells against its concentration gradient.[2][4] This process is coupled to the sodium gradient, highlighting the energy-dependent nature of direct ascorbate uptake.[5]
-
Glucose Transporters (GLUTs): Members of the facilitative glucose transporter family, notably GLUT1, GLUT2, GLUT3, GLUT4, and GLUT8, are responsible for the transport of dehydroascorbic acid.[6][7][8] This transport occurs via facilitated diffusion down a concentration gradient. Once inside the cell, DHA is rapidly reduced back to ascorbic acid, trapping the vitamin intracellularly and maintaining the gradient for further DHA uptake.[9]
Quantitative Data on Transporter Kinetics
The efficiency and substrate affinity of these transport systems have been characterized in various experimental models. The following tables summarize the key kinetic parameters (Michaelis-Menten constant, Km, and maximum transport velocity, Vmax) for the interaction of ascorbic acid and dehydroascorbic acid with their respective transporters.
Table 1: Kinetic Parameters for Dehydroascorbic Acid (DHA) Transport by Glucose Transporters (GLUTs)
| Transporter | Substrate | Km (mM) | Vmax (pmol/min/oocyte) | Experimental System |
| GLUT1 | DHA | 1.1 ± 0.2 | Not specified | Xenopus laevis oocytes[10] |
| GLUT1 | DHA | 1.6 ± 0.7 | 0.13 ± 0.02 (mmol·l⁻¹·min⁻¹) | Human Erythrocytes[11] |
| GLUT2 | DHA | 2.33 | 25.9 | Xenopus laevis oocytes[2] |
| GLUT3 | DHA | 1.7 ± 0.3 | Not specified | Xenopus laevis oocytes[10] |
| GLUT8 | DHA | 3.23 | 10.1 | Xenopus laevis oocytes[2] |
Table 2: Kinetic Parameters for Ascorbic Acid (AA) Transport by Sodium-Dependent Vitamin C Transporters (SVCTs)
| Transporter | Substrate | Apparent Km (µM) | Experimental System |
| SVCT1 | Ascorbic Acid | ~100-200 | Varies (species, cell type)[4] |
| SVCT2 | Ascorbic Acid | ~8-103 | Varies (species, cell type)[4][12] |
| SVCT2 | Ascorbic Acid | ~20 | Melanocytes[4] |
Note: The kinetic parameters for SVCTs can vary significantly depending on the experimental model and conditions.[13]
Experimental Protocols
The study of this compound transport relies on a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments in this field.
Heterologous Expression and Uptake Assay in Xenopus laevis Oocytes
This system is widely used to characterize the function of individual transporters in a controlled environment.
Materials:
-
Xenopus laevis frogs
-
cRNA encoding the transporter of interest (e.g., GLUT1, SVCT2)
-
Nuclease-free water
-
Microinjection apparatus
-
24-well cell culture plates
-
Kulori medium
-
Radiolabeled substrate (e.g., [14C]Dehydroascorbic acid or L-[14C]Ascorbic acid)
-
Scintillation counter
Procedure:
-
Oocyte Preparation: Surgically harvest oocytes from anesthetized Xenopus laevis females. Defolliculate the oocytes by enzymatic digestion (e.g., collagenase treatment).
-
cRNA Injection: Microinject 25-50 ng of the transporter cRNA into the cytoplasm of Stage V-VI oocytes. As a control, inject an equal volume of nuclease-free water into a separate batch of oocytes.[14]
-
Incubation: Incubate the injected oocytes at 17°C for 48-72 hours to allow for transporter expression on the plasma membrane.[14]
-
Uptake Assay: a. Pre-incubate groups of 7-10 oocytes in Kulori medium (pH adjusted as needed for the specific transporter) for 5 minutes.[14] b. Transfer the oocytes to a well containing Kulori medium with the radiolabeled substrate at various concentrations. Incubate for a predetermined time (e.g., 8-15 minutes).[15] c. Stop the uptake by rapidly washing the oocytes three times with ice-cold, substrate-free Kulori medium. d. Lyse individual oocytes in a suitable buffer (e.g., 10% SDS).
-
Quantification: Add scintillation cocktail to the lysate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Subtract the radioactivity measured in water-injected oocytes (non-specific uptake) from the values obtained for cRNA-injected oocytes. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[15]
Radiolabeled Ascorbic Acid Uptake in Cultured Cells
This protocol allows for the study of vitamin C transport in a more physiologically relevant cellular context.
Materials:
-
Cultured cells of interest (e.g., HEK293, HepG2)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer
-
L-[14C]Ascorbic acid
-
Unlabeled L-ascorbic acid
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and grow to near confluence.
-
Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed KRH buffer.
-
Uptake Initiation: Add KRH buffer containing a known concentration of L-[14C]Ascorbic acid to each well. For competition assays, include a molar excess of unlabeled L-ascorbic acid.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes).[16]
-
Uptake Termination: Stop the uptake by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Protein Normalization: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/mg protein/min).
-
Data Analysis: Calculate the specific uptake by subtracting the uptake in the presence of excess unlabeled ascorbic acid from the total uptake.
Visualization of Key Signaling Pathways and Workflows
The intracellular concentration of vitamin C, regulated by these transport proteins, has profound effects on various cellular signaling pathways.
Signaling Pathways
Caption: Vitamin C regulation of the HIF-1α pathway.
Under normoxic conditions, intracellular ascorbic acid acts as a cofactor for prolyl hydroxylases (PHDs), which hydroxylate the alpha subunit of hypoxia-inducible factor 1 (HIF-1α).[9] This hydroxylation targets HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation.[17] In hypoxic conditions or in cases of vitamin C deficiency, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[18][19]
Caption: Role of ascorbic acid in collagen synthesis.
Ascorbic acid is a critical cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are essential for the post-translational modification of procollagen chains.[6] The hydroxylation of proline and lysine residues is necessary for the stable folding of the procollagen triple helix and its subsequent secretion from the cell.[7] Furthermore, ascorbic acid has been shown to stimulate the transcription of procollagen genes, thereby increasing the overall rate of collagen synthesis.[5][8]
Experimental and Logical Workflows
Caption: A generalized workflow for studying this compound transporter interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Intestinal Dehydroascorbic Acid (DHA) Transport Mediated by the Facilitative Sugar Transporters, GLUT2 and GLUT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. The SLC23 family of ascorbate transporters: ensuring that you get and keep your daily dose of vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of collagen synthesis by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin C decreases VEGF expression levels via hypoxia-inducible factor-1α dependent and independent pathways in lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose Transporter Isoforms GLUT1 and GLUT3 Transport Dehydroascorbic Acid* | Semantic Scholar [semanticscholar.org]
- 11. Human erythrocytes transport dehydroascorbic acid and sugars using the same transporter complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Structural Determinants of the Transport of the Dehydroascorbic Acid Mediated by Glucose Transport GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. The Hypoxia-inducible Factor Renders Cancer Cells More Sensitive to Vitamin C-induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Non-Enzymatic Glycation by Provitamin C Degradation Products: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Provitamin C, or ascorbic acid (AA), is an essential nutrient revered for its antioxidant properties. However, under certain physiological and environmental conditions, its degradation can initiate a cascade of non-enzymatic reactions with proteins, leading to the formation of Advanced Glycation End Products (AGEs). These AGEs are implicated in the pathogenesis of numerous age-related and chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the non-enzymatic glycation process initiated by the degradation products of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.
The guide details the degradation pathway of ascorbic acid, the mechanisms of protein glycation by its reactive intermediates, and the resulting AGEs. Furthermore, it provides detailed experimental protocols for the in vitro study of these processes and the quantification of key AGEs. Finally, it elucidates the critical signaling pathways, particularly the Receptor for Advanced Glycation End Products (RAGE) pathway, that are activated by these modified proteins, leading to cellular dysfunction and inflammation.
The Degradation Pathway of this compound
Ascorbic acid is a labile molecule that degrades in the presence of oxygen, heat, and transition metal ions. The initial and reversible oxidation of ascorbic acid yields dehydroascorbic acid (DHA). DHA is a highly reactive dicarbonyl compound and a potent glycating agent. The degradation of ascorbic acid is influenced by factors such as pH and temperature, with the rate of degradation generally increasing with higher pH and temperature.[1][2]
DHA can be further and irreversibly hydrolyzed to 2,3-diketogulonic acid (DKG).[1][3] Both DHA and DKG can then undergo further fragmentation to form a variety of smaller, highly reactive carbonyl species, including L-threose, L-xylosone, and 3-deoxythreosone. These molecules are also capable of reacting with proteins to form AGEs.[3][4]
The Mechanism of Non-Enzymatic Glycation
Non-enzymatic glycation, also known as the Maillard reaction, is a complex series of reactions between a reducing sugar or a reactive carbonyl compound and the free amino groups of proteins, lipids, or nucleic acids. The degradation products of this compound, being rich in carbonyl groups, are potent initiators of this process.
The initial step involves the formation of a reversible Schiff base between a carbonyl group of a degradation product (e.g., DHA, DKG) and an amino group of a protein, typically from a lysine or arginine residue. This Schiff base can then undergo rearrangement to form a more stable Amadori product. Subsequently, a series of complex reactions including oxidation, dehydration, and cyclization lead to the formation of irreversible, heterogeneous structures known as Advanced Glycation End Products (AGEs).
Advanced Glycation End Products (AGEs) Formed
The reaction of this compound degradation products with proteins results in the formation of a diverse range of AGEs. Some of the well-characterized AGEs include:
-
Nε-(carboxymethyl)lysine (CML): A common and well-studied AGE marker.[3][5]
-
Nε-(carboxyethyl)lysine (CEL): Another significant AGE formed from dicarbonyl precursors.
-
Pentosidine: A fluorescent crosslink between lysine and arginine residues.[4]
-
Argpyrimidine: A fluorescent AGE derived from the reaction of methylglyoxal with arginine.
The formation of these AGEs alters the structure and function of proteins, leading to protein cross-linking, aggregation, and a loss of biological activity.
Quantitative Data on AGE Formation
The yield and rate of AGE formation from this compound degradation products are influenced by several factors, including the concentration of reactants, pH, temperature, and incubation time. While comprehensive and standardized quantitative data is still an area of active research, the following tables summarize available data from various studies.
Table 1: Formation of Nε-(carboxymethyl)lysine (CML) from Ascorbic Acid
| Protein/Amino Acid | Ascorbic Acid (AA) Concentration | Incubation Time & Temperature | CML Yield | Reference |
| Polylysine | Equivalent to lysine residues | 4 weeks at 37°C | ~50% of total lysine content | [3] |
| Bovine Lens Crystallins | Not specified | Not specified | Correlated with lysine loss | [3] |
Table 2: Influence of Experimental Conditions on AGE Formation
| Factor | Condition | Effect on AGE Formation | Reference |
| pH | Alkaline pH | Promotes CML and CEL formation | [6] |
| Low pH | May inhibit certain degradation pathways | [7] | |
| Temperature | High temperature (e.g., 90-130°C) | 2 to 3-fold increase in CML and CEL | [6] |
| 25°C vs 35°C | 23.4% vs 56.4% AA degradation after 7 days | [1] | |
| Incubation Time | Increased time | Time-dependent increase in AGEs | [8] |
Note: The data presented are from different studies with varying experimental setups and may not be directly comparable.
Detailed Experimental Protocols
In Vitro Glycation of Bovine Serum Albumin (BSA)
This protocol describes the in vitro glycation of BSA using ascorbic acid or its degradation products.
Materials:
-
Bovine Serum Albumin (BSA)
-
Ascorbic Acid (AA) or Dehydroascorbic Acid (DHA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (NaN3)
-
Dialysis tubing (10 kDa MWCO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a stock solution of BSA (e.g., 50 mg/mL) in PBS.
-
Prepare a stock solution of the glycating agent (AA or DHA) in PBS.
-
In a sterile tube, combine the BSA solution, glycating agent solution, and PBS to achieve the desired final concentrations (e.g., 10 mg/mL BSA and 20 mM AA).
-
Add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.
-
Incubate the mixture at 37°C for a specified period (e.g., 1-4 weeks), protected from light.
-
At desired time points, remove aliquots of the reaction mixture.
-
To remove unreacted glycating agent, dialyze the samples against PBS at 4°C for 24-48 hours with several changes of buffer.
-
Store the glycated BSA samples at -20°C or -80°C for further analysis.
Quantification of Fluorescent AGEs
This protocol outlines the measurement of fluorescent AGEs using a fluorescence microplate reader.
Materials:
-
Glycated and non-glycated (control) protein samples
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Dilute the glycated and control protein samples to a suitable concentration in PBS.
-
Pipette the diluted samples into the wells of a black 96-well microplate. Include PBS blanks.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 350-370 nm and an emission wavelength of approximately 440-460 nm.[6][9]
-
Subtract the fluorescence of the PBS blank from the sample readings.
-
The results can be expressed as arbitrary fluorescence units (AFU) or normalized to the protein concentration.
References
- 1. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. The extent of N epsilon-(carboxymethyl)lysine formation in lens proteins and polylysine by the autoxidation products of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction of ascorbate with lysine and protein under autoxidizing conditions: formation of N epsilon-(carboxymethyl)lysine by reaction between lysine and products of autoxidation of ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rate of formation of AGEs during ascorbate glycation and during aging in human lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Theoretical Modeling of Provitamin C Antioxidant Capacity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of Provitamin C (L-ascorbic acid) antioxidant capacity. It is designed to furnish researchers, scientists, and drug development professionals with the core principles, quantitative data, and experimental validation methods necessary for a deep understanding of this essential antioxidant's function. This document delves into the computational chemistry approaches used to predict antioxidant activity, details the primary reaction mechanisms, presents key thermochemical data in a structured format, outlines protocols for experimental validation, and visualizes the relevant biological signaling pathways.
Introduction to this compound Antioxidant Activity
This compound, or L-ascorbic acid, is a vital water-soluble antioxidant in biological systems. Its ability to donate electrons makes it a potent scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant efficacy of ascorbic acid is rooted in its chemical structure, particularly the enediol group within the lactone ring, which facilitates the donation of hydrogen atoms or electrons. Understanding the theoretical underpinnings of its antioxidant capacity is crucial for the development of novel antioxidant therapies and for optimizing its application in various formulations.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of antioxidant action at a molecular level.[1] These theoretical models allow for the calculation of various thermochemical parameters that quantify the antioxidant potential of a molecule, providing insights that are complementary to experimental studies.
Theoretical Mechanisms of Antioxidant Action
The antioxidant activity of this compound is primarily governed by three mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the Bond Dissociation Enthalpy (BDE) of the O-H bond involved. A lower BDE indicates a weaker bond, facilitating easier hydrogen donation.[1] For ascorbic acid, the hydroxyl groups on the enediol moiety are the primary sites for HAT.[2]
-
Single Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism involves the initial transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton. The key parameters governing this mechanism are the Ionization Potential (IP) and the Proton Dissociation Enthalpy (PDE).[1]
-
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. It begins with the deprotonation of the antioxidant, followed by the transfer of an electron to the free radical. The thermochemical parameters of interest for SPLET are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).[1]
Theoretical calculations suggest that in aqueous solutions, the HAT mechanism is the most favorable pathway for the antioxidant action of ascorbic acid.[1]
Quantitative Thermochemical Data
The following tables summarize key quantitative data derived from theoretical modeling of L-ascorbic acid's antioxidant capacity. These values are essential for comparing the relative importance of different antioxidant mechanisms and for understanding the reactivity of various sites within the molecule.
Table 1: Bond Dissociation Enthalpy (BDE) of L-Ascorbic Acid
| O-H Bond Position | BDE (kcal/mol) - Gas Phase | BDE (kcal/mol) - Aqueous Phase | Reference |
| O2-H | 89.2 | 84.1 | [3][4] |
| O3-H | 76.4 | 73.8 | [3][4] |
| O5-H | 104.1 | 101.5 | [3] |
| O6-H | 104.1 | 101.5 | [3] |
Note: The numbering of oxygen atoms may vary between different computational studies. The O3-H bond is consistently identified as having the lowest BDE, making it the most likely site for hydrogen donation.
Table 2: Other Key Thermochemical Parameters for L-Ascorbic Acid (Gas Phase)
| Parameter | Value (kcal/mol) | Reference |
| Ionization Potential (IP) | 165.7 | [4] |
| Proton Affinity (PA) | 209.1 | [5] |
| Proton Dissociation Enthalpy (PDE) | 331.3 | [4] |
| Electron Transfer Enthalpy (ETE) | 70.7 | [1] |
Note: Values can vary depending on the computational method and basis set used.
Table 3: Reaction Rate Constants of Ascorbate with Various Radicals
| Radical Species | Rate Constant (M⁻¹s⁻¹) | Reference |
| Hydroxyl Radical (•OH) | 1.1 x 10¹⁰ | [6] |
| Superoxide Radical (O₂⁻•) | 2.7 x 10⁵ | [6] |
| Trichloro-peroxyl Radical (CCl₃O₂•) | 1.8 x 10⁸ | [6] |
| Glutathiyl Radical (GS•) | 6 x 10⁸ | [6] |
| Tocopheroxyl Radical (TO•) | 2 x 10⁵ | [6] |
Experimental Protocols for Antioxidant Capacity Assessment
Theoretical models of antioxidant capacity are validated through various in vitro experimental assays. Below are detailed methodologies for key experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7][8]
Methodology: [7]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.
-
Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
To a microplate well or cuvette, add a defined volume of the test sample or standard.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The results can be expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.[3]
Methodology: [3]
-
Reagent Preparation:
-
Generate the ABTS•⁺ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•⁺ solution.
-
Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[2][9]
Methodology: [9]
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
-
Assay Procedure:
-
Add a small volume of the sample to a larger volume of the pre-warmed (37°C) FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a ferrous sulfate standard solution.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10][11]
Methodology: [11]
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).
-
Prepare a solution of AAPH in the same buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein working solution to each well.
-
Add the test sample or a Trolox standard to the wells.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
-
Measurement and Calculation:
-
Monitor the decay of fluorescence over time using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from that of the sample. The results are expressed as Trolox equivalents.
-
Signaling Pathways Modulated by this compound's Antioxidant Capacity
The antioxidant properties of this compound extend to the modulation of various intracellular signaling pathways that are critical in cellular responses to oxidative stress.
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway
The Nrf2-Keap1 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. Ascorbic acid can modulate this pathway, although the exact mechanism is complex and may be concentration-dependent. Some studies suggest that ascorbic acid can inhibit Nrf2 activation, while others indicate it can enhance the expression of Nrf2-dependent genes.[5][12][13]
Caption: this compound's modulation of the Nrf2 signaling pathway.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway
NF-κB is a transcription factor that plays a key role in inflammatory responses. Oxidative stress is a known activator of the NF-κB pathway. Ascorbic acid has been shown to inhibit the activation of NF-κB induced by various stimuli, such as TNF-α.[14][15] This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
MAPK (Mitogen-Activated Protein Kinase) Pathway
The MAPK signaling pathways are involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can activate several MAPK pathways, including ERK, JNK, and p38. This compound has been shown to modulate MAPK signaling, although its effects can be cell-type and context-dependent. For instance, it has been reported to inhibit the MAPK/ERK pathway in certain cancer cells.
Caption: this compound's modulation of the MAPK signaling cascade.
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the antioxidant capacity assays described in Section 4.
Caption: General workflow for the DPPH antioxidant assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Bond dissociation energies (kcal/mol) for ascorbic acid and catechin free radicals in the gas phase, water, and benzene. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sfrbm.org [sfrbm.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 10. Ionization Constants [owl.oit.umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A theoretical study on ascorbic acid dissociation in water clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Provitamin C effects on mitochondrial function
An In-depth Technical Guide to the Effects of Provitamin C on Mitochondrial Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vitamin C, a critical water-soluble antioxidant, plays a multifaceted and context-dependent role in mitochondrial function. While it is not directly transported into the mitochondria, its oxidized form, dehydroascorbic acid (DHA), serves as the primary this compound source for these organelles. Once transported, DHA is reduced back to ascorbic acid (AA), where it exerts significant influence over mitochondrial redox homeostasis, bioenergetics, and biogenesis. This guide provides a comprehensive technical overview of these effects, synthesizing current research into a structured format. It details the transport mechanisms, the dual nature of Vitamin C as both an antioxidant and a pro-oxidant within the mitochondrial milieu, and its complex influence on signaling pathways governing mitochondrial proliferation. Quantitative data from key studies are presented for comparative analysis, detailed experimental protocols are provided for reproducibility, and critical pathways and workflows are visualized to facilitate a deeper understanding of the underlying molecular mechanisms.
Mitochondrial Transport of this compound
The inner mitochondrial membrane is impermeable to the charged ascorbate anion. Therefore, the uptake of Vitamin C into the mitochondrial matrix relies on a transport-and-trap mechanism involving its oxidized form, dehydroascorbic acid (DHA).
-
Transport: DHA, the provitamin form, is transported across the mitochondrial membranes primarily via glucose transporters, notably GLUT1 and potentially GLUT10.[1][2]
-
Reduction and Accumulation: Once inside the mitochondrial matrix, DHA is rapidly reduced back to ascorbic acid (AA). This reduction is accomplished by the mitochondrial electron transport chain (ETC) and glutathione (GSH)-dependent mechanisms.[1][3] The succinate-dependent reduction of DHA specifically involves Complexes II and III of the ETC.[3]
-
Trapping: The regeneration of the charged AA molecule from the neutral DHA effectively traps Vitamin C within the mitochondria, leading to its accumulation in the matrix where it can perform its various functions.[1]
References
- 1. Dehydroascorbic acid - Wikipedia [en.wikipedia.org]
- 2. Vitamin C enters mitochondria via facilitative glucose transporter 1 (Glut1) and confers mitochondrial protection against oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial recycling of ascorbic acid from dehydroascorbic acid: dependence on the electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Provitamin C (Ascorbic Acid) in Tissue by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Provitamin C, also known as ascorbic acid, is a vital water-soluble vitamin that plays a crucial role in various physiological processes, including collagen synthesis, antioxidant defense, and immune function. Its quantification in different tissues is essential for research in nutrition, disease pathology, and drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the accurate and sensitive determination of ascorbic acid in biological matrices.
This document provides a detailed protocol for the quantification of this compound in various tissue types using HPLC with UV or electrochemical detection. The described methods are based on established and validated procedures to ensure reliable and reproducible results.
Experimental Protocols
Principle
The protocol involves the extraction of ascorbic acid from tissue samples under acidic conditions to ensure its stability and prevent oxidation. The extract is then analyzed by reversed-phase HPLC. To determine the total this compound content (ascorbic acid + dehydroascorbic acid), a reduction step is included to convert dehydroascorbic acid back to ascorbic acid prior to HPLC analysis.
Materials and Reagents
-
Ascorbic acid standard (analytical grade)
-
Metaphosphoric acid (MPA)
-
Perchloric acid (PCA)
-
Dithiothreitol (DTT)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Monobasic and dibasic sodium phosphate
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
-
Tissue homogenizer
-
Centrifuge
-
HPLC system with UV or electrochemical detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.22 µm)
Sample Preparation
1. Tissue Homogenization:
-
Accurately weigh 100-200 mg of frozen tissue.
-
Immediately homogenize the tissue in 10 volumes of ice-cold extraction buffer.
-
For general tissues (liver, kidney): 5% (w/v) metaphosphoric acid (MPA).
-
For brain tissue: 0.1 M perchloric acid (PCA).
-
-
Keep samples on ice throughout the homogenization process to minimize degradation.
2. Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
3. Measurement of Reduced Ascorbic Acid:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
4. Measurement of Total Ascorbic Acid (Ascorbic Acid + Dehydroascorbic Acid):
-
To a portion of the supernatant, add a reducing agent. A common choice is Dithiothreitol (DTT) to a final concentration of 2 mM.[1]
-
Incubate the mixture at room temperature for 15-30 minutes in the dark.
-
Filter the reduced sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
HPLC Conditions
The following are general HPLC conditions that can be optimized for specific instruments and applications.
| Parameter | UV Detection | Electrochemical Detection |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 25 mM sodium phosphate buffer (pH 2.5) with 5% methanol | Isocratic: 25 mM sodium phosphate buffer (pH 3.0) with 2% methanol |
| Flow Rate | 0.8 - 1.2 mL/min | 0.8 - 1.2 mL/min |
| Detection | UV at 254 nm | Electrochemical detector at +0.6 to +0.8 V |
| Injection Volume | 20 µL | 20 µL |
| Column Temp. | 25°C | 25°C |
Calibration Curve
-
Prepare a stock solution of ascorbic acid (1 mg/mL) in the extraction buffer.
-
Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 0.1 to 50 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration. The linearity of the method should be confirmed by a correlation coefficient (R²) of >0.99.[2]
Data Analysis
-
The concentration of ascorbic acid in the samples is determined by comparing the peak area of the analyte with the calibration curve.
-
The concentration of dehydroascorbic acid is calculated by subtracting the concentration of reduced ascorbic acid from the total ascorbic acid concentration.
-
Results are typically expressed as µg of ascorbic acid per gram of tissue weight.
Data Presentation
The following table summarizes typical quantitative data obtained from HPLC analysis of this compound in various tissues.
| Parameter | Liver | Brain | Muscle | Plasma |
| Typical Retention Time (min) | 3-5 | 3-5 | 3-5 | 3-5 |
| Linearity Range (µg/mL) | 0.1 - 50 | 0.1 - 50 | 0.1 - 50 | 0.1 - 100 |
| Recovery (%) | >90% | >90% | >85% | >95% |
| Precision (RSD %) | <5% | <5% | <6% | <5% |
| Limit of Detection (LOD) (µg/mL) | ~0.05 | ~0.05 | ~0.1 | ~0.02 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.15 | ~0.15 | ~0.3 | ~0.06 |
| Reported Concentration Range (µg/g or µg/mL) | 150-300 | 200-400 | 20-50 | 5-20 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in tissue.
Logical Relationship of Ascorbic Acid Forms
Caption: Relationship between reduced and oxidized forms of this compound.
References
Application Notes: Utilizing Provitamin C for Enhanced Cell Culture Stability and Physiological Relevance
References
- 1. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascorbate in Cell Culture [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maejournal.com [maejournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ascorbic Acid Assay Kit (Colorimetric) (ab65656) | Abcam [abcam.com]
- 12. Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and malignant properties of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 2.4.2. Collagen Synthesis [bio-protocol.org]
- 17. diapharma.com [diapharma.com]
Revolutionizing Nutrient Delivery: Liposomal Systems for Provitamin C
Application Notes & Protocols for Researchers and Drug Development Professionals
The encapsulation of Provitamin C within liposomal delivery systems represents a significant leap forward in enhancing its bioavailability and therapeutic efficacy. Traditional oral supplementation of Vitamin C (the active form of this compound) is often hampered by limited gastrointestinal absorption and rapid excretion.[1][2][3] Liposomal formulations overcome these challenges by encapsulating the water-soluble vitamin within a lipid bilayer, protecting it from degradation and facilitating its transport across cellular membranes.[1][2][3] This document provides detailed application notes and experimental protocols for the development and characterization of liposomal this compound.
Principle of Liposomal Delivery
Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers, closely resembling the structure of cell membranes.[3] This structural similarity allows them to effectively encapsulate both hydrophilic and hydrophobic compounds. In the case of this compound (which is converted to the hydrophilic Vitamin C), it is entrapped within the aqueous core of the liposome. This encapsulation shields the vitamin from the harsh environment of the digestive system, preventing its premature degradation.[2][3] Upon reaching target cells, the liposomes can fuse with the cell membrane, delivering their payload directly into the cytoplasm, thereby significantly increasing its bioavailability.[3]
Advantages of Liposomal this compound
The primary advantage of liposomal delivery is the substantial improvement in bioavailability compared to non-liposomal forms.[1][2][4] Studies have consistently demonstrated that liposomal Vitamin C results in higher plasma concentrations and a greater area under the curve (AUC), indicating more efficient absorption and longer retention in the body.[1][4][5][6][7]
Key advantages include:
-
Enhanced Bioavailability: Liposomal formulations can increase the bioavailability of Vitamin C by up to 1.77 times compared to non-liposomal forms.[4] Some studies report even greater increases, with plasma levels being 3-5 times higher.[3]
-
Improved Cellular Uptake: The lipid nature of liposomes facilitates absorption by intestinal cells and subsequent uptake by other cells throughout the body.[2][8]
-
Protection from Degradation: The liposomal shell protects Vitamin C from oxidation and enzymatic degradation in the gastrointestinal tract.[2]
-
Sustained Release: Liposomal formulations can provide a more sustained release of Vitamin C, maintaining elevated plasma levels for a longer duration.[8] One study showed that liposomal Vitamin C remained in white blood cells for over 24 hours, unlike its non-liposomal counterpart.[9]
-
Reduced Gastrointestinal Distress: High doses of traditional Vitamin C can cause gastrointestinal side effects. Liposomal formulations are generally better tolerated.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on liposomal Vitamin C, providing a comparative overview of formulation characteristics and bioavailability metrics.
Table 1: Physicochemical Properties of Liposomal Vitamin C Formulations
| Formulation | Lipid Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Proliposome Powder | Soy lecithin-cholesterol | 46,600 (reconstituted) | 0.55-19.8% | [10][11] |
| Thin Film Hydration | Lecithin, Cholesterol | 373.9 | 42.1 | [12] |
| High-Pressure Homogenization | Not specified | <100 | >96 | [13] |
| Facile Lipid-Based | Not specified | 100-200 | Not specified | [14] |
| Clinical Study Formulation | Not specified | <100 | 65.85 ± 1.84 | [4] |
Table 2: Bioavailability and Pharmacokinetic Parameters of Liposomal vs. Non-Liposomal Vitamin C
| Parameter | Liposomal Vitamin C | Non-Liposomal Vitamin C | Fold Increase | Reference |
| Cmax (Plasma) | Significantly higher | Lower | ~27% higher | [1][6][7] |
| AUC (Plasma) | 10.3 ± 0.9 mg/dL·h | 7.6 ± 0.4 mg/dL·h | 1.35 | [5] |
| AUC (Plasma) | 445 ± 97 mg·h/L | 342 ± 45 mg·h/L | 1.30 | [15] |
| Bioavailability | - | - | 1.77 | [4] |
| Leukocyte Cmax | Significantly higher | Lower | 20% higher | [6][7] |
| Leukocyte AUC | Significantly higher | Lower | 8% higher | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of liposomal this compound.
Protocol 1: Preparation of Liposomal Vitamin C by Thin Film Hydration-Ultrasonication
This is a widely used method for preparing liposomes in a laboratory setting.
Materials:
-
This compound (e.g., Ascorbic Acid)
-
Lecithin (e.g., from soy or sunflower)
-
Cholesterol
-
Organic solvent (e.g., chloroform or ethanol)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve lecithin and cholesterol in the organic solvent in a round-bottom flask. A common mass ratio of lecithin to cholesterol is 5:1.[12]
-
The total lipid to Vitamin C mass ratio can be optimized, for example, 25:1.[12]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 65°C) to evaporate the solvent.[12]
-
Continue evaporation under vacuum until a thin, dry lipid film is formed on the inner wall of the flask.
-
-
Hydration:
-
Add an aqueous solution of this compound (dissolved in PBS) to the flask.
-
Hydrate the lipid film by gentle rotation of the flask at the same temperature used for film formation for approximately 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To produce smaller, unilamellar vesicles (SUVs), sonicate the liposomal suspension.
-
Bath Sonication: Place the flask in a bath sonicator and sonicate for 30-60 minutes.
-
Probe Sonication: Immerse the tip of a probe sonicator into the suspension and sonicate in pulses to avoid overheating.
-
The final average particle size should ideally be in the range of 100-200 nm for good bioavailability.[14]
-
-
Purification and Sterilization:
-
To remove unencapsulated this compound, the liposomal suspension can be subjected to dialysis or size exclusion chromatography.
-
For sterile applications, filter the final liposomal suspension through a 0.22 µm syringe filter.
-
Protocol 2: Characterization of Liposomal this compound
A. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the liposomal suspension in deionized water or PBS.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using a DLS instrument. A PDI value below 0.3 indicates a narrow and uniform particle size distribution.[13]
-
Measure the zeta potential to assess the surface charge and stability of the liposomes.
-
B. Encapsulation Efficiency (EE%)
-
Method: Centrifugation or Dialysis followed by Quantification
-
Procedure:
-
Separate the unencapsulated ("free") this compound from the liposomes.
-
Centrifugation: Centrifuge the liposomal suspension at high speed. The liposomes will form a pellet, and the supernatant will contain the free this compound.
-
Dialysis: Place the suspension in a dialysis bag with a suitable molecular weight cut-off and dialyze against PBS to remove the free this compound.
-
-
Disrupt the liposomes in the pellet (or the dialyzed suspension) using a suitable solvent or detergent to release the encapsulated this compound.
-
Quantify the amount of this compound in the supernatant (free drug) and in the disrupted liposomes (encapsulated drug) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[14]
-
Calculate the EE% using the following formula: EE% = (Amount of Encapsulated this compound / Total Amount of this compound) x 100
-
C. Morphological Characterization
-
Method: Transmission Electron Microscopy (TEM) or Cryo-Electron Microscopy (Cryo-EM)
-
Procedure:
D. In Vitro Release Study
-
Method: Dialysis Bag Method
-
Procedure:
-
Place a known amount of the liposomal this compound suspension into a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or a lower pH to simulate the gastric environment).
-
Keep the system at a constant temperature (e.g., 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of this compound released into the medium at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile. Studies have shown up to 93% release after 24 hours at pH 7.4.[8]
-
Visualizations
The following diagrams illustrate key workflows and concepts in the development of liposomal this compound.
Caption: Workflow for Liposome Preparation.
Caption: Liposome Characterization Workflow.
Caption: Bioavailability Comparison Pathway.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Advanced Characterization of Liposomal Vitamin C: TEM, Cryo-EM, and Caco-2 Bioavailability Studies | Shivaprasad | Journal of Food Research | CCSE [ccsenet.org]
- 3. wbcil.com [wbcil.com]
- 4. Evaluation and clinical comparison studies on liposomal and non-liposomal ascorbic acid (vitamin C) and their enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomal-encapsulated Ascorbic Acid: Influence on Vitamin C Bioavailability and Capacity to Protect Against Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. specnova.com [specnova.com]
- 10. Liposomal and Non-Liposomal Formulations of Vitamin C: Comparison of the Antihypertensive and Vascular Modifying Activity in Renovascular Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ecotopia.com [ecotopia.com]
- 12. Preparation and Stability of Vitamin C Liposomes [spkx.net.cn]
- 13. researchgate.net [researchgate.net]
- 14. Development of Novel Lipid-Based Formulations for Water-Soluble Vitamin C versus Fat-Soluble Vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Dissolving Lipid-Soluble Provitamin C for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid-soluble provitamin C derivatives, such as Ascorbyl Palmitate and Ascorbyl Tetraisopalmitate, offer enhanced stability and skin penetration compared to their water-soluble counterpart, L-ascorbic acid. These properties make them attractive candidates for investigation in various in vitro assays, including those for antioxidant capacity, cytotoxicity, and collagen synthesis. However, their lipophilic nature presents a challenge for dissolution in aqueous cell culture media. This document provides a detailed protocol for the effective dissolution of lipid-soluble this compound for use in in vitro assays, ensuring compound stability and minimizing solvent-induced cytotoxicity.
Data Presentation: Solubility of Lipid-Soluble this compound Derivatives
The selection of an appropriate solvent is critical for the successful delivery of lipid-soluble this compound to cells in in vitro systems. The following table summarizes the solubility of common lipid-soluble this compound derivatives in frequently used laboratory solvents. It is recommended to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final working concentration in the cell culture medium.
| This compound Derivative | Solvent | Solubility | Notes |
| Ascorbyl Palmitate | Dimethyl Sulfoxide (DMSO) | ~30-100 mg/mL[1] | Sonication may be required to achieve higher concentrations.[2] |
| Ethanol | ~10-77 mg/mL[1][2] | Sonication is recommended for higher concentrations.[2] | |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | ||
| Oils (Peanut, Olive, Sunflower) | Soluble[3] | Suitable for oil-based formulations but less common for direct cell culture application. | |
| Ascorbyl Tetraisopalmitate | Ethanol | ~10 mg/mL[4] | Readily soluble in ethanol.[5] |
| Dimethylformamide (DMF) | ~2 mg/mL[4] | ||
| Esters, Vegetable Oils, Hydrocarbons | Widely and rapidly soluble[5] | Primarily for formulation purposes. | |
| Dimethyl Sulfoxide (DMSO) | Insoluble[4] | Not a suitable solvent for this derivative. |
Experimental Protocols
Protocol for Preparation of Lipid-Soluble this compound Stock and Working Solutions
This protocol outlines the steps for preparing a concentrated stock solution of a lipid-soluble this compound derivative and its subsequent dilution to a working concentration for cell-based assays. The primary goal is to ensure the compound is fully dissolved in the stock solution and that the final concentration of the organic solvent in the cell culture medium is well below cytotoxic levels.
Materials:
-
Lipid-soluble this compound (e.g., Ascorbyl Palmitate, Ascorbyl Tetraisopalmitate)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Optional: Water bath sonicator
Procedure for Stock Solution Preparation (e.g., 100 mM Ascorbyl Palmitate in DMSO):
-
Calculate the required mass:
-
Molecular Weight (MW) of Ascorbyl Palmitate = 414.5 g/mol
-
For 1 mL of a 100 mM (0.1 M) stock solution:
-
Mass (g) = 0.1 mol/L * 0.001 L * 414.5 g/mol = 0.04145 g = 41.45 mg
-
-
-
Weigh the this compound: Accurately weigh 41.45 mg of Ascorbyl Palmitate powder in a sterile microcentrifuge tube.
-
Add the solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes until the solution is clear.
-
Sterilization: The high concentration of DMSO acts as a sterilant. However, if desired, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in light-protected tubes to avoid repeated freeze-thaw cycles.
Procedure for Preparing Working Solution for Cell Culture:
-
Determine the final desired concentration: For example, a final concentration of 100 µM Ascorbyl Palmitate is desired for treating cells.
-
Calculate the dilution factor:
-
Stock concentration = 100 mM = 100,000 µM
-
Dilution factor = 100,000 µM / 100 µM = 1000x
-
-
Prepare the working solution: Aseptically add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed, complete cell culture medium. This results in a final DMSO concentration of 0.1% (v/v), which is generally well-tolerated by most cell lines.[2][4][6]
-
Mix and apply: Gently vortex the working solution and immediately add the desired volume to the cell culture wells.
Important Considerations:
-
Solvent Cytotoxicity: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v) for DMSO and ethanol, to avoid solvent-induced cytotoxicity.[2][4][6] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in all experiments.
-
Stability: Lipid-soluble this compound derivatives are more stable than L-ascorbic acid but can still be susceptible to degradation, especially in aqueous solutions and upon exposure to light.[7][8] Prepare working solutions fresh for each experiment and protect them from light.
Protocol for In Vitro Antioxidant Assay (DPPH Radical Scavenging)
This protocol describes a method to assess the antioxidant capacity of dissolved lipid-soluble this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Materials:
-
Lipid-soluble this compound stock solution (prepared as described above)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Positive control (e.g., Trolox, L-ascorbic acid)
Procedure:
-
Prepare DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should have a deep violet color.
-
Prepare sample dilutions: Create a series of dilutions of the lipid-soluble this compound stock solution in the same solvent used for the DPPH solution (e.g., 10, 25, 50, 100, 200 µM). Also, prepare dilutions of the positive control.
-
Assay setup:
-
In a 96-well plate, add 100 µL of each sample dilution or positive control to separate wells.
-
Add 100 µL of the solvent as a blank.
-
Add 100 µL of the DPPH solution to all wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity:
-
% Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] * 100
-
-
Data Analysis: Plot the % scavenging against the concentration of the this compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Mandatory Visualizations
Caption: Experimental workflow for dissolving and using lipid-soluble this compound.
Caption: Signaling pathway of collagen synthesis stimulated by vitamin C.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. sid.ir [sid.ir]
- 3. researchgate.net [researchgate.net]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stability of ascorbyl palmitate in topical microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Provitamin C in 3D Tissue Engineering Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Provitamin C, particularly its more stable derivatives like L-ascorbic acid-2-phosphate (A2P), is a critical supplement in 3D tissue engineering. Its primary role lies in promoting the synthesis and maturation of collagen, the most abundant protein in the extracellular matrix (ECM), which provides structural integrity to engineered tissues.[1][2][3] Furthermore, this compound has been demonstrated to enhance cell proliferation and differentiation, particularly of mesenchymal stem cells (MSCs) towards osteogenic lineages, making it an invaluable component in bone and connective tissue engineering.[4][5][6][7] This document provides detailed application notes and experimental protocols for the utilization of this compound in 3D tissue engineering scaffolds.
Key Applications and Effects
The incorporation of this compound into 3D tissue engineering scaffolds offers several significant advantages:
-
Enhanced Extracellular Matrix (ECM) Production: this compound is an essential cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the post-translational modification of procollagen, a precursor to mature collagen.[8] This leads to increased deposition of collagen within the scaffold, improving its biological functionality and mechanical properties.[1][9]
-
Stimulation of Cell Growth and Proliferation: Studies have shown that supplementing culture media with this compound or incorporating it into scaffolds can significantly increase the proliferation of various cell types, including fibroblasts and mesenchymal stem cells.[10][11]
-
Directed Stem Cell Differentiation: this compound plays a vital role in directing the differentiation of MSCs. It is a well-established supplement in osteogenic differentiation media, promoting the formation of bone-like tissue.[6][7]
-
Improved Scaffold Characteristics: The addition of this compound derivatives can increase the hydrophilicity and mechanical strength of polymeric scaffolds, which can improve cell attachment and overall construct stability.[1][2][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters in 3D tissue engineering applications.
Table 1: Effect of this compound on Cell Proliferation and Viability
| Cell Type | Scaffold Material | This compound Form & Concentration | Key Finding | Reference |
| Human Dermal Fibroblasts | Poly-Lactic Acid (PLA) | L-ascorbic acid (AA) & Ascorbate-2-Phosphate (A2P) | No significant difference in cell viability compared to control scaffolds. | [1] |
| Human Fetal Osteoblast Cells (hFOB) | β-Tricalcium Phosphate (β-TCP) with Polycaprolactone (PCL) coating | Vitamin C | 2-fold increase in osteoblast cell density after 3, 7, and 11 days of culture.[5][12] | [5][12] |
| Human Adipose-Derived Stem Cells (ADSCs) | 2D Culture | Vitamin C (30 µg/ml) | Optimal concentration for promoting proliferation. | [11] |
| Human Mesenchymal Stem Cells (MSCs) | 2D Culture | L-ascorbate-2-phosphate (Asc-2-P) (5-250 µM) | Stimulated cell proliferation without toxicity.[7] | [7] |
Table 2: Effect of this compound on Extracellular Matrix (Collagen) Production
| Cell Type | Scaffold Material | This compound Form & Concentration | Key Finding | Reference |
| Human Dermal Fibroblasts | Poly-Lactic Acid (PLA) | L-ascorbic acid (AA) & Ascorbate-2-Phosphate (A2P) | Increased collagen production on scaffolds containing either AA or A2P compared to controls.[1][9] | [1][9] |
| Human Skin Fibroblasts | 2D Culture | L-ascorbic acid 2-phosphate (Asc 2-P) (0.1-1.0 mM) | 2-fold enhancement in the relative rate of collagen synthesis.[10] | [10] |
| Valve Interstitial Cells (VICs) | PEG Hydrogel | Ascorbic Acid (AA) (50 µg/mL) | 113% increase in Collagen I and 221% increase in Collagen III secretion at day 28.[13] | [13] |
| Human Dermal Fibroblasts | 3D Polycaprolactone (PCL) | L-Ascorbic acid 2-phosphate (AA2P) (50 µg/mL) | Enhanced collagen production.[14] | [14] |
Table 3: Effect of this compound on Osteogenic Differentiation
| Cell Type | Scaffold Material | This compound Form & Concentration | Key Finding | Reference |
| Human Fetal Osteoblast Cells (hFOB) | β-Tricalcium Phosphate (β-TCP) with Polycaprolactone (PCL) coating | Vitamin C | Increased ALP activity at 11 days of culture.[5][12] | [5][12] |
| Periodontal Ligament Stem Cells (PDLSCs) | 2D Culture (Cell Sheet) | Vitamin C (20.0 µg/mL) | Up-regulated expression of osteogenic markers RUNX2, ALP, and OCN.[4][15] | [4][15] |
| Mesenchymal Stem Cells (MSCs) | Porous PLGA | Ascorbate-2-phosphate (AsAP) | Significantly higher mineralization in scaffolds containing AsAP and Dexamethasone.[16] | [16] |
Experimental Protocols
Protocol 1: Fabrication of this compound-Loaded Scaffolds (Emulsion Electrospinning)
This protocol describes the fabrication of poly-lactic acid (PLA) scaffolds containing L-ascorbic acid (AA) or ascorbate-2-phosphate (A2P) using emulsion electrospinning.[1][9]
Materials:
-
Poly-lactic acid (PLA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
L-ascorbic acid (AA) or Ascorbate-2-Phosphate (A2P)
-
Deionized water
-
Electrospinning setup
Procedure:
-
Prepare a 10% (w/v) PLA solution in a 7:3 (v/v) mixture of DCM and DMF.
-
Prepare a 10% (w/v) aqueous solution of either AA or A2P.
-
Create an emulsion by adding the aqueous drug solution to the PLA solution at a 1:9 (v/v) ratio.
-
Homogenize the emulsion using a high-speed homogenizer.
-
Load the emulsion into a syringe fitted with a needle (e.g., 21-gauge).
-
Set up the electrospinning apparatus with a grounded collector (e.g., aluminum foil-covered mandrel).
-
Apply a high voltage (e.g., 15-20 kV) to the needle.
-
Set the flow rate of the solution (e.g., 1-2 mL/h).
-
Maintain a fixed distance between the needle tip and the collector (e.g., 15-20 cm).
-
Collect the electrospun fibers on the collector to form the scaffold.
-
Dry the scaffolds under vacuum to remove residual solvents.
Protocol 2: Quantification of Total Collagen Production (Sircol™ Collagen Assay)
This protocol is a widely used method for quantifying collagen in biological samples due to its simplicity and convenience.[17][18]
Materials:
-
Sircol™ Collagen Assay Kit (containing Sirius red dye, acid-salt wash reagent, and alkali reagent)
-
Cell-seeded scaffolds
-
Pepsin (0.1 mg/mL in 0.5 M acetic acid)
-
Microcentrifuge tubes
-
Spectrophotometer (plate reader)
Procedure:
-
Sample Preparation:
-
Harvest the cell-seeded scaffolds at desired time points.
-
Wash with PBS.
-
Add pepsin solution to each scaffold and incubate at 4°C overnight with gentle agitation to extract collagen.
-
Centrifuge the samples to pellet any debris and collect the supernatant containing the solubilized collagen.
-
-
Assay Procedure:
-
Add 100 µL of the collagen-containing supernatant to a microcentrifuge tube.
-
Add 1 mL of the Sircol™ dye reagent and mix for 30 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.
-
Carefully discard the supernatant.
-
Add 750 µL of the acid-salt wash reagent, vortex, and centrifuge again. Discard the supernatant.
-
Add 250 µL of the alkali reagent to dissolve the pellet.
-
Transfer 200 µL of the solution to a 96-well plate.
-
-
Measurement:
-
Read the absorbance at 555 nm using a spectrophotometer.
-
Quantify the collagen concentration by comparing the absorbance to a standard curve prepared using the collagen standard provided in the kit.
-
Protocol 3: Assessment of Osteogenic Differentiation (Alkaline Phosphatase Activity Assay)
Alkaline phosphatase (ALP) is an early marker of osteogenic differentiation.[19][20][21]
Materials:
-
Cell-seeded scaffolds in osteogenic induction medium
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Lysis:
-
At selected time points, wash the cell-seeded scaffolds with PBS.
-
Add cell lysis buffer and incubate on ice for 30 minutes with occasional agitation.
-
Collect the cell lysate.
-
-
ALP Assay:
-
Add a known volume of cell lysate to a 96-well plate.
-
Add the pNPP substrate solution and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution. The solution will turn yellow.
-
Read the absorbance at 405 nm.
-
-
Normalization:
-
Quantify the total protein content in the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the ALP activity to the total protein content.
-
Signaling Pathways
This compound influences several signaling pathways that are crucial for stem cell fate and tissue regeneration.
The diagram illustrates two major roles of this compound. In collagen synthesis, it acts as a crucial cofactor for enzymes that are essential for the formation of stable, mature collagen, which is a key component of the ECM.[6][8] In stem cell regulation, this compound can influence pluripotency and proliferation through epigenetic modifications (by enhancing TET enzyme activity leading to DNA demethylation) and by modulating key signaling pathways like JAK/STAT and p53-p21.[6][11][22]
Conclusion
This compound is an indispensable component in 3D tissue engineering, significantly enhancing the biological and mechanical properties of engineered tissues. Its ability to promote collagen synthesis, stimulate cell proliferation, and direct stem cell differentiation makes it a versatile tool for researchers and drug development professionals. The protocols and data presented in these application notes provide a comprehensive guide for the effective utilization of this compound in creating functional and robust 3D tissue constructs.
References
- 1. Production of ascorbic acid releasing biomaterials for pelvic floor repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascorbic Acid 2-Phosphate Releasing Supercritically Foamed Porous Poly-L-Lactide-Co-ε-Caprolactone Scaffold Enhances the Collagen Production of Human Vaginal Stromal Cells: A New Approach for Vaginal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin C Treatment Promotes Mesenchymal Stem Cell Sheet Formation and Tissue Regeneration by Elevating Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained release of vitamin C from PCL coated TCP induces proliferation and differentiation of osteoblast cells and suppresses osteosarcoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin C in Stem Cell Biology: Impact on Extracellular Matrix Homeostasis and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ascorbic acid on bone marrow-derived mesenchymal stem cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin C promotes the proliferation of human adipose-derived stem cells via p53-p21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sustained Release of Vitamin C from PCL Coated TCP Induces Proliferation and Differentiation of Osteoblast Cells and Suppresses Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 14. researchgate.net [researchgate.net]
- 15. Vitamin C treatment promotes mesenchymal stem cell sheet formation and tissue regeneration by elevating telomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sustained release of ascorbate-2-phosphate and dexamethasone from porous PLGA scaffolds for bone tissue engineering using mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Collagen Quantification in Tissue Specimens | Springer Nature Experiments [experiments.springernature.com]
- 18. research.universityofgalway.ie [research.universityofgalway.ie]
- 19. 3dbiotek.com [3dbiotek.com]
- 20. Assays of osteogenic differentiation by cultured human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocols - Ossiform - WE PRINT BONE [ossiform.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Models for Studying Provitamin C Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Provitamin C, typically in the form of ascorbyl esters such as ascorbyl palmitate and ascorbyl stearate, is a lipophilic precursor to ascorbic acid (Vitamin C). Its fat solubility enhances its incorporation into lipid-based foods and cosmetics. However, for these compounds to exert Vitamin C activity, they must be hydrolyzed to release free ascorbic acid, which is then absorbed by the intestinal epithelia. This application note provides a detailed overview and protocols for using a two-stage in vitro model, combining simulated gastrointestinal digestion with a Caco-2 cell culture system, to assess the bioavailability of this compound.
This model allows for the quantitative analysis of two key stages:
-
Bioaccessibility: The fraction of this compound that is released from its matrix and becomes available for absorption. This is primarily determined by the extent of enzymatic hydrolysis of the ascorbyl ester during digestion.
-
Bioavailability: The fraction of the released ascorbic acid that is taken up by the intestinal cells.
Experimental Overview
The overall workflow involves a two-step process. First, the this compound-containing sample is subjected to a standardized simulated digestion process that mimics the conditions of the human stomach and small intestine. Second, the resulting "digesta," containing the micellarized fraction of hydrolyzed and unhydrolyzed this compound, is applied to a monolayer of differentiated Caco-2 cells, which serve as a model for the intestinal barrier. The uptake of ascorbic acid into the cells is then quantified.
Caption: Overall experimental workflow for determining this compound bioavailability.
Signaling Pathway of this compound Conversion and Absorption
The bioavailability of this compound is contingent on a series of events. The ascorbyl ester must first be hydrolyzed, a reaction catalyzed by esterases in the digestive tract, to yield ascorbic acid and a fatty acid. The released ascorbic acid is then transported into the intestinal epithelial cells primarily via the Sodium-Dependent Vitamin C Transporter 1 (SVCT1).
It is a critical consideration that the standard Caco-2 cell line has high expression of carboxylesterase-1 (hCE-1) and low expression of carboxylesterase-2 (hCE-2).[1][2] In the human small intestine, hCE-2 is the predominantly expressed esterase. This difference may affect the rate of intracellular hydrolysis if the this compound ester is absorbed intact.
Caption: Cellular pathway of this compound hydrolysis and ascorbic acid uptake.
Data Presentation: Quantitative Analysis of Bioavailability
The following tables present example quantitative data that can be obtained from the described in vitro model. This data allows for a direct comparison of the bioavailability of different this compound forms.
Table 1: Bioaccessibility of this compound Esters Following Simulated Digestion
| This compound Compound | Initial Amount (mg) | Hydrolysis (%) | Ascorbic Acid in Micellar Fraction (mg) | Bioaccessibility (%) |
| Ascorbyl Palmitate | 100 | 85.0 | 35.8 | 85.0 |
| Ascorbyl Stearate | 100 | 78.0 | 31.4 | 78.0 |
| Ascorbic Acid (Control) | 42.1* | N/A | 39.5 | 93.8 |
*Equivalent molar amount of ascorbic acid in 100 mg of Ascorbyl Palmitate. Note: Data are representative examples from literature and may vary based on experimental conditions.
Table 2: Caco-2 Cell Uptake of Ascorbic Acid from Digested this compound
| Treatment | Ascorbic Acid Concentration Applied to Cells (µM) | Intracellular Ascorbic Acid (pmol/mg protein) | Cellular Uptake (%) |
| Digested Ascorbyl Palmitate | 100 | 150.5 | 15.1 |
| Digested Ascorbyl Stearate | 88.2 | 125.8 | 14.3 |
| Ascorbic Acid (Control) | 100 | 165.2 | 16.5 |
Note: Data are representative examples and intended for comparative purposes.
Experimental Protocols
Protocol for Simulated Gastrointestinal Digestion (Based on INFOGEST 2.0)
This protocol describes a static in vitro digestion model.[3][4][5][6]
5.1.1 Preparation of Simulated Digestion Fluids:
-
Simulated Salivary Fluid (SSF) Stock (2X):
-
KCl: 29.8 g/L
-
KH₂PO₄: 6.8 g/L
-
NaHCO₃: 16.8 g/L
-
MgCl₂(H₂O)₆: 0.6 g/L
-
(NH₄)₂CO₃: 0.1 g/L
-
Adjust pH to 7.0.
-
-
Simulated Gastric Fluid (SGF) Stock (2X):
-
KCl: 13.8 g/L
-
KH₂PO₄: 1.8 g/L
-
NaHCO₃: 5.0 g/L
-
NaCl: 9.4 g/L
-
MgCl₂(H₂O)₆: 0.2 g/L
-
(NH₄)₂CO₃: 1.0 g/L
-
Adjust pH to 3.0.
-
-
Simulated Intestinal Fluid (SIF) Stock (2X):
-
KCl: 13.6 g/L
-
KH₂PO₄: 1.54 g/L
-
NaHCO₃: 14.2 g/L
-
NaCl: 7.6 g/L
-
MgCl₂(H₂O)₆: 0.22 g/L
-
Adjust pH to 7.0.
-
5.1.2 Digestion Procedure:
-
Oral Phase:
-
Mix 5 g of the test food/Provitamin C sample with 4 mL of SSF working solution (1:1 dilution of stock).
-
Add 0.5 mL of α-amylase solution (1500 U/mL in SSF).
-
Add 25 µL of 0.3 M CaCl₂.
-
Add distilled water to a final volume of 10 mL.
-
Incubate at 37°C for 2 minutes with gentle mixing.
-
-
Gastric Phase:
-
To the 10 mL of oral bolus, add 8 mL of SGF working solution.
-
Add 1.6 mL of porcine pepsin solution (25,000 U/mL in SGF).
-
Adjust pH to 3.0 with 1 M HCl.
-
Add distilled water to a final volume of 20 mL.
-
Incubate at 37°C for 2 hours with gentle mixing.
-
-
Intestinal Phase:
-
To the 20 mL of gastric chyme, add 11 mL of SIF working solution.
-
Add 5 mL of pancreatin solution (based on trypsin activity of 800 U/mL in SIF).
-
Add 3 mL of bile extract solution (160 mM in SIF).
-
Adjust pH to 7.0 with 1 M NaOH.
-
Add distilled water to a final volume of 40 mL.
-
Incubate at 37°C for 2 hours with gentle mixing.
-
-
Micellar Fraction Isolation:
-
Centrifuge the final digesta at 10,000 x g for 45 minutes at 4°C.
-
Carefully collect the clear supernatant (micellar fraction) for Caco-2 cell application and HPLC analysis.
-
Protocol for Caco-2 Cell Culture and Uptake Study
5.2.1 Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cultures for 21 days post-seeding to allow for spontaneous differentiation into a polarized monolayer, changing the medium every 2-3 days.
-
Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Differentiated monolayers should exhibit TEER values >250 Ω·cm².[7][8]
5.2.2 Ascorbic Acid Uptake Experiment:
-
Wash the differentiated Caco-2 monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Dilute the micellar fraction from the simulated digestion with HBSS (e.g., 1:4 v/v) to ensure cell compatibility.[9]
-
Add the diluted digesta to the apical side of the Transwell inserts.
-
Incubate for various time points (e.g., 30, 60, 120 minutes) at 37°C.
-
At each time point, remove the apical solution and wash the monolayers three times with ice-cold HBSS to stop the uptake.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysates for quantification of intracellular ascorbic acid.
Protocol for Quantification of this compound and Ascorbic Acid by HPLC-MS/MS
5.3.1 Sample Preparation:
-
Micellar Fraction: Dilute with the mobile phase.
-
Cell Lysate: Precipitate proteins with an equal volume of ice-cold methanol containing 0.1% metaphosphoric acid. Centrifuge and collect the supernatant.
5.3.2 HPLC-MS/MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate ascorbyl esters and ascorbic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Negative electrospray ionization (ESI-) with Multiple Reaction Monitoring (MRM).
-
Ascorbyl Palmitate Transition: e.g., m/z 413.2 → 175.1
-
Ascorbyl Stearate Transition: e.g., m/z 441.3 → 175.1
-
Ascorbic Acid Transition: e.g., m/z 175.0 → 115.0
-
Conclusion
The combination of a standardized in vitro digestion model, such as INFOGEST 2.0, with the Caco-2 cell culture system provides a robust and reproducible method for assessing the bioavailability of this compound compounds. This approach allows for the dissection of the key steps of hydrolysis and absorption, providing valuable data for the development and screening of new this compound derivatives for the food, pharmaceutical, and cosmetic industries. Careful consideration of the specific carboxylesterase expression in Caco-2 cells is necessary when interpreting the results in the context of human intestinal metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. INFOGEST | BIO-CAT [bio-cat.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. research.chalmers.se [research.chalmers.se]
- 6. InfoGest Consensus Method - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Provitamin C Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Provitamin C, a precursor to ascorbic acid (Vitamin C), plays a crucial role in various physiological processes, including the regulation of gene expression. Understanding how this compound modulates gene expression is vital for the development of novel therapeutic strategies and for elucidating its mechanism of action in cellular health and disease. These application notes provide detailed protocols and methodologies for assessing the effects of this compound on gene expression, utilizing modern molecular biology techniques. The protocols are intended to guide researchers in obtaining robust and reproducible data.
Key Methodologies for Gene Expression Analysis
Several powerful techniques can be employed to analyze changes in gene expression following this compound treatment. The choice of method depends on the specific research question, the number of genes to be analyzed, and the desired level of detail.
-
RNA Sequencing (RNA-Seq): A high-throughput sequencing method that provides a comprehensive and unbiased view of the entire transcriptome. It is ideal for discovering novel transcripts and for genome-wide analysis of differential gene expression.
-
Quantitative Real-Time PCR (qPCR): A targeted approach used to quantify the expression of a specific set of genes. It is highly sensitive and is often used to validate findings from high-throughput methods like RNA-Seq and microarrays.
-
Microarray Analysis: A high-throughput method that allows for the simultaneous measurement of the expression levels of thousands of genes. It involves hybridizing labeled cDNA to a solid surface (microarray) containing pre-designed probes.
Experimental Protocols
Cell Culture and this compound Treatment
A critical first step in assessing the effects of this compound is the proper handling and treatment of cell cultures.
Protocol:
-
Cell Seeding: Plate cells of interest (e.g., human fibroblasts, cancer cell lines) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that allows for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of the desired this compound compound (e.g., Ascorbyl palmitate, 2-O-α-D-glucopyranosyl-L-ascorbic acid) in a suitable solvent (e.g., DMSO, sterile water). Further dilute the stock solution in a complete culture medium to the final desired concentrations. It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) in parallel.
-
Incubation: Incubate the cells for the predetermined duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then harvest them for RNA extraction.
RNA Extraction
The quality of the extracted RNA is paramount for successful downstream gene expression analysis.
Protocol (using TRIzol Reagent):
-
Cell Lysis: Add 1 mL of TRIzol reagent directly to the culture dish containing the washed cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in RNase-free water.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running a sample on an agarose gel to check for intact ribosomal RNA bands.
RNA Sequencing (RNA-Seq) Protocol
Protocol Overview:
-
RNA Quality Control: Ensure the extracted RNA has a high integrity number (RIN > 8) as determined by a Bioanalyzer.
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the library to enrich for fragments with adapters on both ends.
-
-
Library Quality Control: Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated upon this compound treatment.
-
Quantitative Real-Time PCR (qPCR) Protocol
Protocol:
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design: Design or obtain validated primers for your target genes and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical reaction includes:
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward and Reverse Primers
-
cDNA template
-
Nuclease-free water
-
Include no-template controls (NTC) for each primer set.
-
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis to check for primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.[1]
-
Microarray Analysis Protocol
Protocol Overview:
-
RNA Quality Control: As with RNA-Seq, ensure high-quality RNA (RIN > 7).
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from total RNA.
-
Incorporate a fluorescent dye (e.g., Cy3 or Cy5) during second-strand cDNA synthesis or by labeling the cRNA.
-
-
Hybridization: Hybridize the labeled cDNA or cRNA to the microarray slide.
-
Washing: Wash the slide to remove non-specifically bound probes.
-
Scanning: Scan the microarray slide using a microarray scanner to detect the fluorescent signals.
-
Data Analysis:
-
Image Analysis: Quantify the intensity of each spot on the microarray image.
-
Data Normalization: Normalize the data to correct for technical variations (e.g., quantile normalization).
-
Differential Expression Analysis: Use statistical tests (e.g., t-test, ANOVA) to identify genes with significant changes in expression between treated and control groups. Tools like GeneSpring or the limma package in R are commonly used.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Hypothetical qPCR Data Summary of this compound Effects on Gene Expression
| Gene | Treatment Group | Normalized Fold Change (vs. Vehicle Control) | p-value |
| COL1A1 | This compound (10 µM) | 2.5 | 0.012 |
| This compound (50 µM) | 4.8 | <0.001 | |
| HIF1A | This compound (10 µM) | 0.7 | 0.045 |
| This compound (50 µM) | 0.4 | 0.005 | |
| NFKB1 | This compound (10 µM) | 0.9 | 0.350 |
| This compound (50 µM) | 0.6 | 0.021 | |
| TGFB1 | This compound (10 µM) | 1.8 | 0.033 |
| This compound (50 µM) | 3.2 | 0.002 |
Table 2: Summary of Differentially Expressed Genes from RNA-Seq Analysis after this compound Treatment
| Gene ID | Gene Name | log2FoldChange | p-value | Regulation |
| ENSG00000108821 | COL1A1 | 2.1 | 1.2e-15 | Upregulated |
| ENSG00000169083 | COL4A1 | 1.8 | 3.5e-12 | Upregulated |
| ENSG00000100644 | HIF1A | -1.2 | 4.1e-08 | Downregulated |
| ENSG00000109320 | VEGFA | -0.9 | 2.7e-06 | Downregulated |
| ENSG00000105372 | NFKB1 | -0.7 | 5.4e-05 | Downregulated |
| ENSG00000105329 | TGFB1 | 1.5 | 8.9e-10 | Upregulated |
Visualization of Signaling Pathways and Workflows
Signaling Pathways Influenced by this compound
This compound, through its conversion to Vitamin C, can modulate several key signaling pathways involved in gene expression.
Caption: this compound's influence on HIF-1α, NF-κB, and TGF-β signaling pathways.
Experimental Workflows
Caption: General workflow for analyzing this compound's effects on gene expression.
References
Application Notes and Protocols for Spectrophotometric Analysis of Provitamin C Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Provitamin C, encompassing a range of stable precursors to L-ascorbic acid (Vitamin C), is of significant interest in the pharmaceutical and cosmetic industries. These precursors, such as ascorbyl palmitate, magnesium ascorbyl phosphate, and L-ascorbic acid 2-phosphate, are designed to overcome the inherent instability of Vitamin C, offering enhanced shelf-life and improved bioavailability. Upon application or ingestion, these compounds are metabolized into active Vitamin C, which then exerts its well-documented antioxidant effects. This document provides detailed protocols for the spectrophotometric analysis of the antioxidant activity of this compound compounds using three common assays: DPPH, ABTS, and FRAP.
The antioxidant capacity of this compound is a critical parameter for its efficacy. Spectrophotometric assays offer a rapid, reliable, and cost-effective means to quantify this activity. The principle underlying these assays is the ability of an antioxidant to reduce an oxidant, resulting in a measurable change in color. The extent of this color change is proportional to the antioxidant capacity of the substance being tested.
Data Presentation: Comparative Antioxidant Activity
The following tables summarize the antioxidant activity of various this compound compounds compared to the active form, L-ascorbic acid, and a common antioxidant standard, Trolox. Data is presented as IC50 values for the DPPH and ABTS assays, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. For the FRAP assay, data is presented as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) |
| L-Ascorbic Acid | 8.75 - 41.25[1][2] |
| Ascorbyl Palmitate | ~30.52[3] |
| Ascorbyl Glucoside | Data not available in this format |
| Magnesium Ascorbyl Phosphate | Data not available in this format |
| Sodium Ascorbyl Phosphate | Antioxidant activity confirmed[4] |
| Trolox (Standard) | ~63.69[2] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) |
| L-Ascorbic Acid | 10.23 - 28.23[1][2] |
| Ascorbyl Palmitate | ~33.83[3] |
| Ascorbyl Glucoside | Data not available in this format |
| Magnesium Ascorbyl Phosphate | Data not available in this format |
| Sodium Ascorbyl Phosphate | Data not available in this format |
| Trolox (Standard) | ~42.11[2] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Activity
| Compound | Antioxidant Capacity |
| L-Ascorbic Acid | High reducing power[5] |
| Ascorbyl Palmitate | Exhibits antioxidant properties[6] |
| Ascorbyl Glucoside | Data not available in this format |
| Magnesium Ascorbyl Phosphate | Antioxidant effects demonstrated[7] |
| Sodium Ascorbyl Phosphate | Data not available in this format |
| Trolox (Standard) | Used as a standard for comparison[8] |
Experimental Protocols
Detailed methodologies for the three key spectrophotometric assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is deep violet in color. This reduction of DPPH results in a color change to a pale yellow, which is measured spectrophotometrically at approximately 517 nm.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound sample and L-ascorbic acid (positive control)
-
UV-Vis Spectrophotometer
-
Micropipettes and microplates (96-well) or cuvettes
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the this compound sample and L-ascorbic acid in a suitable solvent (e.g., methanol, ethanol, or water depending on solubility). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test samples and L-ascorbic acid to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Phosphate-Buffered Saline (PBS)
-
This compound sample, L-ascorbic acid, and Trolox (standard)
-
UV-Vis Spectrophotometer
-
Micropipettes and microplates (96-well) or cuvettes
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the this compound sample, L-ascorbic acid, and Trolox as described for the DPPH assay.
-
Assay Procedure:
-
To 1.0 mL of the diluted ABTS•+ solution, add 10 µL of the test sample at different concentrations.
-
Mix thoroughly and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
Data Analysis: The Trolox Equivalent Antioxidant Capacity (TEAC) is determined from the dose-response curve of the Trolox standard. The antioxidant capacity of the sample is expressed as µM Trolox equivalents. Alternatively, the IC50 value can be calculated.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
This compound sample, L-ascorbic acid, and a standard (e.g., Trolox or FeSO₄·7H₂O)
-
UV-Vis Spectrophotometer
-
Water bath
-
Micropipettes and microplates (96-well) or cuvettes
Protocol:
-
Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the this compound sample, L-ascorbic acid, and the standard.
-
Assay Procedure:
-
Add 150 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 5 µL of the sample, standard, or blank (solvent) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Create a standard curve using the known concentrations of the standard (e.g., Trolox or FeSO₄). The antioxidant capacity of the samples is then determined from the standard curve and expressed as Trolox equivalents or FeSO₄ equivalents.
Visualization of Pathways and Workflows
Conversion of this compound to Vitamin C
This compound compounds are enzymatically converted to L-ascorbic acid within the body. A key enzyme in the endogenous synthesis pathway (in species that can produce Vitamin C) is L-gulonolactone oxidase (GULO), which catalyzes the final step. While humans lack a functional GULO enzyme, the metabolic conversion of synthetic this compound derivatives often relies on other cellular enzymes like esterases or phosphatases.
Caption: Conversion pathway of this compound to active Vitamin C.
Antioxidant Mechanism of Vitamin C
L-ascorbic acid is an effective antioxidant due to its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS). This process involves the sequential loss of two electrons.
Caption: Antioxidant mechanism of Vitamin C via electron donation.
General Experimental Workflow for Spectrophotometric Antioxidant Assays
The workflow for the DPPH, ABTS, and FRAP assays follows a similar logical progression from preparation to data analysis.
Caption: General workflow for spectrophotometric antioxidant assays.
References
- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Provitamin C for Topical Delivery in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of provitamin C for topical delivery in dermatological research. This document outlines various this compound derivatives, formulation strategies, and detailed protocols for stability, skin penetration, and efficacy testing.
Introduction to this compound for Topical Delivery
Vitamin C, in its active form L-ascorbic acid, is a potent antioxidant with numerous benefits for skin health, including photoprotection, anti-aging, and anti-pigmentary effects.[1][2][3][4] However, L-ascorbic acid is highly unstable and difficult to deliver into the dermis.[1][2][5][6][7] this compound, which are stable derivatives of ascorbic acid, are therefore preferred for topical formulations.[6][7] These derivatives are converted to L-ascorbic acid within the skin, offering a more stable and effective way to deliver the benefits of vitamin C.[6]
Common this compound Derivatives
The selection of a this compound derivative is critical and depends on the desired properties of the final formulation, such as stability, solubility, and penetration capacity.
| This compound Derivative | Chemical Nature | Key Characteristics |
| Magnesium Ascorbyl Phosphate (MAP) | Water-soluble | Highly stable, hydrating, stimulates collagen production.[5][8][9][10] |
| Sodium Ascorbyl Phosphate (SAP) | Water-soluble | Stable, gentle, with anti-inflammatory and antibacterial properties, suitable for acne-prone skin.[9][10] |
| Ascorbyl Palmitate (AP) | Fat-soluble | Stable derivative, offers antioxidant benefits.[5][11][12] |
| Tetrahexyldecyl Ascorbate (THD) | Oil-soluble | Highly stable, penetrates deeply, potent antioxidant and collagen booster.[9][10][11] |
| Ethyl Ascorbic Acid (EAC) | Both oil and water-soluble | Very stable and effective, with skin brightening and anti-aging benefits.[11][12] |
| Ascorbyl Glucoside | Water-soluble | Gentle and stable, converts to L-ascorbic acid in the skin.[11] |
Formulation Strategies
The efficacy of a topical this compound formulation is highly dependent on its composition and the delivery vehicle.
pH Optimization
The pH of the formulation is crucial for both the stability of the this compound and its penetration into the skin. For L-ascorbic acid, a pH below 3.5 enhances stability and penetration.[13]
Stabilizing Agents
To counteract the inherent instability of vitamin C, antioxidants like ferulic acid and vitamin E are often included in formulations. Ferulic acid not only stabilizes vitamins C and E but also doubles their photoprotective capacity.[4][10]
Delivery Vehicles
-
Emulsions (Oil-in-Water and Water-in-Oil): These are common vehicles for both water-soluble and oil-soluble derivatives. Oil-in-water (O/W) emulsions are often preferred for their lighter feel and better release of hydrophilic actives.[14][15]
-
Serums: Aqueous or hydroalcoholic solutions are suitable for water-soluble derivatives.
-
Anhydrous Formulations: Water-free formulations, such as those with a silicone base, can significantly improve the stability of less stable derivatives.
-
Advanced Delivery Systems: Liposomes and nanoparticles can be employed to enhance the penetration and bioavailability of this compound.[16]
Experimental Protocols
Protocol for Formulation Stability Testing
Objective: To assess the chemical stability of the this compound derivative in the final formulation over time and under various conditions.
Materials:
-
Finished topical formulation
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (specific to the derivative being tested)
-
Reference standard of the this compound derivative
-
Environmental chambers (for accelerated stability testing)
Methodology:
-
Initial Analysis (Time 0):
-
Accurately weigh a sample of the formulation.
-
Extract the this compound derivative using a suitable solvent system.
-
Filter the extract and inject it into the HPLC system.
-
Quantify the concentration of the this compound derivative by comparing the peak area to that of a known standard.
-
-
Stability Study:
-
Store aliquots of the formulation under different conditions:
-
Real-time: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH[17]
-
-
At predetermined time points (e.g., 1, 3, 6 months), withdraw samples and analyze the concentration of the this compound derivative using the HPLC method described above.
-
-
Data Analysis:
-
Calculate the percentage of the this compound derivative remaining at each time point relative to the initial concentration.
-
Plot the degradation kinetics to determine the shelf-life of the formulation.
-
Protocol for In Vitro Skin Penetration Study
Objective: To evaluate the permeation of the this compound derivative through the skin.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine skin)[18]
-
The test formulation
-
Receptor solution (e.g., phosphate-buffered saline)
-
HPLC system for quantification
Methodology:
-
Skin Preparation:
-
Thaw frozen excised skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
-
Experiment Setup:
-
Fill the receptor compartment with receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor solution at 32°C to mimic skin surface temperature.
-
Apply a known amount of the test formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
At specified time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw aliquots from the receptor solution.
-
Replace the withdrawn volume with fresh receptor solution.
-
-
Quantification:
-
Analyze the concentration of the this compound derivative in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of the this compound derivative permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
-
Protocol for In Vivo Efficacy Evaluation (Antioxidant Capacity)
Objective: To assess the antioxidant effect of the topical this compound formulation on human skin.
Materials:
-
Test formulation and a placebo control
-
Human volunteers
-
Device for measuring ultraweak photon emission (UPE) from the skin surface.[15]
Methodology:
-
Volunteer Recruitment:
-
Recruit healthy volunteers with informed consent.
-
Define a test area on the forearm of each volunteer.
-
-
Baseline Measurement:
-
Measure the baseline UPE from the test areas before application of any product.
-
-
Product Application:
-
Instruct volunteers to apply the test formulation to one designated area and the placebo to another area daily for a specified period (e.g., 1 week).[15]
-
-
Follow-up Measurements:
-
After the treatment period, measure the UPE from both the treated and placebo sites.
-
-
Data Analysis:
-
Compare the UPE levels before and after treatment for both the test and placebo groups. A significant reduction in UPE indicates an antioxidant effect.[15]
-
Signaling Pathways and Experimental Workflows
Vitamin C's Role in Skin Health
Vitamin C influences several key signaling pathways in the skin to exert its beneficial effects.
References
- 1. Stability, transdermal penetration, and cutaneous effects of ascorbic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability, transdermal penetration, and cutaneous effects of ascorbic acid and its derivatives | Semantic Scholar [semanticscholar.org]
- 3. Topical Vitamin C and the Skin: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcadonline.com [jcadonline.com]
- 5. Vitamin C in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Clinical Efficacy of Topical Vitamin C and Its Derivatives, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cityskinclinic.com [cityskinclinic.com]
- 10. dermsolutionstx.com [dermsolutionstx.com]
- 11. skinceuticals.com.au [skinceuticals.com.au]
- 12. skincarecrl.com [skincarecrl.com]
- 13. dermatologyinsights.substack.com [dermatologyinsights.substack.com]
- 14. Topical Activity of Ascorbic Acid: From in vitro Optimization to in vivo Efficacy | Semantic Scholar [semanticscholar.org]
- 15. Topical activity of ascorbic acid: from in vitro optimization to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. finetechitg.com [finetechitg.com]
- 18. mdpi.com [mdpi.com]
Application Notes: Utilizing Provitamin C for Enhanced Long-Term Cell Culture
Introduction
L-ascorbic acid (Vitamin C) is a critical supplement in cell culture, acting as a potent antioxidant and an essential cofactor for enzymes involved in collagen synthesis and epigenetic regulation.[1][2][3][4] However, its application in long-term experiments is severely limited by its instability in aqueous culture media. L-ascorbic acid readily oxidizes, leading to the production of reactive oxygen species (ROS) and a rapid loss of bioactivity, often within hours.[5][6][7] This instability necessitates frequent media changes and can introduce experimental variability.
Provitamin C derivatives, such as L-ascorbic acid 2-phosphate (AA2P) and ascorbic acid 2-glucoside (AA2G), offer a stable and reliable alternative.[8][9] These modified forms are resistant to oxidation in culture media but are enzymatically hydrolyzed by cellular phosphatases or glucosidases to release L-ascorbic acid intracellularly, ensuring a continuous and stable supply of Vitamin C to the cells over extended periods.[2] This sustained availability promotes cell proliferation, enhances extracellular matrix (ECM) deposition, and maintains cellular health in long-term cultures.[10][11][12]
Mechanism of Action
This compound derivatives are transported into the cell where they are converted into L-ascorbic acid. This active form then participates in various cellular processes:
-
Collagen Synthesis: L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the hydroxylation of proline and lysine residues during collagen synthesis.[13][[“]] Proper hydroxylation is necessary for the formation of a stable, triple-helix collagen structure.[1][2]
-
Antioxidant Activity: It directly scavenges reactive oxygen species (ROS), protecting cells from oxidative stress and damage.[15][16]
-
Epigenetic Regulation: Vitamin C enhances the activity of TET (Ten-Eleven Translocation) enzymes, which are involved in DNA demethylation, and histone-demethylating dioxygenases, thereby influencing gene expression and stem cell pluripotency.[1][3][8]
Quantitative Data Summary
The use of this compound derivatives leads to significant improvements in long-term cell culture outcomes compared to standard L-ascorbic acid.
Table 1: Comparison of L-Ascorbic Acid vs. This compound Derivatives
| Parameter | L-Ascorbic Acid (L-AA) | L-Ascorbic Acid 2-Phosphate (AA2P) | Ascorbic Acid 2-Glucoside (AA2G) |
| Stability in Media | Highly unstable, degrades within hours[5][6] | Highly stable, provides sustained release[6][17] | Highly stable in aqueous solution[8][15] |
| Effect on Cell Growth | Can be cytotoxic at higher concentrations due to oxidation[16] | Stimulates cell proliferation significantly (e.g., 4-fold increase in fibroblasts over 3 weeks)[11][12] | Promotes self-renewal and maintains primitiveness of stem cells with low toxicity[8] |
| Collagen Synthesis | Stimulates synthesis, but effect diminishes with degradation[13][18] | Enhances collagen synthesis rate 2-fold in fibroblasts over 3 weeks[11][12] | Promotes collagen network maintenance[[“]][19] |
| Typical Concentration | 0.25 mM (requires frequent replenishment)[7][13] | 50 µM - 1.5 mM (long-acting)[9][10][11] | 0.5 mM - 5 mM[15] |
Experimental Protocols
Protocol 1: Preparation and Use of L-Ascorbic Acid 2-Phosphate (AA2P) for Long-Term Culture
This protocol describes the preparation of AA2P-supplemented medium for promoting cell proliferation and extracellular matrix formation in long-term cultures, such as with human fibroblasts or mesenchymal stem cells (MSCs).
Materials:
-
L-Ascorbic acid 2-phosphate (magnesium or sodium salt)[20][21]
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Stock Solution Preparation (e.g., 100 mM):
-
Weigh the appropriate amount of AA2P powder. The molecular weight will vary depending on the salt form.
-
Under sterile conditions, dissolve the powder in sterile PBS to a final concentration of 100 mM. For the magnesium salt, solubility in PBS is approximately 1 mg/ml.[22]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use (stable for at least 6 months).[22][23] Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the AA2P stock solution.
-
Dilute the stock solution into the complete cell culture medium to achieve the desired final concentration. A typical starting range is 100-250 µM.[9] For osteogenic differentiation, concentrations up to 150 µM are effective.[9] For general fibroblast culture, 0.1-1.0 mM can be used.[11]
-
The supplemented medium is now ready for use.
-
-
Cell Culture Maintenance:
-
Culture cells according to standard protocols.
-
Replace the medium with freshly prepared AA2P-supplemented medium every 2-3 days to ensure nutrient availability and remove waste products.[9] Due to its stability, AA2P provides a constant source of Vitamin C between media changes.
-
Protocol 2: Assessing the Effect of this compound on Collagen Synthesis
This protocol provides a method to quantify the increase in collagen production by fibroblasts cultured with this compound.
Materials:
-
Human dermal fibroblasts
-
Complete culture medium supplemented with AA2P (as prepared in Protocol 1)
-
Control medium (without AA2P)
-
Sircol™ Soluble Collagen Assay Kit or similar
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed human dermal fibroblasts in 6-well plates at a density of 5 x 10⁴ cells/well.
-
Allow cells to attach and grow for 24 hours in a standard complete medium.
-
-
Treatment:
-
After 24 hours, replace the medium with:
-
Control Group: Complete medium without AA2P.
-
Treatment Group: Complete medium supplemented with 250 µM AA2P.
-
-
Culture the cells for 7-14 days, replacing the medium every 2-3 days.
-
-
Sample Collection:
-
After the treatment period, collect the conditioned medium from each well. This contains the secreted collagen.
-
Wash the cell layer with PBS, then lyse the cells directly in the wells to measure total protein for normalization.
-
-
Collagen Quantification:
-
Use the Sircol™ assay to quantify the amount of soluble collagen in the collected conditioned medium, following the manufacturer’s instructions.
-
Briefly, this involves precipitating the collagen with the Sircol dye reagent, centrifuging to collect the pellet, and then re-dissolving the pellet to measure absorbance at ~555 nm.
-
-
Data Analysis:
-
Measure the total protein content of the cell lysates using a BCA or Bradford assay.
-
Normalize the collagen concentration to the total protein content for each well.
-
Compare the normalized collagen levels between the control and AA2P-treated groups. A significant increase is expected in the treated group.[11][12]
-
Visualizations
References
- 1. Vitamin C in Stem Cell Biology: Impact on Extracellular Matrix Homeostasis and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. Pro- and Antioxidant Effects of Vitamin C in Cancer in correspondence to Its Dietary and Pharmacological Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ascorbic Acid 2-Glucoside Stably Promotes the Primitiveness of Embryonic and Mesenchymal Stem Cells Through Ten-Eleven Translocation- and cAMP-Responsive Element-Binding Protein-1-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effect of ascorbic acid on bone marrow-derived mesenchymal stem cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drkumardiscovery.com [drkumardiscovery.com]
- 14. consensus.app [consensus.app]
- 15. Ascorbic Acid 2-Glucoside Pretreatment Protects Cells from Ionizing Radiation, UVC, and Short Wavelength of UVB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of vitamin C and its derivatives on collagen synthesis and cross‐linking by normal human fibroblasts | Semantic Scholar [semanticscholar.org]
- 20. caymanchem.com [caymanchem.com]
- 21. researchgate.net [researchgate.net]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. usbio.net [usbio.net]
Application Notes and Protocols for Electrochemical Detection of Provitamin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of common Provitamin C derivatives: Ascorbyl Palmitate (AP), Magnesium Ascorbyl Phosphate (MAP), and Ascorbyl Glucoside (AG). Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for the quantification of these compounds in various matrices, including cosmetic formulations and pharmaceutical preparations.
Introduction to Electrochemical Detection
Electrochemical techniques rely on the measurement of electrical signals (current or potential) generated by the oxidation or reduction of an analyte at an electrode surface. This compound derivatives, like ascorbic acid itself, are electroactive and can be oxidized at a suitable working electrode. The resulting oxidation peak current is proportional to the concentration of the analyte in the sample, allowing for quantitative analysis.
Commonly employed voltammetric techniques for this purpose include:
-
Cyclic Voltammetry (CV): Used to study the redox behavior of the analyte and to determine the oxidation potential.
-
Differential Pulse Voltammetry (DPV): A highly sensitive technique that minimizes background current, resulting in lower detection limits.
-
Square Wave Voltammetry (SWV): Another sensitive pulse technique that allows for rapid analysis.
-
Amperometry: Measures the current at a constant potential and is often used in flow injection analysis systems.
The choice of working electrode is crucial for achieving optimal sensitivity and selectivity. Modified electrodes, such as those incorporating nanoparticles or polymers, can enhance the electrochemical response and lower the oxidation potential.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the electrochemical detection of Ascorbyl Palmitate, Magnesium Ascorbyl Phosphate, and Ascorbyl Glucoside based on published studies.
Table 1: Electrochemical Detection of Ascorbyl Palmitate (AP)
| Electrode | Technique | Linear Range | Limit of Detection (LOD) | Supporting Electrolyte/Medium | Reference |
| Gold Nanoparticles Modified Graphite (AuNPs/gr) | Amperometry | Up to 500 µM | 5.8 µM | Mixed water-alcohol medium | [1][2] |
| Glassy Carbon Electrode (GCE) | Amperometric Flow Injection Analysis | 0 - 20 mg/L | 0.2 mg/L | Not specified | |
| Carbon-Epoxy Composite Electrode | Differential Pulse Voltammetry (DPV) | 10 - 300 µg/mL | 0.09 µg/mL | Not specified | [3] |
Table 2: Electrochemical Detection of Magnesium Ascorbyl Phosphate (MAP)
| Electrode | Technique | Linear Range | Limit of Detection (LOD) | Anodic Peak Potential (Ep) | Supporting Electrolyte/Medium | Reference |
| Carbon-Epoxy Composite Electrode | Differential Pulse Voltammetry (DPV) | 10 - 300 µg/mL | 0.46 µg/mL | ~0.81 ± 0.11 V | Not specified | [3] |
Table 3: Electrochemical Detection of Ascorbyl Glucoside (AG)
| Electrode | Technique | Linear Range | Limit of Detection (LOD) | Supporting Electrolyte/Medium | Reference |
| Glassy Carbon Electrode (GCE) | Not specified | 100 nM - 300 µM | 30 nM | Not specified |
Experimental Protocols
The following are detailed protocols for the electrochemical detection of each this compound derivative.
Protocol for Ascorbyl Palmitate (AP) Detection using a Gold Nanoparticles Modified Graphite Electrode
This protocol is based on the amperometric detection of AP in a mixed medium, suitable for samples like cosmetic oils.[1][2]
a) Materials and Reagents:
-
Working Electrode: Gold Nanoparticles Modified Graphite Electrode (AuNPs/gr)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Supporting Electrolyte: Mixed water-alcohol medium (e.g., 70% methanol, 28% 0.1 M sodium acetate-acetic acid buffer pH 4.5, 2% sodium perchlorate)
-
Ascorbyl Palmitate standard solutions
-
Sample containing Ascorbyl Palmitate (e.g., cosmetic oil)
-
Nitrogen gas for deoxygenation
b) Electrode Preparation:
-
If using a standard graphite electrode, polish it with alumina slurry, rinse with deionized water, and sonicate.
-
Modify the graphite electrode with gold nanoparticles according to established procedures.
c) Sample Preparation:
-
Dissolve the oil sample in a suitable organic solvent (e.g., methanol).
-
Dilute the dissolved sample with the supporting electrolyte to the desired concentration range.
-
For solid cosmetic samples, an extraction step with a suitable solvent (e.g., methanol) may be necessary, followed by centrifugation and filtration.
d) Electrochemical Measurement (Amperometry):
-
Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 10 minutes.
-
Apply a constant operating potential of +250 mV (vs. Ag/AgCl) to the working electrode.[1][2]
-
Allow the background current to stabilize.
-
Inject a known volume of the prepared sample or standard solution into the cell with continuous stirring.
-
Record the change in current. The current increase is proportional to the AP concentration.
-
Construct a calibration curve by plotting the current response versus the concentration of AP standards.
-
Determine the concentration of AP in the sample from the calibration curve.
Protocol for Magnesium Ascorbyl Phosphate (MAP) Detection using a Carbon-Epoxy Composite Electrode
This protocol describes the simultaneous determination of MAP, AP, and Ascorbic Acid using Differential Pulse Voltammetry (DPV).[3]
a) Materials and Reagents:
-
Working Electrode: Carbon-Epoxy Composite Electrode
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Supporting Electrolyte: To be optimized based on the sample matrix (e.g., phosphate buffer, acetate buffer).
-
Magnesium Ascorbyl Phosphate standard solutions
-
Sample containing MAP (e.g., cosmetic cream)
-
Nitrogen gas for deoxygenation
b) Electrode Preparation:
-
Fabricate the carbon-epoxy composite electrode by mixing graphite powder with epoxy resin and a hardener, followed by curing.
-
Polish the electrode surface with alumina slurry before each measurement.
c) Sample Preparation:
-
Accurately weigh the cosmetic cream sample into a centrifuge tube.
-
Add a suitable solvent (e.g., water or methanol) to extract the analytes.
-
Sonicate the mixture for 15 minutes and then let it stand for 10 minutes.
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm membrane.
-
Transfer a known volume of the clear extract to the electrochemical cell and add the supporting electrolyte.
d) Electrochemical Measurement (DPV):
-
Set up the three-electrode system in the electrochemical cell.
-
Deoxygenate the solution by purging with nitrogen gas.
-
Scan the potential from approximately 0.0 V to +1.2 V.
-
Set the DPV parameters: pulse amplitude (e.g., 50 mV) and scan rate (e.g., 20 mV/s).
-
Record the differential pulse voltammogram. An anodic peak for MAP will appear at approximately +0.81 V.[3]
-
Create a calibration curve by plotting the peak current against the concentration of MAP standards.
-
Quantify the MAP concentration in the sample using the calibration curve.
Protocol for Ascorbyl Glucoside (AG) Detection using a Glassy Carbon Electrode
This protocol outlines the detection of Ascorbyl Glucoside based on its electrochemical oxidation.
a) Materials and Reagents:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Supporting Electrolyte: To be optimized (e.g., phosphate buffer solution).
-
Ascorbyl Glucoside standard solutions
-
Sample containing AG
-
Nitrogen gas for deoxygenation
b) Electrode Preparation:
-
Polish the GCE with alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in deionized water and then in ethanol.
-
Dry the electrode before use.
c) Sample Preparation:
-
Dissolve the sample containing Ascorbyl Glucoside in the supporting electrolyte.
-
If the sample is a complex matrix, perform a suitable extraction and filtration step.
d) Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell with the sample solution.
-
Deoxygenate the solution with nitrogen gas.
-
Perform a voltammetric scan (e.g., using DPV or SWV) over a potential range that covers the oxidation of Ascorbyl Glucoside.
-
Record the voltammogram and identify the oxidation peak corresponding to AG.
-
Construct a calibration curve by measuring the peak currents of standard solutions of AG.
-
Determine the concentration of AG in the sample from the calibration curve.
Visualizations
The following diagrams illustrate key aspects of the electrochemical detection of this compound derivatives.
References
Application Notes and Protocols for Studying the In Vivo Efficacy of Provitamin C in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin C (L-ascorbic acid) is an essential nutrient for humans and certain other animal species that cannot synthesize it due to a mutation in the gene encoding L-gulonolactone oxidase (GULO), the final enzyme in the ascorbic acid biosynthetic pathway.[1][2] It plays a crucial role as a cofactor for several enzymes and as a potent antioxidant. Provitamin C compounds are precursors that are converted into L-ascorbic acid in the body. These compounds, such as ascorbyl esters (e.g., Ascorbyl Palmitate) and glycosylated derivatives (e.g., Ascorbyl Glucoside), often exhibit increased stability and bioavailability compared to L-ascorbic acid, making them attractive for pharmaceutical and nutraceutical applications.[3][4]
This document provides detailed application notes and protocols for utilizing appropriate animal models to study the in vivo efficacy of this compound. The focus is on species that, like humans, lack the ability to synthesize their own Vitamin C, namely guinea pigs, Gulo knockout (Gulo-/-) mice, and zebrafish.
I. Animal Models for this compound Efficacy Studies
The selection of an appropriate animal model is critical for obtaining clinically relevant data. The primary requirement is the inability to synthesize ascorbic acid.
| Animal Model | Key Characteristics | Advantages | Disadvantages |
| Guinea Pig (Cavia porcellus) | Naturally lacks the GULO enzyme.[5][6] | Long-established model for scurvy and Vitamin C research. Physiology is well-characterized. | Larger size and longer lifespan compared to mice, leading to higher housing and feed costs. |
| Gulo-/- Mouse (Mus musculus) | Genetically modified to lack the GULO enzyme.[7][8][9][10] | Genetic homogeneity. Availability of numerous genetic tools and reagents. Shorter lifespan allows for more rapid studies. | Requires lifelong Vitamin C supplementation in their diet to prevent scurvy and mortality.[1] |
| Zebrafish (Danio rerio) | Naturally lacks the GULO enzyme.[2][11] | High-throughput screening potential due to small size, rapid development, and large clutch sizes. Transparent embryos allow for real-time imaging. | Aquatic environment presents different routes of administration and bioavailability considerations. |
II. Experimental Protocols
A. Induction of Vitamin C Deficiency
To evaluate the efficacy of a this compound compound, it is essential to first establish a state of Vitamin C deficiency in the animal model.
Protocol 1: Vitamin C Deficiency Induction in Guinea Pigs
-
Acclimatization: Acclimate adult guinea pigs (e.g., Dunkin-Hartley strain, 300-350g) for at least one week to the housing conditions (20-22°C, 12h light/dark cycle) with free access to standard chow and water.
-
Dietary Regimen: Switch the animals to a Vitamin C-deficient diet. This can be a commercially available scorbutic diet or a custom-formulated diet lacking ascorbic acid.
-
Monitoring: Monitor the animals daily for clinical signs of scurvy, which typically appear within 2-3 weeks. Signs include weight loss, lethargy, rough coat, and joint swelling.[6][12]
-
Confirmation of Deficiency: Measure plasma or tissue ascorbate levels via HPLC to confirm deficiency (typically <2 µg/mL in plasma).
Protocol 2: Vitamin C Deficiency Induction in Gulo-/- Mice
-
Animal Model: Utilize Gulo-/- mice, which are typically maintained on a diet supplemented with ascorbic acid.
-
Withdrawal of Supplementation: To induce deficiency, switch the mice to a diet and drinking water completely devoid of ascorbic acid.[7][8][9][10]
-
Monitoring: Monitor the mice closely for signs of scurvy, which can develop rapidly (within 2-3 weeks) and include weight loss, hunched posture, and reduced mobility.[1]
-
Confirmation of Deficiency: Confirm deficiency by measuring plasma or tissue ascorbate levels.
Protocol 3: Vitamin C Deficiency Induction in Zebrafish
-
Dietary Control: Raise zebrafish from the larval stage on a diet specifically formulated to be deficient in Vitamin C.
-
Duration: Maintain the fish on this diet for a period sufficient to deplete endogenous Vitamin C stores (e.g., 4-8 weeks).
-
Monitoring: Observe for signs of deficiency, which may include skeletal deformities, lethargy, and increased susceptibility to infections.
-
Confirmation of Deficiency: Analyze whole-body or tissue homogenates for ascorbate levels.
B. Administration of this compound
Protocol 4: Oral Gavage Administration (Guinea Pigs and Mice)
-
Preparation of Formulation: Prepare the this compound compound (e.g., Ascorbyl Palmitate, Ascorbyl Glucoside) in a suitable vehicle (e.g., corn oil for lipophilic compounds, water for hydrophilic compounds). The concentration should be calculated based on the desired dosage (mg/kg body weight).
-
Gavage Procedure:
-
Gently restrain the animal.
-
Insert a ball-tipped gavage needle appropriate for the animal's size into the esophagus.
-
Slowly administer the prepared formulation.
-
Monitor the animal for any signs of distress.
-
-
Dosage and Frequency: The dosage and frequency will depend on the specific this compound compound and the study objectives. For example, a daily dose of 200 mg/animal of a Vitamin C equivalent may be used in guinea pigs.[13]
Protocol 5: Dietary Supplementation (Guinea Pigs and Mice)
-
Diet Formulation: Incorporate the this compound compound directly into the Vitamin C-deficient chow at a specified concentration (e.g., g/kg of feed). Ensure homogenous mixing.
-
Feeding: Provide the supplemented diet ad libitum to the animals.
-
Monitoring Feed Intake: Monitor daily feed consumption to estimate the actual intake of the this compound compound.
Protocol 6: Administration in Zebrafish
-
Dietary Incorporation: Mix the this compound compound into the zebrafish feed at various concentrations.
-
Immersion: Alternatively, for water-soluble compounds, zebrafish can be exposed to the this compound by dissolving it in the tank water. The concentration and duration of exposure need to be optimized. For example, juvenile zebrafish can be exposed to 100 µg/L of Vitamin C.[14]
C. Assessment of In Vivo Efficacy
Protocol 7: Measurement of Ascorbic Acid Levels
-
Sample Collection: Collect blood (plasma or serum) and tissues (e.g., liver, skin, brain) at specified time points after this compound administration.
-
Sample Preparation: Homogenize tissues in a metaphosphoric acid solution to stabilize ascorbic acid and precipitate proteins. Centrifuge to obtain a clear supernatant.
-
HPLC Analysis: Analyze the ascorbic acid concentration in the prepared samples using High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection.[15][16][17][18][19]
Protocol 8: Evaluation of Collagen Synthesis
-
Tissue Collection: Collect skin or other relevant tissues (e.g., bone, tendon).
-
Histological Analysis:
-
Fix tissues in 10% neutral buffered formalin.
-
Embed in paraffin and section.
-
Stain with Masson's trichrome or Picrosirius red to visualize collagen fibers.
-
Quantify collagen content using image analysis software.
-
-
Hydroxyproline Assay:
-
Hydrolyze tissue samples in 6N HCl.
-
Measure the hydroxyproline content, a major component of collagen, using a colorimetric assay.
-
-
Gene Expression Analysis:
-
Extract RNA from tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of collagen-related genes (e.g., COL1A1, COL1A2).
-
Protocol 9: Assessment of Antioxidant Status
-
Biomarker Analysis: Measure various biomarkers of oxidative stress in plasma or tissue homogenates, including:
-
Malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Total antioxidant capacity (TAC).
-
Activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[14]
-
III. Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between different this compound compounds and control groups.
Table 1: Plasma Ascorbic Acid Levels (µg/mL) Following this compound Administration
| Treatment Group | Time Point 1 | Time Point 2 | Time Point 3 |
| Vehicle Control | |||
| L-Ascorbic Acid | |||
| This compound (e.g., Ascorbyl Palmitate) | |||
| This compound (e.g., Ascorbyl Glucoside) |
Table 2: Skin Collagen Content (µg hydroxyproline/mg tissue) in Vitamin C Deficient Animals
| Treatment Group | Day 14 | Day 28 |
| Untreated Deficient | ||
| L-Ascorbic Acid Supplemented | ||
| This compound (e.g., Ascorbyl Palmitate) Supplemented | ||
| This compound (e.g., Ascorbyl Glucoside) Supplemented |
Table 3: Antioxidant Enzyme Activity in Liver Tissue
| Treatment Group | SOD (U/mg protein) | GPx (U/mg protein) |
| Vehicle Control | ||
| L-Ascorbic Acid | ||
| This compound (e.g., Ascorbyl Palmitate) | ||
| This compound (e.g., Ascorbyl Glucoside) |
IV. Visualization of Pathways and Workflows
A. Signaling Pathway of this compound Conversion and Action
The following diagram illustrates the general pathway of this compound conversion to L-ascorbic acid and its subsequent role in collagen synthesis.
Caption: this compound conversion and its role in collagen synthesis.
B. Experimental Workflow Diagram
This diagram outlines the key steps in a typical in vivo study evaluating this compound efficacy.
Caption: General experimental workflow for in vivo this compound studies.
C. Logical Relationship of Efficacy Endpoints
This diagram illustrates the interconnectedness of the primary efficacy endpoints.
Caption: Interrelationship of this compound efficacy endpoints.
References
- 1. Effect of vitamin C deficiency during postnatal development on adult behavior: functional phenotype of Gulo-/- knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigation of the Lipid-Lowering Effect of Vitamin C Through GSK-3β/β-Catenin Signaling in Zebrafish [frontiersin.org]
- 3. News - Ascorbyl Glucoside VS. Ascorbyl Palmitate: A Comparative Analysis [biowaynutrition.com]
- 4. Ascorbyl Tetraisopalmitate vs Ascorbyl Palmitate: Which Is Better? [comvikin.com]
- 5. Vitamin C deficiency in guinea pigs: variable sensitivity of collagen at different sites. | Semantic Scholar [semanticscholar.org]
- 6. Studies on the formation of collagen. IV. Effect of vitamin C deficiency on the neutral salt-extractible collagen of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Analysis of Vitamin C Concentration in Organs of Gulo-/- Mice Upon Vitamin C Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin C modulates the metabolic and cytokine profiles, alleviates hepatic endoplasmic reticulum stress, and increases the life span of Gulo−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin C supplementation does not protect L-gulono-γ-lactone oxidase-deficient mice from Helicobacter pylori-induced gastritis and gastric premalignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sex and organ specific proteomic responses to vitamin C deficiency in the brain, heart, liver, and spleen of Gulo-/- mice | PLOS One [journals.plos.org]
- 11. Vitamin C Attenuates Oxidative Stress and Behavioral Abnormalities Triggered by Fipronil and Pyriproxyfen Insecticide Chronic Exposure on Zebrafish Juvenile [mdpi.com]
- 12. STUDIES ON THE FORMATION OF COLLAGEN: IV. EFFECT OF VITAMIN C DEFICIENCY ON THE NEUTRAL SALT-EXTRACTIBLE COLLAGEN OF SKIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dialnet.unirioja.es [dialnet.unirioja.es]
- 14. Vitamin C Mitigates Oxidative Stress and Behavioral Impairments Induced by Deltamethrin and Lead Toxicity in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selected methods for the determination of ascorbic acid in animal cells, tissues, and fluids. | Semantic Scholar [semanticscholar.org]
- 16. helixchrom.com [helixchrom.com]
- 17. Determination of Vitamin C (Ascorbic Acid) Using High Performance Liquid Chromatography Coupled with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pp.bme.hu [pp.bme.hu]
- 19. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by High-Dose Provitamin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-dose Provitamin C, which is converted to Vitamin C (ascorbate) in the body, has garnered significant interest as a potential anti-cancer therapeutic agent. At pharmacological concentrations, typically achievable through intravenous administration, Vitamin C can exert selective cytotoxic effects on cancer cells while leaving normal cells unharmed.[1][2] One of the primary mechanisms of this cytotoxicity is the induction of apoptosis, or programmed cell death.[3][4]
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[5][6] The most common method, Annexin V and Propidium Iodide (PI) staining, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for inducing apoptosis in cancer cells with high-dose this compound and analyzing the results using flow cytometry.
Mechanism of High-Dose Vitamin C-Induced Apoptosis
The pro-apoptotic effect of high-dose Vitamin C in cancer cells is primarily driven by its pro-oxidant activity. In the tumor microenvironment, Vitamin C participates in reactions that generate hydrogen peroxide (H₂O₂).[7][8] Cancer cells, often having a higher metabolic rate and increased basal levels of reactive oxygen species (ROS), are more vulnerable to this additional oxidative stress.[7]
The key events in this signaling cascade include:
-
ROS Generation: High-dose Vitamin C leads to a surge in intracellular ROS, particularly H₂O₂.[4][8]
-
Mitochondrial Dysfunction: Elevated ROS levels can disrupt mitochondrial function, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome C.[3][4]
-
ER Stress: Some studies show that high-dose Vitamin C can activate the endoplasmic reticulum (ER) stress response, another pathway that can trigger apoptosis.[1][2]
-
Caspase Activation: These upstream events converge on the activation of a cascade of proteases called caspases (e.g., Caspase-3, -7, -9), which are the executioners of apoptosis.[3][4]
Caption: Signaling pathway of high-dose Vitamin C-induced apoptosis.
Data Presentation: Expected Outcomes
The efficacy of this compound treatment is dose- and time-dependent. Below are tables summarizing typical experimental conditions and expected results for a hypothetical cancer cell line (e.g., Acute Lymphoblastic Leukemia, ALL).
Table 1: this compound Treatment Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Control |
| Cell Line | ALL Cell Line (e.g., RS4;11) | ALL Cell Line (e.g., RS4;11) | ALL Cell Line (e.g., RS4;11) | ALL Cell Line (e.g., RS4;11) |
| This compound Conc. | 100 µM | 200 µM | 500 µM | 0 µM (Vehicle) |
| Incubation Time | 72 hours | 72 hours | 72 hours | 72 hours |
| Culture Medium | RPMI-1640 + 10% FBS | RPMI-1640 + 10% FBS | RPMI-1640 + 10% FBS | RPMI-1640 + 10% FBS |
Table 2: Representative Flow Cytometry Data after 72h Treatment
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control (0 µM) | ~95% | ~3% | ~2% |
| 100 µM this compound | ~75% | ~15% | ~10% |
| 200 µM this compound | ~50% | ~25% | ~25% |
| 500 µM this compound | ~20% | ~30% | ~50% |
Note: These values are illustrative. Actual percentages will vary based on the cell line, this compound formulation, and specific experimental conditions.[2]
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density of 1 x 10⁶ cells/well in triplicate for each condition.[9] Allow cells to adhere overnight if applicable.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., Ascorbyl Phosphate) in sterile PBS or culture medium. Further dilute to the desired final concentrations (e.g., 100 µM, 200 µM, 500 µM) in complete culture medium.[2]
-
Treatment: Remove the old medium from the wells and add 2 mL of the medium containing the appropriate this compound concentration. Include a vehicle-only control group.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[2]
Protocol 2: Annexin V / Propidium Iodide (PI) Staining
This protocol is based on a standard Annexin V-FITC Apoptosis Detection Kit.[10]
Materials:
-
Treated cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[10]
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Harvesting:
-
For suspension cells, transfer the entire cell suspension to a 15 mL conical tube.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then wash the adherent cells with PBS.[9] Trypsinize the adherent cells and combine them with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[10]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[10][11]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
References
- 1. High-dose vitamin C potently induces apoptosis in acute lymphoblastic leukemia by activating ER stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Vitamin C induces apoptosis in AGS cells via production of ROS of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. High-Dose Vitamin C: Preclinical Evidence for Tailoring Treatment in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Vitamin C-induced high H2O2 generation mediates apoptotic cell death by caspase 3/7 activation in breast cancer tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. The Effect of Vitamin C on Apoptosis and Bax/Bcl-2 Proteins Ratio in Peripheral Blood Lymphocytes of Patients during Cardiac Interventional Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Provitamin C (Ascorbic Acid) Concentration via Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Provitamin C, also known as ascorbic acid, is a vital water-soluble vitamin and a potent antioxidant. Its quantification is crucial in various fields, including food science, pharmaceuticals, and clinical research. Titration is a classical and reliable analytical method for determining the concentration of ascorbic acid. This document provides detailed application notes and protocols for two common redox titration methods: iodometric titration and 2,6-dichlorophenolindophenol (DCPIP) titration.[1] These methods are based on the reducing properties of ascorbic acid.[1]
Principle of Methods
Iodometric Titration
Iodometric titration for ascorbic acid determination relies on a redox reaction. Ascorbic acid is a strong reducing agent that readily reduces iodine (I₂) to iodide ions (I⁻). In this process, ascorbic acid itself is oxidized to dehydroascorbic acid.[2][3]
Direct Titration: A standard solution of iodine is used to directly titrate the sample containing ascorbic acid. The endpoint is detected using a starch indicator. As long as ascorbic acid is present, it will reduce the added iodine to iodide, and the solution remains colorless. Once all the ascorbic acid has been oxidized, the excess iodine reacts with the starch indicator to form a distinct blue-black complex, signaling the endpoint.[2][3]
Indirect (Back) Titration: This more reliable method involves adding a known excess of a stable oxidizing agent, potassium iodate (KIO₃), to an acidified sample containing potassium iodide (KI).[3] The iodate and iodide ions react to form iodine in situ. This iodine then oxidizes the ascorbic acid. The excess, unreacted iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The disappearance of the blue-black color indicates the endpoint.[4][5]
2,6-Dichlorophenolindophenol (DCPIP) Titration
This method utilizes the redox indicator 2,6-dichlorophenolindophenol (DCPIP), which is a blue dye.[1] In an acidic solution, DCPIP is red. Ascorbic acid reduces the blue DCPIP to a colorless compound.[6][7] During the titration, the ascorbic acid solution is titrated with a standardized DCPIP solution. The endpoint is reached when all the ascorbic acid has been consumed, and the first drop of excess DCPIP imparts a persistent pink or light red color to the solution.[1][6]
Experimental Protocols
Method 1: Iodometric Titration (Direct)
Materials and Reagents:
-
Burette and stand
-
Pipettes (10 mL, 20 mL, 25 mL)
-
Volumetric flasks (100 mL, 1000 mL)
-
Conical flasks (250 mL)
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Soluble starch
-
Ascorbic acid (for standard solution)
-
Distilled water
Procedure:
-
Preparation of 0.005 M Iodine Solution:
-
Preparation of 1% Starch Indicator Solution:
-
Make a paste of 1 g of soluble starch with a small amount of cold distilled water.
-
Add this paste to 100 mL of boiling distilled water and stir.
-
Allow the solution to cool before use.[8]
-
-
Preparation of Standard Ascorbic Acid Solution (e.g., 0.005 M):
-
Accurately weigh approximately 0.88 g of pure ascorbic acid.
-
Dissolve it in a 1 L volumetric flask with distilled water and make up to the mark.[9] Calculate the exact molarity.
-
-
Standardization of Iodine Solution:
-
Pipette 25.0 mL of the standard ascorbic acid solution into a 250 mL conical flask.[10]
-
Add 10 drops of 1% starch indicator solution.[10]
-
Titrate with the prepared iodine solution until the first permanent dark blue-black color appears and persists for at least 20 seconds.[10]
-
Repeat the titration at least twice more to obtain concordant results (titers agreeing within 0.1 mL).[10]
-
-
Titration of Sample:
-
Prepare the sample solution (e.g., fruit juice, dissolved tablet). For solid samples, grind a known weight and extract with a known volume of distilled water.[2] Strain juices to remove pulp.[2]
-
Pipette a known volume (e.g., 20 mL) of the sample solution into a 250 mL conical flask.[2]
-
Add about 150 mL of distilled water and 1 mL of starch indicator solution.[2]
-
Titrate with the standardized iodine solution to the same blue-black endpoint.[2]
-
Repeat for concordant results.
-
Calculation:
Molarity of Ascorbic Acid (M_AA) = (M_I₂ × V_I₂) / V_AA
Where:
-
M_I₂ = Molarity of the standardized iodine solution
-
V_I₂ = Volume of iodine solution used in the titration (in L)
-
V_AA = Volume of the ascorbic acid sample (in L)
Method 2: 2,6-Dichlorophenolindophenol (DCPIP) Titration
Materials and Reagents:
-
Burette and stand
-
Pipettes (1.00 mL, 10.00 mL)
-
Volumetric flasks (100 mL)
-
Conical flasks (250 mL)
-
2,6-dichlorophenolindophenol sodium salt (DCPIP)
-
Sodium bicarbonate (NaHCO₃)
-
Ascorbic acid (for standard solution)
-
Extraction solution (e.g., metaphosphoric acid or a mixture of phosphoric acid and acetic acid)[1][11]
-
Distilled water
Procedure:
-
Preparation of DCPIP Solution (approx. 0.001 M):
-
Preparation of Standard Ascorbic Acid Solution (e.g., 0.005 M):
-
Standardization of DCPIP Solution:
-
Pipette 1.00 mL of the standard ascorbic acid solution into a conical flask.[11]
-
Add approximately 50 mL of the extraction solution.[11]
-
Fill the burette with the DCPIP solution.
-
Titrate the ascorbic acid solution with the DCPIP solution. The blue DCPIP will become colorless upon reaction.[7]
-
The endpoint is the first appearance of a faint pink or grey-blue color that persists.[1][11]
-
Record the volume of DCPIP used and repeat for concordant results.
-
-
Titration of Sample:
-
Extract the ascorbic acid from the sample using the extraction solution.
-
Pipette a known volume of the sample extract into a conical flask.
-
Titrate with the standardized DCPIP solution to the persistent pink endpoint.[12]
-
Calculation:
First, calculate the exact concentration of the DCPIP solution from the standardization:
C_DCPIP = (C_AA × V_AA) / V_DCPIP
Then, calculate the concentration of ascorbic acid in the sample:
C_Sample = (C_DCPIP × V_DCPIP_Sample) / V_Sample
Where:
-
C_DCPIP = Concentration of the standardized DCPIP solution
-
C_AA = Concentration of the standard ascorbic acid solution
-
V_AA = Volume of the standard ascorbic acid solution used
-
V_DCPIP = Volume of DCPIP solution used for standardization
-
C_Sample = Concentration of ascorbic acid in the sample
-
V_DCPIP_Sample = Volume of DCPIP solution used for the sample titration
-
V_Sample = Volume of the sample extract
Data Presentation
Table 1: Standardization of 0.005 M Iodine Solution with Standard Ascorbic Acid
| Trial | Volume of Standard Ascorbic Acid (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Iodine Solution Used (mL) |
| 1 | 25.00 | |||
| 2 | 25.00 | |||
| 3 | 25.00 | |||
| Average |
Table 2: Determination of Ascorbic Acid in a Juice Sample by Iodometric Titration
| Trial | Volume of Juice Sample (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Standardized Iodine Solution Used (mL) | Calculated Ascorbic Acid Conc. (mg/100mL) |
| 1 | 20.00 | ||||
| 2 | 20.00 | ||||
| 3 | 20.00 | ||||
| Average |
Table 3: Standardization of DCPIP Solution with Standard Ascorbic Acid
| Trial | Volume of Standard Ascorbic Acid (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of DCPIP Solution Used (mL) |
| 1 | 1.00 | |||
| 2 | 1.00 | |||
| 3 | 1.00 | |||
| Average |
Table 4: Determination of Ascorbic Acid in a Sample by DCPIP Titration
| Trial | Volume of Sample Extract (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Standardized DCPIP Solution Used (mL) | Calculated Ascorbic Acid Conc. (mg/mL) |
| 1 | 10.00 | ||||
| 2 | 10.00 | ||||
| 3 | 10.00 | ||||
| Average |
Visualizations
Caption: Workflow for Iodometric Titration of this compound.
Caption: Chemical Pathway of DCPIP Titration for this compound.
Caption: Relationship between Titration Methods for this compound.
References
- 1. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. researchgate.net [researchgate.net]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
- 5. scribd.com [scribd.com]
- 6. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]
- 7. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 8. nanobioletters.com [nanobioletters.com]
- 9. youtube.com [youtube.com]
- 10. Vitamin C Determination by Iodine Titration [thoughtco.com]
- 11. seniorchem.com [seniorchem.com]
- 12. studylib.net [studylib.net]
Troubleshooting & Optimization
Technical Support Center: Provitamin C (Ascorbic Acid) Stability
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Provitamin C (L-ascorbic acid) in experimental buffers. The focus is on preventing oxidative degradation to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow/brown. What is happening?
A yellowish or brownish tint in your this compound solution is a common indicator of oxidation.[1] Ascorbic acid degrades into various products, including dehydroascorbic acid and, upon further degradation, compounds that can cause discoloration.[1] This process is accelerated by factors such as exposure to oxygen, light, elevated temperatures, and the presence of metal ions.[2][3][4]
Q2: What are the primary factors that cause this compound to oxidize in my buffer?
The stability of this compound is influenced by several environmental factors:
-
pH: Ascorbic acid is more stable in acidic conditions, with maximum stability typically observed in the pH range of 2 to 4.[5][6] In alkaline solutions, it is more prone to degradation.[1]
-
Temperature: Higher temperatures significantly accelerate the degradation of ascorbic acid.[1][4][7] It is recommended to store solutions at low temperatures (e.g., 4°C) to reduce the rate of oxidation.[1][8]
-
Oxygen: The presence of dissolved oxygen is a major driver of oxidative degradation.[1][4][9] Removing dissolved oxygen from your buffer can significantly improve stability.[1]
-
Light: Exposure to light, particularly UV radiation, can induce and accelerate the degradation of this compound.[1][2]
-
Metal Ions: Transition metal ions, especially copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), are potent catalysts for ascorbic acid oxidation.[2][10][11] Even trace amounts of these metals in your buffer can lead to rapid degradation.[11]
Q3: How can I prepare a more stable this compound solution for my experiments?
To enhance the stability of your this compound solutions, consider the following best practices:
-
Use High-Purity Water: Start with high-purity, deionized water to minimize metal ion contamination.
-
Deoxygenate Your Buffer: Before adding this compound, deoxygenate your buffer by sparging with an inert gas like nitrogen or argon.
-
Control the pH: Adjust the pH of your buffer to the acidic range (ideally below pH 4) if your experimental conditions permit.[5]
-
Work at Low Temperatures: Prepare your solutions on ice and store them at 4°C.[1]
-
Protect from Light: Use amber-colored vials or wrap your containers in aluminum foil to shield the solution from light.[2]
-
Fresh is Best: Prepare your this compound solutions fresh for each experiment whenever possible.
Q4: What stabilizing agents can I add to my buffer to prevent this compound oxidation?
Several types of stabilizing agents can be incorporated into your buffer, depending on the requirements of your experiment:
-
Chelating Agents: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions. A mixture of EDTA and acetic acid has shown a synergistic protective effect.[12]
-
Other Antioxidants: The inclusion of other antioxidants can have a protective effect. Glutathione (GSH), for example, can protect ascorbic acid from autoxidation, partly by complexing with cupric ions.[10] It can also regenerate ascorbic acid from dehydroascorbic acid under specific conditions.[10]
-
Acidifying Agents: Acids such as metaphosphoric acid and oxalic acid are effective stabilizers.[5][12] Metaphosphoric acid is particularly efficient as it can precipitate proteins and inhibit endogenous ascorbate oxidase.[12]
Troubleshooting Guide
Issue 1: Rapid loss of this compound activity in my cell culture media.
-
Potential Cause: Cell culture media often contain metal ions (e.g., iron, copper) that catalyze the oxidation of ascorbic acid.[11] The physiological pH (around 7.4) of most culture media also contributes to instability.[10]
-
Troubleshooting Steps:
-
Add a Chelator: If compatible with your cell line, consider adding a low concentration of a chelating agent like EDTA to the media.
-
Use a More Stable Derivative: For long-term experiments, consider using a more stable derivative of ascorbic acid, such as ascorbyl palmitate or sodium ascorbyl phosphate, although their biological activity may differ.[13]
-
Frequent Media Changes: Replenish the media with freshly prepared this compound at regular intervals to maintain the desired concentration.
-
Co-supplementation with other antioxidants: Adding other antioxidants like glutathione to the media may help regenerate ascorbic acid.[11]
-
Issue 2: Inconsistent results between experimental replicates.
-
Potential Cause: This could be due to variations in the preparation and handling of your this compound stock solution.
-
Troubleshooting Steps:
-
Standardize Preparation: Ensure a consistent and standardized protocol for preparing your this compound solutions for all replicates.
-
Prepare a Master Mix: For a given experiment, prepare a single, larger batch of the final buffer containing this compound and then aliquot it for each replicate. This minimizes variations between individual preparations.
-
Control Environmental Factors: Ensure all replicates are handled under the same conditions of light and temperature.
-
Data Presentation
Table 1: Effect of Temperature on this compound Degradation in Guava Juice (in the dark) [1]
| Storage Temperature (°C) | Degradation after 7 days |
| 25 | 23.4% |
| 35 | 56.4% |
Table 2: Stability of this compound with Different Stabilizing Agents after 96 Hours [12]
| Stabilizing Agent | Retention of Ascorbic Acid |
| 2% Metaphosphoric Acid | 98.0% |
| 1% Metaphosphoric Acid | 95.5% |
| 3% Orthophosphoric Acid | 90.5% |
| 2% Hydrochloric Acid | 88.2% |
| 1% Hydrochloric Acid | 72.4% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Buffer
This protocol outlines the preparation of a 10 mM this compound solution in a phosphate buffer stabilized with EDTA.
-
Buffer Preparation:
-
Prepare a 0.1 M sodium phosphate buffer.
-
Add 0.1 mM EDTA to the buffer.
-
Adjust the pH to an acidic value (e.g., pH 4.0) using phosphoric acid, if experimentally permissible.
-
-
Deoxygenation:
-
Place the buffer in a flask with a stir bar.
-
Sparge the buffer with nitrogen or argon gas for at least 30 minutes while stirring to remove dissolved oxygen.
-
-
This compound Addition:
-
Weigh out the required amount of L-ascorbic acid.
-
Quickly add the ascorbic acid to the deoxygenated buffer and stir until fully dissolved.
-
-
Storage:
-
Store the solution in an amber vial at 4°C.
-
For optimal results, use the solution on the day of preparation.
-
Visualizations
Caption: Oxidation pathway of this compound and its potential for regeneration.
References
- 1. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin C Degradation → Area → Resource 3 [lifestyle.sustainability-directory.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Effect of Alternative Preservation Steps and Storage on Vitamin C Stability in Fruit and Vegetable Products: Critical Review and Kinetic Modelling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro oxidation of ascorbic acid and its prevention by GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Provitamin C for Maximal Cell Viability
Welcome to the technical support center for optimizing provitamin C concentration in your cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve maximal cell viability and experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is L-ascorbic acid 2-phosphate (this compound) recommended over L-ascorbic acid for cell culture?
A1: L-ascorbic acid (Vitamin C) is unstable in aqueous cell culture media and can degrade rapidly.[1][2] This degradation not only reduces its efficacy but can also produce byproducts like dehydroascorbic acid and hydrogen peroxide, which may be toxic to cells.[1] L-ascorbic acid 2-phosphate (Asc-2P or A2-P) is a stable derivative that is converted to active ascorbic acid by cellular phosphatases, ensuring a sustained and non-toxic supply of Vitamin C to the cells.[1][2]
Q2: What is the optimal concentration of L-ascorbic acid 2-phosphate for my cell type?
A2: The optimal concentration of L-ascorbic acid 2-phosphate can vary significantly depending on the cell type and the experimental goal (e.g., proliferation, differentiation). It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line. However, based on published studies, a general starting range is between 50 µM and 250 µM.[3] For long-term cultures, concentrations up to 1.0 mM have been shown to stimulate cell growth and collagen synthesis in human skin fibroblasts.[4]
Q3: Can high concentrations of L-ascorbic acid 2-phosphate be cytotoxic?
A3: Yes, while more stable, high concentrations of L-ascorbic acid 2-phosphate can still induce cytotoxicity.[5] The cytotoxic threshold is cell-type dependent. For example, while lower concentrations stimulate growth, increasing concentrations can lead to decreased cell viability.[5][6] It is imperative to determine the cytotoxic levels for your specific experimental setup through a viability assay.
Q4: How should I prepare and store my L-ascorbic acid 2-phosphate stock solution?
A4: L-ascorbic acid 2-phosphate is typically supplied as a powder. A stock solution can be prepared in a buffered solution like PBS (pH 7.2) or distilled water.[7][8] For a stable derivative like the trisodium salt, a stock solution can be stored at 4°C for up to a week.[7] For longer-term storage, it is advisable to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.[9] Always protect the solution from light.[7]
Q5: How often should I supplement the culture medium with L-ascorbic acid 2-phosphate?
A5: Due to its stability, L-ascorbic acid 2-phosphate does not need to be replenished as frequently as L-ascorbic acid. For many applications, supplementation during routine media changes (e.g., every 2-3 days) is sufficient to maintain a steady intracellular concentration of ascorbic acid.[3]
Troubleshooting Guides
Issue 1: Poor Cell Viability or Proliferation After Adding this compound
-
Potential Cause: The concentration of L-ascorbic acid 2-phosphate is too high and is causing cytotoxicity.
-
Potential Cause: The L-ascorbic acid 2-phosphate solution has degraded or is contaminated.
-
Potential Cause: The cell culture medium composition is not optimal in conjunction with the added this compound.
-
Solution: Ensure your basal medium contains all necessary nutrients. In some cases, other supplements might interact with the effects of ascorbic acid. Review the literature for your specific cell type to see if other media components are recommended.
-
Issue 2: Inconsistent Experimental Results
-
Potential Cause: Inconsistent preparation and storage of the L-ascorbic acid 2-phosphate stock solution.
-
Solution: Standardize your protocol for preparing and storing the stock solution. Aliquoting the stock helps ensure that a fresh vial is used for each experiment, minimizing variability from freeze-thaw cycles.[9]
-
-
Potential Cause: Fluctuation in the final concentration of L-ascorbic acid 2-phosphate in the culture medium.
-
Solution: Double-check calculations and pipetting accuracy when adding the stock solution to your media. Prepare a master mix of supplemented media for all experimental conditions to ensure consistency.
-
-
Potential Cause: The use of L-ascorbic acid instead of a stable derivative, leading to rapid degradation.
-
Solution: Confirm that you are using a stable form of this compound, such as L-ascorbic acid 2-phosphate. If using L-ascorbic acid, it needs to be added to the culture fresh at very frequent intervals.[1]
-
Data Presentation
Table 1: Recommended Starting Concentrations of L-Ascorbic Acid 2-Phosphate for Different Cell Types
| Cell Type | Recommended Concentration Range | Experimental Outcome | Reference |
| Human Adipose Stem Cells (hASCs) | 50 µM - 250 µM | Osteogenic Differentiation | [3] |
| Human Corneal Endothelial Cells | 0.1 mM - 1.5 mM | Stimulation of Cell Growth | [3] |
| Human Skin Fibroblasts | 0.1 mM - 1.0 mM | Increased Cell Growth & Collagen Synthesis | [4] |
| Human γδ T cells | ~173 µM (50 µg/mL) | Enhanced Proliferation & Effector Functions | [11] |
| Adipose-Derived Stem Cells (ADSCs) | 50 µg/mL | Increased Cell Division | [6] |
Table 2: Cytotoxicity Data for Ascorbic Acid and its Derivatives
| Compound | Cell Line | Cytotoxic Concentration | Viability Assay | Reference |
| Ascorbic Acid | Adipose-Derived Stem Cells | Pronouncedly lower viability vs. A2-P at same concentrations | alamarBlue | [5] |
| Ascorbic Acid | MG-63 Osteosarcoma | Significant decrease in viability at 1 mM after 24h | Not Specified | [10] |
| Ascorbic Acid | 4T1 Murine Breast Cancer | >200 µg/ml induced apoptosis | MTT & Flow Cytometry | [12] |
| Ascorbic Acid | AGS Human Gastric Cancer | Dose-dependent decrease (starting from 0.5 mM) | MTT | [13] |
| Vitamin C | Papillary Thyroid Carcinoma | Cytotoxic effects observed from 5 mM | MTT | [14] |
Experimental Protocols
Protocol 1: Determining Optimal L-Ascorbic Acid 2-Phosphate Concentration using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a 2X stock concentration series of L-ascorbic acid 2-phosphate in your complete culture medium. A suggested range is 0 µM (control), 25 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, and 2 mM.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the corresponding 2X this compound dilution to each well (in triplicate). Add 100 µL of fresh medium without this compound to the control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration of L-ascorbic acid 2-phosphate against cell viability to determine the optimal concentration range.
Mandatory Visualizations
Caption: Workflow for determining optimal this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of ascorbic acid on morphology of post-thawed human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin C promotes the proliferation and effector functions of human γδ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo assessment of high-dose vitamin C against murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin C induces apoptosis in AGS cells via production of ROS of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin C Cytotoxicity and Its Effects in Redox Homeostasis and Energetic Metabolism in Papillary Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Provitamin C Bioavailability in Animal Studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the bioavailability of Vitamin C in animal studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: The term "Provitamin C" is used in our research. What is the scientifically accepted terminology?
While the term "this compound" is sometimes used, it is not a standard scientific term in the same way as "Provitamin A" (e.g., beta-carotene)[1][2]. Vitamin C, primarily as L-ascorbic acid, is a water-soluble vitamin that does not have a common provitamin precursor in the same metabolic sense[3]. Most animals, with the notable exceptions of primates, guinea pigs, and certain bats and fish, can synthesize their own ascorbic acid from glucose[4][5]. Therefore, studies on its bioavailability focus on the administration of ascorbic acid itself or its derivatives. This guide will refer to the compound as Vitamin C or ascorbic acid.
Q2: Why are the plasma levels of Vitamin C unexpectedly low in my animal study?
Low plasma or tissue concentrations of Vitamin C can stem from several factors. The most common issues include:
-
Chemical Instability: Ascorbic acid is highly susceptible to degradation from exposure to heat, oxygen, light, and high pH[6][7][8][9].
-
Dose-Dependent Absorption: The intestinal absorption of Vitamin C is a saturable process, meaning that as the oral dose increases, the percentage of the vitamin absorbed decreases significantly[10].
-
Animal Model: The species used is critical. Most rodents synthesize their own Vitamin C, which can confound results unless a non-synthesizing model (like a guinea pig or a GULO knockout mouse/rat) is used[4]. Ruminants, such as cattle, will degrade unprotected Vitamin C in the rumen[11].
-
Sample Handling: Improper collection, processing, or storage of biological samples is a major source of pre-analytical error, leading to artificially low measurements[12][13].
-
Host Factors: The health status of the animal can impact Vitamin C levels; conditions like stress, infection, or liver disease can deplete plasma concentrations[11][14].
Q3: What strategies can enhance the bioavailability of orally administered Vitamin C?
Formulation is a key strategy for improving bioavailability.
-
Liposomal Encapsulation: Enclosing ascorbic acid in liposomes protects it from degradation in the gut and enhances its absorption. Studies have shown that liposomal Vitamin C can be 1.3 to 1.77 times more bioavailable than non-liposomal forms[15][16].
-
Esterified Forms: Derivatives such as ascorbyl palmitate are sometimes used, although evidence for superior bioavailability is less consistent than for liposomal delivery.
-
Sustained-Release Formulations: These aim to overcome the issue of saturable absorption by releasing the vitamin slowly over time, which can lead to more prolonged plasma exposure[10].
Q4: How critical is sample handling for accurate Vitamin C measurement?
Extremely critical. Ascorbic acid is easily oxidized and degrades rapidly in biological samples if not handled correctly. Best practices include:
-
Anticoagulant: Collect blood in heparinized tubes[12].
-
Immediate Processing: Separate plasma from cells by centrifugation as soon as possible, using low temperatures (e.g., 4°C)[12].
-
Stabilization: Immediately add a stabilizing agent, such as metaphosphoric acid, to the plasma to prevent oxidation of ascorbic acid[12][13].
-
Ultra-Low Temperature Storage: Store the stabilized samples at -80°C until analysis[12].
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during Vitamin C bioavailability studies.
Problem 1: High variability and poor reproducibility of Vitamin C levels between samples.
-
Possible Cause: Pre-analytical degradation of ascorbic acid due to inconsistent sample handling.
-
Solution: Implement and strictly adhere to a standardized sample handling protocol. Ensure all technicians are trained on the procedure. A robust workflow is essential for reliable data.
-
-
Possible Cause: Inaccurate or non-specific analytical method.
-
Solution: Utilize a validated, high-specificity method like High-Performance Liquid Chromatography (HPLC) with electrochemical (ECD) or UV detection[17]. Ensure the method can distinguish between ascorbic acid and its oxidized form, dehydroascorbic acid (DHA), or measures total Vitamin C after reducing DHA back to ascorbic acid[5].
-
-
Possible Cause: Instability of the Vitamin C formulation in the delivery vehicle (e.g., feed or water).
-
Solution: Analyze the concentration and stability of Vitamin C in the dosing vehicle over the period it is administered to the animals. Factors like metal ions in water or feed can accelerate degradation[6].
-
Problem 2: A new formulation shows lower-than-expected bioavailability.
-
Possible Cause: Saturable, dose-dependent absorption kinetics.
-
Solution: The administered dose may be too high, leading to saturation of the intestinal transporters (SVCT-1)[14]. Conduct a dose-response study with several dose levels to determine the absorption kinetics and identify the saturation point.
-
-
Possible Cause: Negative interactions with components in the animal's diet.
-
Solution: The basal diet can influence absorption. High levels of dietary fiber or certain minerals may interfere with uptake[18]. Review the composition of the standard diet and consider using a purified, controlled diet for the duration of the study.
-
-
Possible Cause: The formulation does not adequately protect the Vitamin C until it reaches the site of absorption.
-
Solution: For ruminants, ensure the use of a rumen-protected formulation[11]. For other species, investigate if the formulation is breaking down prematurely in the stomach's acidic environment.
-
Problem 3: Significant inter-animal variation in Vitamin C plasma levels.
-
Possible Cause: Underlying health issues or stress in a subset of the animals.
-
Possible Cause: Genetic differences in Vitamin C transporters.
-
Solution: Polymorphisms in the genes for Vitamin C transporters (SVCT1 and SVCT2) can influence absorption and tissue distribution[10]. Using a genetically homogenous, inbred strain of animals can help minimize this source of variability.
-
Section 3: Data Presentation and Key Protocols
Data Summary Tables
Table 1: Key Factors Influencing Vitamin C Bioavailability and Stability
| Factor | Effect on Bioavailability/Stability | Key Considerations |
| Formulation | High | Liposomal formulations significantly increase absorption compared to standard ascorbic acid[15][16]. |
| Dose | High | Intestinal absorption is saturable; high single doses lead to reduced fractional absorption[10]. |
| pH | High | Ascorbic acid is most stable at a pH of 3-4; degradation increases rapidly at neutral or alkaline pH[6][19]. |
| Oxygen | High | Exposure to oxygen is a primary driver of oxidative degradation[7][19]. |
| Temperature | High | Heat accelerates the rate of degradation, especially in aqueous solutions[9][19]. |
| Animal Species | High | Non-synthesizing species (guinea pigs) are required models. Ruminants need protected forms[4][11]. |
| Health Status | Moderate | Infections, stress, and certain diseases can increase Vitamin C turnover and lower plasma levels[11][14]. |
Table 2: Comparative Bioavailability of Liposomal vs. Non-Liposomal Vitamin C
| Study Metric | Non-Liposomal Vitamin C | Liposomal Vitamin C | Fold Increase | Reference |
| Relative Bioavailability | Baseline | 1.77x Higher | 1.77 | [15] |
| Area Under the Curve (AUC) | Baseline | 1.3x Higher | 1.30 | [16] |
Experimental Protocols
Protocol 1: Standard Pharmacokinetic Study Design
This protocol outlines a typical design for assessing the bioavailability of a Vitamin C formulation.
-
Animal Selection: Choose an appropriate animal model (e.g., guinea pigs or GULO-/- mice) that cannot synthesize Vitamin C[4]. Ensure animals are healthy and of a consistent age and weight.
-
Acclimatization and Dietary Control: Acclimatize animals for at least one week. During this period and throughout the study, provide a diet low in Vitamin C to establish a consistent, low baseline[12][20].
-
Study Design: A randomized crossover design is recommended. Each animal receives each treatment (e.g., control, non-liposomal Vitamin C, liposomal Vitamin C) with a "washout" period of at least one week between treatments to allow the vitamin to clear from their system[12][15].
-
Dosing: Administer the formulation after an overnight fast to minimize variability in gut absorption[12].
-
Sample Collection: Collect serial blood samples via an appropriate method (e.g., tail vein, saphenous vein). A typical schedule includes samples at baseline (0 hours) and then at 1, 2, 4, 6, 8, 12, and 24 hours post-administration[12][21].
-
Sample Processing: Immediately process blood samples as described in the FAQ section (centrifuge at 4°C, add metaphosphoric acid, store at -80°C)[12].
-
Analysis: Analyze plasma samples for total Vitamin C content using a validated HPLC method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), to determine the bioavailability.
Protocol 2: Plasma Sample Preparation for Total Vitamin C Analysis
-
Collection: Draw whole blood into pre-chilled heparinized tubes.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood at 1,000-1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Stabilization: Transfer the plasma to a new microcentrifuge tube. For every 500 µL of plasma, add 50 µL of a 10% metaphosphoric acid (MPA) solution. Vortex immediately. The MPA precipitates proteins and stabilizes the ascorbic acid[12].
-
Secondary Centrifugation: Centrifuge the MPA-treated sample at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Storage: Carefully transfer the clear supernatant to a cryovial, flash-freeze in liquid nitrogen, and store at -80°C until HPLC analysis.
Section 4: Mandatory Visualizations
Caption: Workflow for sample handling to prevent Vitamin C degradation.
Caption: Troubleshooting flowchart for low Vitamin C bioavailability.
Caption: Simplified pathway of Vitamin C absorption and metabolism.
References
- 1. Vitamin A - Wikipedia [en.wikipedia.org]
- 2. Meeting the Vitamin A Requirement: The Efficacy and Importance of β-Carotene in Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin - Wikipedia [en.wikipedia.org]
- 4. Ascorbate Is a Primary Antioxidant in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Method for the Determination of Total Content of Vitamin C, Ascorbic and Dehydroascorbic Acid, in Food Products with the Voltammetric Technique with the Use of Tris(2-carboxyethyl)phosphine as a Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Oral Vitamin C Supplementation: Addressing Pharmacokinetic Challenges with Nutraceutical Formulation Approaches—A Mini Review [mdpi.com]
- 11. Vitamin C Nutrition in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Long-term cryoconservation and stability of vitamin C in serum samples of the European prospective investigation into cancer and nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors Affecting Vitamin C Status and Prevalence of Deficiency: A Global Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation and clinical comparison studies on liposomal and non-liposomal ascorbic acid (vitamin C) and their enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioavailability of Liposomal Vitamin C in Powder Form: A Randomized, Double-Blind, Cross-Over Trial | MDPI [mdpi.com]
- 17. Selected methods for the determination of ascorbic acid in animal cells, tissues, and fluids. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. myfoodresearch.com [myfoodresearch.com]
- 20. A Randomized Steady-State Bioavailability Study of Synthetic versus Natural (Kiwifruit-Derived) Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Tetraisopalmitoyl Ascorbic Acid (VC-IP) Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tetraisopalmitoyl Ascorbic Acid (VC-IP), also known as Ascorbyl Tetraisopalmitate.
Frequently Asked Questions (FAQs)
Q1: What is Tetraisopalmitoyl Ascorbic Acid (VC-IP) and in which solvents is it generally soluble?
A1: Tetraisopalmitoyl Ascorbic Acid (VC-IP) is a stable, oil-soluble derivative of Vitamin C.[1][2] It is readily soluble in a variety of cosmetic solvents including ethanol, hydrocarbons, esters, and vegetable oils.[3][4] However, it is insoluble in polyols like glycerin and butylene glycol.[3]
Q2: What is the recommended pH range for formulations containing VC-IP?
A2: For optimal stability and performance, formulations containing VC-IP should be maintained at a pH below 6.0.[5][6]
Q3: What is the recommended maximum temperature for incorporating VC-IP into a formulation?
A3: To ensure the stability of VC-IP, the final temperature of the cosmetic formulation should be kept below 40°C.[3] While gentle heating can be used to aid dissolution, prolonged exposure to high temperatures should be avoided.[5]
Q4: Can VC-IP be used in anhydrous (water-free) formulations?
A4: Yes, due to its oil-soluble nature, VC-IP is an excellent candidate for anhydrous formulations such as serums, oils, and balms.[7][8]
Q5: Are there any known ingredient incompatibilities with VC-IP?
A5: It is generally advised to avoid combining VC-IP with niacinamide in the same formulation phase, as this can potentially lead to undesirable interactions.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of VC-IP in experimental formulations.
Issue 1: VC-IP is not dissolving completely in my chosen oil or ester.
-
Possible Cause: The concentration of VC-IP may be exceeding its saturation point in the selected solvent at room temperature.
-
Troubleshooting Steps:
-
Gentle Heating: Warm the oil phase containing VC-IP to a temperature between 40°C and 60°C while stirring. In many cases, this will be sufficient to achieve complete dissolution.[9] Allow the solution to cool to room temperature to ensure the VC-IP remains in solution.
-
Co-solvent Addition: Introduce a co-solvent with good solubilizing properties for VC-IP. Esters like Caprylic/Capric Triglyceride are often effective.[10] Start by adding the co-solvent in small increments (e.g., 5-10% of the oil phase) and observe for improved solubility.
-
Solvent System Optimization: If the issue persists, a systematic evaluation of different oils and esters may be necessary. Refer to the experimental protocol below to determine the solubility of VC-IP in various solvents to identify a more suitable carrier.
-
Issue 2: VC-IP precipitates or crystallizes out of the formulation over time.
-
Possible Cause: The formulation is supersaturated at storage temperature, or there are instabilities within the emulsion.
-
Troubleshooting Steps:
-
Solubility Assessment at Different Temperatures: Determine the solubility of VC-IP in your solvent system at various temperatures, including your intended storage temperature. This will help you establish a concentration that remains stable.
-
Optimize the Oil Phase: The composition of the oil phase can influence the stability of the dissolved VC-IP. Experiment with blends of oils and esters to create a more robust solvent system.
-
Emulsion Stability (for emulsions): In emulsion systems, instability can lead to the coalescence of oil droplets and subsequent crystallization of the active ingredient. Ensure your emulsifier system is robust and optimized for the oil phase composition.[8]
-
Controlled Cooling: During the manufacturing process, a slow cooling rate can sometimes promote the formation of larger crystals. Experiment with different cooling rates to see if a more rapid cooling process ("shock cooling") helps to maintain a stable solution.[11]
-
Data Presentation
Table 1: Solubility of Tetraisopalmitoyl Ascorbic Acid (VC-IP) in Common Cosmetic Solvents (Template)
| Solvent (INCI Name) | Solvent Type | Temperature (°C) | Solubility ( g/100g ) | Observations |
| Caprylic/Capric Triglyceride | Ester | 25 | [To be determined] | |
| Jojoba Oil (Simmondsia Chinensis Seed Oil) | Vegetable Oil | 25 | [To be determined] | |
| Squalane | Hydrocarbon | 25 | [To be determined] | |
| Isopropyl Myristate | Ester | 25 | [To be determined] | |
| C12-15 Alkyl Benzoate | Ester | 25 | [To be determined] | |
| Ethylhexyl Palmitate | Ester | 25 | [To be determined] | |
| Ethanol | Alcohol | 25 | [To be determined] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of VC-IP using the Shake-Flask Method
Objective: To determine the saturation solubility of VC-IP in a given solvent at a specific temperature.
Materials:
-
Tetraisopalmitoyl Ascorbic Acid (VC-IP) powder/liquid
-
Selected cosmetic solvent (e.g., Caprylic/Capric Triglyceride)
-
Glass vials with screw caps
-
Analytical balance
-
Shaking incubator or magnetic stirrer with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[12][13]
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of VC-IP to a known volume of the selected solvent in a glass vial. "Excess" means that undissolved VC-IP should be visible at the bottom of the vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C). Allow the samples to shake for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1-2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of VC-IP in the filtrate using a validated HPLC method.[12][13] The determined concentration represents the equilibrium solubility of VC-IP in that solvent at the specified temperature.
Protocol 2: Preparation of a Stable Oil-Based Serum with VC-IP
Objective: To provide a general procedure for formulating a simple, stable oil-based serum containing VC-IP.
Materials:
-
Tetraisopalmitoyl Ascorbic Acid (VC-IP)
-
Carrier oil(s) (e.g., Squalane, Jojoba Oil)
-
Co-solvent (e.g., Caprylic/Capric Triglyceride)
-
Antioxidant (e.g., Tocopherol - Vitamin E)
-
Glass beakers
-
Magnetic stirrer with hotplate
-
Weighing scale
Methodology:
-
Oil Phase Preparation: Weigh and combine the carrier oil(s) and co-solvent in a glass beaker.
-
Dissolving VC-IP: Add the desired amount of VC-IP to the oil phase.
-
Heating and Mixing: Gently heat the mixture to 40-50°C while stirring continuously with a magnetic stirrer until the VC-IP is completely dissolved.
-
Cooling: Remove the beaker from the heat and allow it to cool to below 40°C.
-
Addition of Antioxidant: Once cooled, add the antioxidant (Tocopherol) and stir until homogenously mixed.
-
Packaging: Transfer the final serum into a light-protected and airtight container to maintain stability.
Visualizations
Caption: Workflow for improving the solubility of VC-IP.
Caption: Troubleshooting guide for VC-IP crystallization.
References
- 1. Ascorbyl Tetraisopalmitate | Oil-soluble form of Vitamin C | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. specialchem.com [specialchem.com]
- 3. sophixnatural.com [sophixnatural.com]
- 4. Ascorbyl Tetraisopalmitate - Ingredients Insight [ingredients-insight.com]
- 5. nbinno.com [nbinno.com]
- 6. Ascorbyl Tetraisopalmitate [alexmo-cosmetics.de]
- 7. formulabotanica.com [formulabotanica.com]
- 8. swonlab.com [swonlab.com]
- 9. Vitamin C & skincare - Swettis Beauty Blog [skinchakra.eu]
- 10. chemistscorner.com [chemistscorner.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Technical Support Center: Minimizing Provitamin C Interference in ROS Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Provitamin C (Ascorbic Acid) interference in Reactive Oxygen Species (ROS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ascorbic Acid) and why does it interfere with ROS assays?
A1: this compound, commonly known as ascorbic acid, is a potent water-soluble antioxidant.[1][2] Its primary function in biological systems is to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to macromolecules like DNA, lipids, and proteins.[2][3] This inherent antioxidant activity is the direct cause of interference in ROS assays. Most ROS assays rely on the oxidation of a probe to generate a measurable signal (e.g., fluorescence). Ascorbic acid can directly reduce the ROS in the system or even the oxidized, signal-generating form of the probe, leading to an underestimation or complete quenching of the ROS signal.[4][5]
Q2: I am observing a decrease in ROS signal after treating my cells with a compound. How can I determine if this is a true biological effect or interference from the compound acting as an antioxidant like this compound?
A2: This is a critical question in redox biology research. A multi-step approach is necessary to distinguish between a genuine biological reduction in ROS and direct assay interference.
-
Cell-Free Assay: Test your compound's ability to inhibit the ROS probe's signal in a cell-free system. For instance, generate ROS in a buffer solution (e.g., using H₂O₂ and horseradish peroxidase) with the ROS probe, and then add your compound. A decrease in signal in the absence of cells strongly suggests direct chemical interference.[6]
-
Use Alternative Probes: Employ multiple ROS probes with different chemical structures and mechanisms of action.[6] If your compound consistently reduces the signal across various probes, it is more likely a true biological effect.
-
Antioxidant Controls: Pre-treat your cells with a well-characterized antioxidant, such as N-acetylcysteine (NAC), before your experimental treatment.[4][6] A genuine biological ROS increase should be attenuated by this control antioxidant.
-
Measure Downstream Markers: A true change in cellular oxidative stress should correlate with downstream events like lipid peroxidation or DNA damage.[6] Measuring these markers can provide biological validation for your ROS assay results.
Q3: Which common ROS assays are most susceptible to interference from this compound?
A3: Assays that rely on one-electron oxidation reactions are particularly vulnerable.
-
DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate): This is one of the most widely used probes and is highly susceptible to interference.[7][8] Ascorbic acid can quench the ROS that would oxidize DCFH or potentially reduce the oxidized, fluorescent DCF product back to its non-fluorescent form.
-
Dihydrorhodamine (DHR): The oxidation of DHR to the fluorescent rhodamine involves a radical intermediate that can be reduced by ascorbic acid, leading to false-negative results.[5]
-
Luminol and Lucigenin: While used as general indicators of ROS, their complex chemistry, which can involve radical generation, makes the interpretation of results in the presence of potent antioxidants difficult.[9]
Q4: Are there any ROS probes that are less prone to interference by this compound?
A4: While no probe is entirely immune to all forms of interference, some are considered more robust.
-
MitoSOX™ Red: This probe specifically targets mitochondrial superoxide. Its mechanism is less susceptible to general antioxidants in the cytosol. However, at high concentrations, other ROS can still oxidize it.[6][10]
-
Amplex™ Red: Used for detecting extracellular H₂O₂, its reaction is enzyme-catalyzed (horseradish peroxidase), which can make it more specific. However, it can be affected by other reducing agents.[5]
-
Hydroxylamine Probes: These react with superoxide in a single chemical reaction, which can minimize artifacts that occur with multi-step redox reactions.[5]
It is crucial to validate the chosen probe for your specific experimental conditions.
Troubleshooting Guide
Problem: Unexpectedly low or absent ROS signal in cells treated with this compound or a potential antioxidant.
This is a common issue where the potent scavenging activity of the compound masks the actual cellular ROS levels.
Data Presentation
Table 1: Effect of Ascorbic Acid on ROS Production
| Cell Line / System | Experimental Condition | Ascorbic Acid Concentration | Observed Effect on ROS Levels | Reference |
| Prostate Cancer Cells | Chemotherapy (Vinblastine) | 1 mM | Potent inhibition of ROS production | [4] |
| Prostate Cancer Cells | Hyperthermia (42°C) | 10 µM - 100 mM | Concentration-dependent decrease in ROS | [4] |
| ARPE-19 Cells | H₂O₂-induced stress | 90 µM | Reduced ROS level to 135% (from 200%) | [11] |
| ARPE-19 Cells | UVB-induced stress | 500 µM | Reduced ROS level from 234% to 115% | [11] |
| A2780 Cells | 4-oxo-4-HPR treatment | 100 mM | Prevented the increase in ROS production | [12] |
Table 2: Comparison of Common ROS Probes and Potential for Interference
| ROS Probe | Primary Target | Mechanism | Potential for this compound Interference | Notes |
| DCFH-DA | General ROS (H₂O₂, ROO•, ONOO⁻) | Oxidation to fluorescent DCF | High: Can quench ROS and potentially reduce oxidized DCF. | Widely used but prone to artifacts.[5][9] |
| Dihydrorhodamine (DHR) 123 | Peroxynitrite (ONOO⁻), HOCl | Oxidation to fluorescent Rhodamine 123 | High: Intermediate radical can be reduced by ascorbic acid. | Can lead to false-negative data.[5] |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂•⁻) | Oxidation by O₂•⁻ | Moderate: More specific to mitochondria, but can be oxidized by other ROS at high concentrations. | A good alternative for mitochondrial-specific ROS.[6][10] |
| Amplex™ Red | Extracellular H₂O₂ | HRP-catalyzed oxidation | Moderate: Can be affected by reducing agents that interfere with the HRP enzyme or the probe itself. | Highly sensitive but does not measure intracellular H₂O₂.[5] |
Experimental Protocols
Protocol 1: General Cellular ROS Assay using DCFH-DA
This protocol provides a basic workflow for measuring intracellular ROS.
-
Cell Preparation: Seed adherent cells in a 96-well plate (black, clear bottom recommended) and allow them to attach overnight. For suspension cells, cultivate them to a density not exceeding 1x10⁶ cells/mL.[13]
-
Treatment: Remove the culture medium and treat the cells with your test compound (e.g., this compound) and/or ROS inducer (e.g., 5-50 µM Tert-Butyl Hydrogen Peroxide - TBHP) in serum-free medium for the desired time (e.g., 2-4 hours).[13]
-
Probe Loading: Wash the cells once with a warm buffer (e.g., PBS). Add 100 µL of 10 µM DCFH-DA solution to each well. Incubate for 30-45 minutes at 37°C in the dark.[14][15]
-
Washing: Remove the DCFH-DA solution and gently wash the cells twice with warm PBS to remove any excess probe that has not entered the cells.[6][14]
-
Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[13][15] Protect the plate from light.
Protocol 2: Cell-Free Assay to Test for Direct Interference
This protocol helps determine if a compound directly quenches the ROS signal.
-
Reagent Preparation: Prepare a solution of the ROS probe (e.g., 10 µM DCFH-DA) in a suitable buffer (e.g., PBS). Prepare a solution of an ROS generating system (e.g., 10 µM H₂O₂ with 1 U/mL horseradish peroxidase). Prepare various concentrations of your test compound (this compound).
-
Assay Setup: In a 96-well plate, add the ROS probe solution.
-
Signal Generation: Add the ROS generating system to initiate the oxidation of the probe and fluorescence.
-
Interference Test: Add your test compound at various concentrations to the wells where the signal is being generated.
-
Measurement: Monitor the fluorescence signal over time using a microplate reader at the appropriate wavelengths. A rapid decrease in fluorescence upon the addition of your compound indicates direct interference.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting potential assay interference.
Caption: this compound can interfere with the DCFH-DA assay at two key points.
References
- 1. Effects of ascorbic acid supplementation on oxidative stress markers in healthy women following a single bout of exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does vitamin C act as a pro-oxidant under physiological conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of ascorbic acid on reactive oxygen species production in chemotherapy and hyperthermia in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. antbioinc.com [antbioinc.com]
- 15. doc.abcam.com [doc.abcam.com]
Technical Support Center: Addressing Ascorbate Instability in Long-Term Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the inherent instability of ascorbate (Vitamin C) in long-term cell culture applications.
Frequently Asked Questions (FAQs)
Q1: Why is my cell culture medium turning yellow/brown after adding L-ascorbic acid?
A1: The discoloration of your cell culture medium is a primary indicator of L-ascorbic acid oxidation.[1] L-ascorbic acid and its salts are highly susceptible to degradation in typical cell culture conditions (physiological pH, 37°C, and high oxygen levels).[1] This oxidation process is often accelerated by trace metal ions, like iron and copper, commonly found in basal media formulations, and leads to the formation of colored degradation products.[1][2][3]
Q2: What are the consequences of L-ascorbic acid degradation in my experiments?
A2: The degradation of L-ascorbic acid can have several detrimental effects on your cell culture experiments:
-
Loss of Biological Activity: The primary functions of ascorbate as an antioxidant and an essential cofactor for enzymes, such as those involved in collagen synthesis, are lost upon oxidation.[1]
-
Generation of Toxic Byproducts: The oxidation process can generate hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can induce oxidative stress and cytotoxicity in your cells.[1][4] The specific cell culture medium used can influence the rate of H₂O₂ generation.[4][5]
-
Experimental Variability: The rapid degradation of L-ascorbic acid leads to inconsistent concentrations throughout an experiment, resulting in poor reproducibility and potentially misleading results.[1]
Q3: How quickly does L-ascorbic acid degrade in cell culture medium?
A3: The degradation of L-ascorbic acid in cell culture medium is very rapid. For example, in serum-free RPMI medium, the half-life of ascorbate is approximately 1.5 hours.[1][6] In other media formulations, such as DMEM or those containing serum, the degradation can be even faster.[4][6] Studies have shown a significant decrease in ascorbate concentration within the first 4 hours of supplementation.[3]
Q4: Are there more stable alternatives to L-ascorbic acid for long-term cell culture?
A4: Yes, several stabilized derivatives of ascorbic acid are commercially available and are more suitable for long-term experiments. The most commonly used are:
-
L-ascorbic acid 2-phosphate (Asc-2P): This derivative is resistant to oxidation in the culture medium.[1][7] Cellular phosphatases hydrolyze it to release active ascorbate intracellularly, providing a stable and continuous supply.[1][8] Magnesium L-ascorbyl-2-phosphate (MAP) is a common salt of this derivative.[9][10][11][12][13]
-
2-O-α-D-Glucopyranosyl-L-ascorbic acid (Asc-2G): This is another highly stable, non-reducible derivative.[14] It is hydrolyzed to active ascorbic acid by cellular α-glucosidase.[15][16]
Q5: How do stabilized ascorbate derivatives work?
A5: Stabilized derivatives like Asc-2P and Asc-2G have a modification at the C2 hydroxyl group of the enediol ring, which is the site of oxidation.[14][17][18] This modification prevents the molecule from being oxidized in the extracellular environment. Once taken up by the cells, enzymes (phosphatases for Asc-2P and α-glucosidase for Asc-2G) cleave the modifying group, releasing the active, unmodified L-ascorbic acid inside the cell where it can perform its biological functions.[8][15]
Troubleshooting Guides
Problem 1: I observe increased cell death or signs of oxidative stress after supplementing with L-ascorbic acid.
| Root Cause | Solutions |
| Generation of Hydrogen Peroxide (H₂O₂): The oxidation of L-ascorbic acid in the culture medium generates H₂O₂, which is toxic to cells.[1][2][3][4] | Switch to a Stable Derivative: Use L-ascorbic acid 2-phosphate (Asc-2P) or 2-O-α-D-glucopyranosyl-L-ascorbic acid (Asc-2G) to prevent the extracellular generation of H₂O₂.[1][7] |
| Optimize Concentration: If using L-ascorbic acid is necessary, use the lowest effective concentration to minimize the production of toxic byproducts.[1] | |
| Frequent Media Changes: For short-term experiments with L-ascorbic acid, change the media frequently (e.g., every few hours) to replenish the active form and remove degradation products.[1] | |
| Incorporate Scavengers: Some media formulations contain keto acids like pyruvate that can scavenge H₂O₂.[4] Consider using a medium with these components. |
Problem 2: My experiments requiring ascorbate (e.g., collagen synthesis, epigenetic studies) are not working or are inconsistent.
| Root Cause | Solutions |
| Depletion of Active Ascorbate: L-ascorbic acid degrades rapidly, leading to a loss of its function as an enzymatic cofactor.[1][19] | Use a Stable Derivative: This is the most effective solution. Asc-2P and Asc-2G provide a continuous intracellular supply of ascorbate, ensuring sustained biological activity for long-term studies like collagen synthesis or osteogenic differentiation.[11][20][21][22] |
| Repeated Supplementation: If using L-ascorbic acid, frequent, repeated additions are necessary to maintain a minimal level in the culture, though this can still lead to fluctuations and the generation of H₂O₂.[2][23] | |
| Low Oxygen Conditions: Culturing cells under lower oxygen tension (e.g., 5% O₂) can slow down the rate of ascorbate oxidation, enhancing its stability.[7][23] |
Problem 3: I am unsure which stabilized ascorbate derivative to choose.
| Derivative | Considerations |
| L-ascorbic acid 2-phosphate (Asc-2P) | Widely used and well-documented for long-term cultures, particularly in stimulating collagen formation and osteogenic differentiation.[11] The rate of intracellular ascorbate accumulation can be slower compared to direct supplementation with L-ascorbic acid.[24] |
| 2-O-α-D-Glucopyranosyl-L-ascorbic acid (Asc-2G) | Extremely stable and shows excellent bioavailability upon enzymatic hydrolysis within the cell.[14][15][16][25] It has been shown to have antioxidant and radioprotective activities.[15] |
Data Presentation
Table 1: Comparative Stability of Ascorbate and its Derivatives
| Compound | Condition | Half-life / Stability | Reference |
| L-Ascorbic Acid | Serum-free RPMI medium (37°C) | ~1.5 hours | [1][6] |
| L-Ascorbic Acid | DMEM medium (37°C) | Rapid degradation within 4 hours | [3] |
| Asc-2P (Magnesium Salt) | Aqueous solutions (various pH, temp) | Stable | [26] |
| Asc-2P (Magnesium Salt) | Serum-free medium (4°C or 37°C) | Stable for up to two weeks | [6] |
| Asc-2G | Aqueous solutions (various pH, temp) | Stable | [26] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized L-Ascorbic Acid Stock Solution for Short-Term Use
This protocol describes the preparation of a 100 mM L-ascorbic acid stock solution with enhanced stability for immediate, short-term applications. For long-term experiments, using a stabilized derivative is strongly recommended.
Materials:
-
L-ascorbic acid (or Sodium L-ascorbate)
-
High-purity, deoxygenated water (e.g., by boiling and cooling under N₂ or Argon)
-
Disodium EDTA (Ethylenediaminetetraacetic acid)
-
Sterile, amber or foil-wrapped conical tubes (15 mL or 50 mL)
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare Deoxygenated Water: Boil high-purity water for 15-20 minutes to remove dissolved oxygen. Allow it to cool to room temperature under a stream of nitrogen or argon gas.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), weigh the required amount of L-ascorbic acid and EDTA. For a 10 mL solution of 100 mM L-ascorbic acid with 1 mM EDTA, you will need 176.1 mg of L-ascorbic acid and 3.72 mg of disodium EDTA.
-
Dissolving: Add the weighed powders to a sterile, amber, or foil-wrapped conical tube. Add 9 mL of the deoxygenated, high-purity water. Gently vortex until both powders are completely dissolved.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. Adjust to a slightly acidic pH (e.g., 6.0-6.5) using sterile, dilute HCl or NaOH. This can improve stability.
-
Final Volume and Sterilization: Adjust the final volume to 10 mL with deoxygenated water and sterilize by passing it through a 0.22 µm syringe filter into a fresh, sterile, light-protected tube.
-
Storage and Use: Use the solution immediately. Do not store, even at -20°C, as degradation will still occur.[1]
Protocol 2: Quantification of Ascorbate in Cell Culture Medium by HPLC
This is a generalized protocol for measuring the concentration of ascorbate in media samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: e.g., Methanol-water-acetic acid mixture[27] or a buffered aqueous solution.[28]
-
L-ascorbic acid standard
-
Metaphosphoric acid or oxalic acid for sample stabilization
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Curve Preparation:
-
Sample Collection and Preparation:
-
Collect an aliquot of the cell culture medium at specified time points.
-
Immediately add a stabilizing agent like metaphosphoric acid to prevent further oxidation.
-
Centrifuge the sample to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Quantification:
-
Identify the ascorbate peak in the sample chromatograms by comparing the retention time with the standard.
-
Calculate the concentration of ascorbate in the samples by interpolating their peak areas from the standard curve.
-
Visualizations
Caption: Oxidation pathway of L-ascorbic acid in cell culture media.
Caption: Mechanism of action for stabilized ascorbate derivatives.
Caption: Troubleshooting logic for ascorbate-related culture issues.
References
- 1. benchchem.com [benchchem.com]
- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 3. Ascorbate Uptake and Retention by Breast Cancer Cell Lines and the Intracellular Distribution of Sodium-Dependent Vitamin C Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnesium Ascorbyl Phosphate Regulates the Expression of Inflammatory Biomarkers in Cultured Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. usbio.net [usbio.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory effect of magnesium L-ascorbyl-2-phosphate (VC-PMG) on melanogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. Bioavailability of 2-O-alpha-D-glucopyranosyl-L-ascorbic acid as ascorbic acid in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. EP1620419A2 - Stabilized derivatives of ascorbic acid - Google Patents [patents.google.com]
- 19. Stability of ascorbic acid and uptake of the vitamin by embryonic chick femurs during long-term culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Regulation of procollagen synthesis and processing during ascorbate-induced extracellular matrix accumulation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of collagen synthesis by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2-O-a-D-吡喃葡萄糖基-L-抗坏血酸 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 26. scribd.com [scribd.com]
- 27. pp.bme.hu [pp.bme.hu]
- 28. oiv.int [oiv.int]
- 29. NYLearns.org - Laboratory 3: Determination of Ascorbate (Vitamin C) Concentration in Common Juices [nylearns.org]
- 30. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Mobile Phase for Separating Vitamin C Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Vitamin C (ascorbic acid) and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of Vitamin C and its derivatives, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing poor retention of Vitamin C and its polar derivatives on my C18 column?
Answer:
Vitamin C and many of its derivatives are highly polar molecules.[1] On a traditional reversed-phase C18 column, which separates compounds based on hydrophobicity, these polar analytes have weak interactions with the stationary phase, leading to little or no retention and elution near the void volume.
Potential Solutions:
-
Mobile Phase pH Adjustment: The retention of acidic compounds like ascorbic acid can be increased by adjusting the mobile phase pH to suppress ionization. A lower pH (e.g., pH 2.2-3.0) will protonate the acidic functional groups, making the molecule less polar and increasing its affinity for the nonpolar stationary phase.[2][3]
-
Ion-Pair Chromatography: For anionic compounds like ascorbic acid, adding a cationic ion-pairing reagent (e.g., tetrabutylammonium hydroxide or cetyltrimethylammonium bromide) to the mobile phase can significantly enhance retention.[4][5] The ion-pairing reagent forms a neutral complex with the analyte, which has a greater affinity for the reversed-phase column.
-
Alternative Chromatography Modes: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which are specifically designed for the retention of polar compounds.[1]
Question 2: My Vitamin C peak is tailing. What are the likely causes and how can I improve the peak shape?
Answer:
Peak tailing for acidic compounds like Vitamin C on silica-based columns is often caused by secondary interactions with residual silanol groups on the stationary phase.[6] Other potential causes include column contamination or an inappropriate mobile phase pH.[7][8]
Potential Solutions:
-
Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., to around 2.5-3.0) can suppress the ionization of both the ascorbic acid and the residual silanol groups, minimizing undesirable secondary interactions and improving peak symmetry.[6]
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanol groups have been chemically deactivated.
-
Mobile Phase Additives: Adding a small amount of a competing base to the mobile phase can help to saturate the active silanol sites.
-
Column Cleaning: If the column is contaminated, flush it with a strong solvent to remove any adsorbed impurities.[6] A guard column can also be used to protect the analytical column from contamination.[9]
Question 3: I am seeing inconsistent retention times for my Vitamin C derivatives. What could be the problem?
Answer:
Inconsistent retention times can stem from several factors, including poor temperature control, a non-equilibrated column, or changes in the mobile phase composition.
Potential Solutions:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is particularly important when using ion-pairing reagents.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[7]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. The stability of Vitamin C is pH-dependent, and changes in mobile phase pH can affect its ionization state and retention.
-
System Check: Verify that the HPLC pump is delivering a consistent flow rate and that there are no leaks in the system.
Question 4: How can I prevent the on-column degradation of Vitamin C during analysis?
Answer:
Ascorbic acid is susceptible to oxidation, which can be catalyzed by heat, light, high pH, and the presence of metal ions.[10] This degradation can lead to inaccurate quantification and the appearance of extraneous peaks.
Potential Solutions:
-
Sample Preparation: Prepare samples and standards in a diluent that promotes stability, such as a slightly acidic buffer (e.g., pH 3.0-5.0) containing a chelating agent like EDTA to sequester metal ions.[4] Adding an antioxidant like mercaptoethanol can also protect ascorbic acid from oxidation.[11]
-
Mobile Phase Composition: Use a mobile phase with a slightly acidic pH. Some methods incorporate dithiothreitol in the mobile phase to keep Vitamin C in its reduced form.[5]
-
Temperature and Light: Maintain the autosampler at a low temperature (e.g., 4°C) and protect samples from light.
-
Prompt Analysis: Analyze samples as soon as possible after preparation, as the stability of Vitamin C in solution can be limited.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC mobile phase for Vitamin C analysis?
A common starting point is an acidic mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate or sulfuric acid) at a pH between 2.2 and 3.0, mixed with a small amount of an organic modifier like methanol or acetonitrile.[2][12] A typical ratio could be 95:5 or 80:20 aqueous buffer to organic modifier.[2][3]
Q2: When should I consider using an ion-pairing reagent?
If you are unable to achieve sufficient retention for Vitamin C or its anionic derivatives with a standard reversed-phase method, an ion-pairing reagent can be very effective.[1] It is particularly useful for separating multiple anionic derivatives in a single run.
Q3: What are the advantages of using a mixed-mode or HILIC column?
Mixed-mode and HILIC columns offer alternative selectivities for polar compounds.[1] They can provide enhanced retention and separation of highly polar Vitamin C derivatives that are not well-retained on conventional C18 columns, often using mobile phases with a high organic content.[1]
Q4: What detection wavelength is typically used for Vitamin C and its derivatives?
The UV detection wavelength for Vitamin C is often set between 243 nm and 265 nm, depending on the mobile phase pH.[2][3][13] At a pH of around 2.0, the maximum absorbance is near 243 nm, while at a pH above 5.0, it shifts to around 260 nm.[3]
Data Presentation
Table 1: Comparison of HPLC Methods for Vitamin C Separation
| Method Type | Column | Mobile Phase | Key Advantages |
| Reversed-Phase | C18 | 0.02 M KH2PO4 (pH 3.0) : Methanol | Simple, widely available columns.[12] |
| Reversed-Phase | C18 | Water (pH 2.2 with H2SO4) : Methanol (80:20) | Good for separating Vitamin C from other components in pharmaceutical formulations.[2] |
| Ion-Pairing | C18 | 0.05 M Phosphate Buffer (pH 5.0) with 5 mM Cetyltrimethylammonium Bromide | Excellent resolution for a mixture of ascorbic acid and its derivatives.[4] |
| Ion-Pairing | C18 | Aqueous phase with 0.005 M Tetrabutylammonium Hydroxide : Methanol (80:20, pH 6.0) | Sensitive method for determining low concentrations of Vitamin C.[5] |
| Mixed-Mode | Amaze HA | Acetonitrile and Ammonium Acetate Buffer | Effective for separating polar and ionizable compounds like ascorbic and citric acids.[1] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Vitamin C in Cosmetics
-
Objective: To determine the content of Vitamin C and its derivatives (ascorbyl glucoside, magnesium ascorbyl phosphate, ascorbic acid ethyl ether) in cosmetic products.[12]
-
Sample Preparation:
-
Low-fat samples: Extract directly with 0.02 mol/L potassium dihydrogen phosphate solution (pH 3.0).[12]
-
High-fat samples: Disperse with dichloromethane, then extract with 0.02 mol/L potassium dihydrogen phosphate solution (pH 3.0).[12]
-
Centrifuge the sample solution and filter through a 0.22 µm syringe filter.[12]
-
-
HPLC Conditions:
Protocol 2: Ion-Pairing HPLC for Ascorbic Acid and Related Compounds
-
Objective: Simultaneous determination of L-ascorbic acid, isoascorbic acid, dehydro-L-ascorbic acid, and uric acid.[4]
-
Sample Preparation: Dissolve standards in the mobile phase without the ion-pairing reagent.
-
HPLC Conditions:
-
Column: Reversed-phase column.
-
Mobile Phase: 0.05 M phosphate buffer (pH 5.0), 2 mM EDTA, and 5 mM cetyltrimethylammonium bromide (CTMAB).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at various wavelengths (e.g., 232 nm for dehydro-L-ascorbic acid) and/or electrochemical detection.[4]
-
Visualizations
Caption: Workflow for troubleshooting poor separation of Vitamin C derivatives.
Caption: Mechanism of ion-pair chromatography for anionic analytes.
References
- 1. helixchrom.com [helixchrom.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimal conditions for the simultaneous ion-pairing HPLC determination of L-ascorbic, dehydro-L-ascorbic, D-ascorbic, and uric acids with on-line ultraviolet absorbance and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 9. waters.com [waters.com]
- 10. utm.mx [utm.mx]
- 11. Comparison of several HPLC methods for the analysis of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbpas.com [ijbpas.com]
Technical Support Center: Overcoming Limitations of Vitamin C Research in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when using Vitamin C (ascorbic acid) in cell culture experiments.
Troubleshooting Guides
Issue 1: Vitamin C Instability and Degradation in Culture Media
Problem: L-ascorbic acid is notoriously unstable in standard cell culture media, rapidly oxidizing and losing its biological activity. This degradation can lead to inconsistent and misleading experimental results.[1][2][3]
Root Causes:
-
High Oxygen Environment: Standard cell culture incubators have oxygen levels much higher than physiological conditions, promoting oxidation.[2]
-
Transition Metal Ions: Redox-active metal ions like iron and copper, present in many culture media, catalyze the oxidation of ascorbic acid.[4]
-
Physiological pH: At a physiological pH of around 7.4, ascorbic acid is more prone to auto-oxidation.[5]
Solutions & Mitigation Strategies:
| Strategy | Detailed Protocol | Pros | Cons |
| Frequent Supplementation | Prepare a fresh, sterile stock solution of L-ascorbic acid immediately before each use. Add the desired concentration to the culture medium at regular intervals (e.g., every 3-6 hours) to maintain a more consistent level.[6] | - Utilizes the biologically active form of Vitamin C.- Allows for temporal control of exposure. | - Labor-intensive.- Can cause fluctuations in concentration.- Introduces the risk of contamination with each addition. |
| Use of Stable Vitamin C Derivatives | Utilize a stable derivative such as L-ascorbic acid 2-phosphate (AAP) or 2-Phospho-L-ascorbic acid trisodium salt.[7][8] These are resistant to oxidation in the medium and are converted to active ascorbic acid by intracellular phosphatases.[8][9] | - High stability in culture media.- Provides a sustained release of ascorbic acid intracellularly.- Reduces the generation of extracellular reactive oxygen species (ROS). | - Conversion efficiency to ascorbic acid can vary between cell types.- May not fully replicate the effects of extracellular ascorbic acid. |
| Co-treatment with Antioxidants | Supplement the culture medium with other antioxidants, such as α-tocopherol (Vitamin E), to help protect ascorbic acid from oxidation.[5] | - Can enhance the overall antioxidant capacity of the medium.- May provide synergistic protective effects. | - Potential for the co-antioxidant to have its own biological effects, complicating data interpretation. |
| Control of Metal Ions | Use serum-free media formulations with controlled concentrations of transition metals.[2] Alternatively, media can be treated with a chelating agent like Chelex 100 to remove excess metal ions.[2] | - Significantly reduces the catalytic oxidation of ascorbic acid.- Creates a more defined and controlled experimental system. | - Chelating agents may also remove essential metal ions required for cell growth.- Serum-free conditions may not be suitable for all cell types. |
Experimental Workflow for Preparing and Using L-Ascorbic Acid
Caption: Workflow for preparing and applying L-ascorbic acid to cell cultures.
Issue 2: Pro-oxidant Effects and Hydrogen Peroxide (H₂O₂) Generation
Problem: Instead of acting as an antioxidant, Vitamin C can exhibit pro-oxidant activity in cell culture, primarily through the generation of hydrogen peroxide (H₂O₂), which can induce cytotoxicity and confound experimental results.[10][11]
Root Causes:
-
Fenton Reaction: In the presence of transition metal ions (Fe²⁺, Cu⁺), ascorbic acid can reduce them, leading to the production of highly reactive hydroxyl radicals from H₂O₂ via the Fenton reaction.[5][10]
-
Auto-oxidation: The spontaneous oxidation of ascorbic acid in culture media directly produces H₂O₂.[2][11] The rate of H₂O₂ production can vary significantly between different media formulations.[11] For instance, 1 mM of ascorbate can generate approximately 161 µM H₂O₂ in DMEM, while only producing around 83 µM in RPMI 1640.[11]
Solutions & Mitigation Strategies:
| Strategy | Detailed Protocol | Pros | Cons |
| Include Catalase in Experiments | Add catalase (an enzyme that degrades H₂O₂) to the culture medium along with ascorbic acid. This will help to specifically determine if the observed effects are due to ascorbic acid itself or the generated H₂O₂.[11] | - Directly addresses the issue of H₂O₂-mediated effects.- Can be used as a negative control to dissect the mechanism of action. | - Catalase is a protein and may have unforeseen effects in some experimental systems.- May not completely eliminate all H₂O₂ at the cell surface. |
| Use H₂O₂ as a Positive Control | Run parallel experiments where cells are treated with concentrations of H₂O₂ equivalent to those produced by ascorbic acid in the specific medium being used.[11][12] | - Allows for direct comparison of the effects of ascorbic acid and H₂O₂.- Helps to confirm if H₂O₂ is the primary mediator of the observed cellular response. | - Can be challenging to accurately measure the real-time H₂O₂ concentration in the medium. |
| Media Selection | Choose a culture medium that is known to have a lower rate of H₂O₂ production in the presence of ascorbic acid, such as RPMI 1640 compared to DMEM.[11] | - Simple and straightforward approach to reduce H₂O₂-related artifacts. | - The chosen medium may not be optimal for the specific cell type being studied. |
| Quantify H₂O₂ Production | Before conducting extensive experiments, quantify the amount of H₂O₂ generated by the intended concentrations of ascorbic acid in your specific cell culture medium and conditions. | - Provides critical information for interpreting results.- Allows for the selection of appropriate ascorbic acid concentrations that minimize H₂O₂ production. | - Requires additional assays and optimization. |
Signaling Pathway of Vitamin C-Induced Pro-oxidant Effect
Caption: Pro-oxidant mechanism of Vitamin C in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why are my cells dying after I add Vitamin C to the culture?
A1: The cytotoxicity you are observing is likely due to the pro-oxidant effects of ascorbic acid in your cell culture medium, leading to the production of hydrogen peroxide (H₂O₂).[11] This is a common artifact of in vitro studies. The amount of H₂O₂ generated can vary depending on the medium composition and the concentration of ascorbic acid used.[11] We recommend quantifying H₂O₂ levels and including a catalase control in your experiments to confirm this.
Q2: How should I prepare and store a stock solution of L-ascorbic acid?
A2: L-ascorbic acid is highly unstable in solution. Therefore, it is best to prepare a fresh stock solution immediately before each experiment.[6][7] Dissolve the powder in a sterile, cold, aqueous buffer (like PBS) or serum-free medium. Protect the solution from light by using an amber tube or wrapping the tube in foil, and keep it on ice.[6][7] For sterility, use a 0.22 µm syringe filter.[13] Do not store stock solutions, even at -20°C or -80°C, as oxidation will still occur.[7]
Q3: What concentration of Vitamin C should I use in my experiments?
A3: The optimal concentration of Vitamin C is highly dependent on the cell type and the specific research question. Physiological concentrations in human plasma are typically in the range of 50-100 µM. However, in cell culture, concentrations ranging from 5 µM to 200 µM are often used.[6] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Be aware that at higher concentrations, the pro-oxidant effects and H₂O₂ production become more pronounced.[5]
Q4: Are there more stable alternatives to L-ascorbic acid for cell culture?
A4: Yes, several stable derivatives of Vitamin C are commercially available and are often a better choice for long-term experiments. The most commonly used is L-ascorbic acid 2-phosphate (AAP).[8][9] AAP is resistant to oxidation in the culture medium and is hydrolyzed by intracellular phosphatases to release active ascorbic acid inside the cell.[8][9] This provides a more stable and physiologically relevant way to supplement cells with Vitamin C.
Q5: How can I measure the concentration of Vitamin C and its oxidized form in my culture medium?
A5: Accurate measurement of ascorbic acid and its oxidized form, dehydroascorbic acid (DHA), is challenging due to their instability. High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection is the gold standard for quantification.[14] For DHA, an indirect measurement is often performed by reducing it back to ascorbic acid and measuring the total ascorbic acid concentration.[14] There are also colorimetric and titration-based methods, though these may be less sensitive and specific.[15][16][17]
Experimental Protocols
Protocol 1: Quantification of Ascorbic Acid in Cell Culture Medium by Iodine Titration
This is a simplified method for estimating the concentration of ascorbic acid. For more precise measurements, HPLC is recommended.
Materials:
-
Iodine solution (standardized)
-
Starch indicator solution (1%)
-
Sample of cell culture medium containing ascorbic acid
-
Buret, flask, and other standard titration equipment
Procedure:
-
To a known volume of your culture medium sample, add a few drops of the starch indicator solution.
-
Fill a buret with the standardized iodine solution and record the initial volume.
-
Slowly titrate the iodine solution into the sample while constantly swirling the flask.
-
The endpoint is reached when the solution turns a persistent blue-black color that does not fade upon swirling for at least 20 seconds.[18]
-
Record the final volume of the iodine solution used.
-
Calculate the concentration of ascorbic acid based on the stoichiometry of the redox reaction between ascorbic acid and iodine.
Protocol 2: Preparation of L-Ascorbic Acid 2-Phosphate (AAP) Stock Solution
Materials:
-
L-ascorbic acid 2-phosphate powder
-
Sterile distilled water or PBS
-
0.22 µm syringe filter
Procedure:
-
In a sterile environment, weigh the desired amount of AAP powder.
-
Dissolve the powder in sterile distilled water or PBS to make a concentrated stock solution (e.g., 100 mM).
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C for long-term use. AAP is significantly more stable than L-ascorbic acid in solution.[8] A working stock can be kept at 4°C for several days.[6]
References
- 1. Myths, Artifacts, and Fatal Flaws: Identifying Limitations and Opportunities in Vitamin C Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ascorbate in Cell Culture [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of ascorbic acid and dehydroascorbic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. futurelearn.com [futurelearn.com]
- 18. Vitamin C Determination by Iodine Titration [thoughtco.com]
Technical Support Center: Stabilizing Provitamin C in Preclinical Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the common challenges encountered when stabilizing provitamin C in formulations for preclinical studies. Here you will find answers to frequently asked questions, troubleshooting guides for specific issues, detailed experimental protocols, and visual aids to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in preclinical studies instead of L-ascorbic acid?
A1: While L-ascorbic acid is the biologically active form of Vitamin C, it is highly unstable in aqueous solutions and rapidly degrades when exposed to light, heat, oxygen, and metal ions.[1][2][3] this compound derivatives, such as ascorbyl palmitate and magnesium ascorbyl phosphate, are more stable and are converted to L-ascorbic acid within the skin by enzymes.[4] This enhanced stability ensures a longer shelf-life of the formulation and a sustained release of the active compound during preclinical experiments.[4]
Q2: What are the main factors that cause the degradation of this compound in formulations?
A2: The primary factors leading to the degradation of this compound are:
-
Oxidation: Exposure to oxygen is a major cause of degradation.[1][2]
-
pH: this compound derivatives have optimal pH ranges for stability. For instance, Magnesium Ascorbyl Phosphate (MAP) is most stable at a pH between 6.0 and 7.0 and may discolor at a pH below 6.[5] L-ascorbic acid, on the other hand, shows maximum stability in the pH range of 3 to 6.[6]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[2][7][8]
-
Light: Exposure to UV radiation can induce the formation of free radicals that accelerate degradation.[2][3]
-
Metal Ions: The presence of transition metal ions, such as iron and copper, can catalyze oxidative degradation.[9][10]
Q3: What are the most common this compound derivatives used in preclinical research, and how do they differ?
A3: The two most common derivatives are Ascorbyl Palmitate and Magnesium Ascorbyl Phosphate (MAP).
-
Ascorbyl Palmitate: This is a lipophilic (fat-soluble) derivative, making it suitable for incorporation into oil-based or emulsion formulations.[11] However, the esterification on the 6th carbon does not fully prevent hydrolysis.[12]
-
Magnesium Ascorbyl Phosphate (MAP): This is a hydrophilic (water-soluble) derivative known for its superior stability in aqueous solutions compared to L-ascorbic acid and even ascorbyl palmitate.[12][13][14][15] The phosphate group on the 2nd carbon protects the unstable enediol system of the molecule.[12]
Q4: What are the signs of this compound degradation in my formulation?
A4: The most common sign of degradation is a change in color, typically a yellowing of the formulation.[2] Other indicators can include a change in pH, precipitation of the active ingredient, or a decrease in potency as measured by analytical methods like HPLC.
Troubleshooting Guides
Issue 1: The formulation is turning yellow.
| Potential Cause | Troubleshooting Step |
| Oxidation | Purge the formulation and storage container with an inert gas like nitrogen or argon to displace oxygen.[16] Store in an airtight container. |
| Incorrect pH | Measure the pH of the formulation. Adjust to the optimal range for the specific this compound derivative being used (e.g., pH 6.0-7.0 for MAP).[5] Use a suitable buffering system to maintain the pH. |
| Light Exposure | Store the formulation in opaque or amber-colored containers to protect it from light.[2] |
| Presence of Metal Ions | Use high-purity, deionized water and ensure all glassware is thoroughly cleaned. Consider adding a chelating agent like EDTA to bind any trace metal ions. |
Issue 2: The this compound concentration is decreasing over time.
| Potential Cause | Troubleshooting Step |
| Inadequate Antioxidant Protection | Incorporate a co-antioxidant into the formulation. For lipophilic formulations with ascorbyl palmitate, consider adding antioxidants like Vitamin E (tocopherol) or ferulic acid. For aqueous formulations, consider using other water-soluble antioxidants. |
| High Storage Temperature | Store the formulation at a lower temperature, such as in a refrigerator at 4°C.[16] Avoid repeated freeze-thaw cycles. |
| Hydrolysis (especially for Ascorbyl Palmitate) | For ascorbyl palmitate, consider using a formulation with high viscoelasticity to reduce hydrolysis.[12] Alternatively, encapsulation techniques like liposomes or nanostructured lipid carriers (NLCs) can protect the ester bond.[16][17] |
Data Presentation: Stability of this compound Derivatives
Table 1: Comparison of this compound Derivative Stability
| This compound Derivative | Solubility | Optimal pH for Stability | Key Stability Considerations | References |
| Ascorbyl Palmitate | Lipophilic | Acidic to Neutral | Prone to hydrolysis. Stability can be improved with co-antioxidants and encapsulation. | [11][12][14] |
| Magnesium Ascorbyl Phosphate (MAP) | Hydrophilic | 6.0 - 7.0 | Highly stable in aqueous solutions. Protects against the breakup of the enediol system. | [5][12][13] |
Table 2: Effect of Storage Conditions on Ascorbyl Palmitate Stability in Nanostructured Lipid Carriers (NLCs)
| Storage Condition | Percentage of Drug Remaining (after 90 days) | Reference |
| 4°C with antioxidant and nitrogen flushing | > 85% | [16] |
| 25°C (Room Temperature) with antioxidant and nitrogen flushing | > 85% | [16] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Magnesium Ascorbyl Phosphate (MAP) Aqueous Solution
Objective: To prepare a 1% (w/v) MAP solution with enhanced stability for in vitro studies.
Materials:
-
Magnesium Ascorbyl Phosphate (MAP) powder
-
Phosphate buffer (0.1 M, pH 7.0)
-
Disodium EDTA
-
Deionized water (high purity)
-
Amber glass vial
-
Nitrogen gas source
Procedure:
-
Prepare the 0.1 M phosphate buffer solution and adjust the pH to 7.0.
-
Dissolve disodium EDTA in the phosphate buffer to a final concentration of 0.05% (w/v).
-
Weigh the required amount of MAP powder to achieve a 1% (w/v) concentration.
-
In a clean amber glass vial, slowly add the MAP powder to the EDTA-containing phosphate buffer while stirring gently until fully dissolved. Warming the solution to approximately 40°C can aid dissolution.[5]
-
Once the MAP is completely dissolved, purge the headspace of the vial with nitrogen gas for 1-2 minutes to displace any oxygen.
-
Seal the vial tightly and store it at 4°C, protected from light.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of a this compound derivative in a formulation sample.
Instrumentation and Conditions (Example for MAP):
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase for vitamin C analysis is a phosphate buffer at a pH between 2.5 and 2.8 mixed with methanol.[18]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 242-254 nm[18]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the this compound derivative of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the formulation sample with a suitable aqueous-organic solvent mixture to a concentration that falls within the range of the standard curve.[12] The sample should be filtered through a 0.45 µm syringe filter before injection. To prevent oxidation during preparation, samples can be extracted with 2% metaphosphoric acid.[18]
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area.
-
Quantification: Determine the concentration of the this compound derivative in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Caption: Factors influencing the degradation pathway of this compound.
Caption: Workflow for developing and testing a stable this compound formulation.
Caption: Dual role of Vitamin C as an antioxidant and a pro-oxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. lotioncrafter.com [lotioncrafter.com]
- 6. mdpi.com [mdpi.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Approach for Increasing Ascorbyl Palmitate Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Magnesium ascorbyl phosphate vesicular carriers for topical delivery; preparation, in-vitro and ex-vivo evaluation, factorial optimization and clinical assessment in melasma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Encapsulation of ascorbyl palmitate in nanostructured lipid carriers (NLC)--effects of formulation parameters on physicochemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Vitamin C Detection in Food: Practical Methods & Case Studies [metabolomics.creative-proteomics.com]
Troubleshooting inconsistent results in Vitamin C titration experiments
Welcome to the technical support center for Vitamin C (ascorbic acid) titration experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of Vitamin C.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your Vitamin C titration experiments.
Issue 1: Inconsistent Titration Results
Q: My titration results for the same sample are not reproducible. What are the common causes and how can I fix this?
A: Inconsistent titration results are a frequent issue stemming from several potential sources of error. Systematic errors can be identified and rectified, while random errors may be harder to pinpoint.[1]
Possible Causes & Solutions:
-
Inaccurate Titrant Concentration: The concentration of your titrant, especially iodine solutions, can change over time due to factors like volatility and exposure to light.[2][3]
-
Improper Sample Preparation: Ascorbic acid is susceptible to oxidation by atmospheric oxygen, and its concentration can decrease if samples are not handled correctly.[6]
-
Endpoint Determination Errors: Misjudging the color change at the endpoint is a common source of error, especially with colored samples.[9]
-
Solution: For iodine titrations with a starch indicator, the endpoint is the first appearance of a persistent dark blue-black color.[6][7] With 2,6-dichloroindophenol (DCPIP), the endpoint is a persistent pink color in an acidic solution.[10] Performing a "rough" titration first can help you anticipate the approximate endpoint.[6][8] Using a potentiometric autotitrator can eliminate the subjectivity of visual endpoint detection.[11]
-
-
Equipment Issues: Air bubbles in the burette, improperly calibrated glassware, or contamination can lead to significant errors.[1][4]
Issue 2: Difficulty in Endpoint Determination
Q: I am having trouble identifying the endpoint of my titration. The color change is unclear or fades quickly. What should I do?
A: A clear and stable endpoint is crucial for accurate titration. Several factors can affect the visibility and stability of the endpoint color change.
Possible Causes & Solutions:
-
Colored Samples: The natural color of fruit juices or other samples can mask the color change of the indicator.[6][8]
-
Indicator Problems: The starch indicator for iodine titrations can degrade over time, leading to a less distinct endpoint.[2] For DCPIP titrations, the color can be affected by the acidity of the sample.[14]
-
Fading Endpoint: The blue color in an iodine titration may disappear after a short time.
Issue 3: Titrant Solution Instability
Q: My iodine solution seems to be unstable, leading to inconsistent results over time. How can I prepare and store it correctly?
A: Iodine solutions are notoriously unstable, which is a significant source of error in Vitamin C titrations.[2]
Preparation and Storage Best Practices:
-
Preparation: Iodine has low solubility in water. To prepare a stable iodine solution, dissolve iodine in a concentrated solution of potassium iodide (KI). The KI reacts with iodine to form the more soluble and less volatile triiodide ion (I₃⁻).[5][7] A common method is to dissolve about 2g of KI in a small amount of water before adding about 1.3g of iodine, and then diluting to the final volume.[6]
-
Storage: Store the iodine solution in a tightly sealed, dark amber glass bottle to protect it from light, which can cause decomposition.[2][5]
-
Standardization: Due to its instability, it is crucial to standardize the iodine solution frequently, ideally before each use, against a primary standard like a known concentration of ascorbic acid or sodium thiosulfate.[5][6]
-
Alternative: Using a potassium iodate (KIO₃) solution is a more reliable alternative. Potassium iodate is a primary standard and is much more stable than iodine solution.[8] In an acidic solution containing excess potassium iodide, the iodate reacts to produce iodine in-situ for the titration.[8][16]
Frequently Asked Questions (FAQs)
Q1: What is the difference between iodometric and iodimetric titration for Vitamin C analysis?
A1: In the context of Vitamin C determination, you are performing an iodimetric titration. This is a direct titration where the iodine solution is the titrant and reacts directly with the ascorbic acid (the analyte).[16] Iodometric titration is an indirect method where an excess of iodide is added to an oxidizing analyte to liberate iodine, which is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate.[16]
Q2: Can I use DCPIP instead of iodine for the titration? What are the advantages and disadvantages?
A2: Yes, 2,6-dichloroindophenol (DCPIP) is another common titrant for Vitamin C.[10]
-
Advantages: The reaction with ascorbic acid is specific, and the endpoint can be sharp in colorless solutions.
-
Disadvantages: DCPIP is less stable than potassium iodate and can be more difficult to use with colored samples. The color of DCPIP is pH-dependent, which can complicate endpoint detection in acidic samples.[14] Some studies suggest that the DCPIP method may yield lower results compared to iodine titration.[11]
Q3: How does the presence of other reducing agents in my sample affect the results?
A3: Both iodine and DCPIP are oxidizing agents and will react with other reducing substances present in the sample, not just ascorbic acid.[11][17] This can lead to an overestimation of the Vitamin C content. This is a known limitation of titrimetric methods. For samples containing a complex matrix of reducing agents, more specific methods like High-Performance Liquid Chromatography (HPLC) may be more appropriate for accurate quantification.[17]
Q4: How can I improve the accuracy of my titrations?
A4: To improve accuracy:
-
Ensure all glassware is scrupulously clean and calibrated.
-
Perform multiple titrations for each sample until you obtain concordant results (titers that agree within a narrow range, e.g., ±0.1 mL).[6][8]
-
Control the temperature, as it can affect solution volumes and reaction rates.[4]
-
Minimize the time between sample preparation and titration to prevent degradation of ascorbic acid.[6]
-
Use a burette with an appropriate volume and graduation to minimize reading errors. A larger titre volume (e.g., 10-30 mL) generally leads to a smaller percentage error.[6][18]
Data Presentation
Table 1: Factors Affecting Titrant Stability and Corresponding Recommendations
| Factor | Effect on Iodine Solution | Recommendation |
| Light Exposure | Accelerates decomposition of iodine.[3][5] | Store in dark, amber-colored bottles.[3][5] |
| Volatility | Loss of iodine from the solution, decreasing its concentration.[2] | Use a tightly sealed container. Prepare the solution by dissolving iodine in potassium iodide to form the less volatile triiodide ion.[5] |
| Time | Concentration can decrease over time even with proper storage.[2][3] | Prepare fresh solutions regularly and standardize before each use.[3] |
| Alternative Titrant | Potassium iodate (KIO₃) is a primary standard and is significantly more stable.[8] | For higher accuracy and reliability, consider using a potassium iodate solution to generate iodine in-situ.[8] |
Experimental Protocols
Protocol 1: Vitamin C Titration using Iodine Solution
This protocol is based on the redox reaction between ascorbic acid and iodine, using a starch indicator to detect the endpoint.[6][7]
Materials:
-
Burette and stand
-
Pipette (20 mL or 25 mL) and pipette filler
-
Erlenmeyer flasks (250 mL)
-
Volumetric flasks
-
Iodine solution (approx. 0.005 mol/L)
-
Starch indicator solution (0.5%)
-
Sample containing Vitamin C (e.g., fruit juice, Vitamin C tablet solution)
Procedure:
-
Sample Preparation:
-
Titration Setup:
-
Titration:
-
Replicates: Repeat the titration at least two more times to ensure the results are concordant (within 0.1 mL of each other).[6][7]
-
Calculation:
-
Calculate the average volume of iodine solution used.
-
Use the stoichiometry of the reaction (1 mole of ascorbic acid reacts with 1 mole of iodine) to calculate the amount of Vitamin C in your sample.[6]
-
Protocol 2: Vitamin C Titration using DCPIP Solution
This protocol uses the redox indicator 2,6-dichloroindophenol (DCPIP) to determine the Vitamin C concentration.[10][13]
Materials:
-
Burette and stand
-
Pipette (2 mL) and pipette filler
-
Test tubes or small flasks
-
DCPIP solution (e.g., 1%)
-
Standard Vitamin C solution (e.g., 1%)
-
Sample containing Vitamin C
Procedure:
-
Standardization of DCPIP:
-
Pipette a known volume (e.g., 2 mL) of the standard Vitamin C solution into a test tube.[13]
-
Fill the burette with the DCPIP solution.
-
Add the DCPIP solution drop by drop to the Vitamin C solution, shaking after each drop, until the blue color of the DCPIP persists.[13]
-
Record the volume of DCPIP used. This calibrates the DCPIP solution.
-
-
Sample Titration:
-
Pipette the same volume (e.g., 2 mL) of your sample solution into a clean test tube.
-
Titrate with the DCPIP solution in the same manner as the standard.
-
The endpoint is reached when the solution remains pink for more than 10 seconds.[20]
-
Record the volume of DCPIP used.
-
-
Calculation: Compare the volume of DCPIP required to titrate the sample with the volume required for the standard Vitamin C solution to determine the Vitamin C concentration in the sample.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results in Vitamin C titration.
Caption: The chemical pathway of an iodine-based Vitamin C titration.
References
- 1. How to avoid titration errors in your lab | Metrohm [metrohm.com]
- 2. titrations.info [titrations.info]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Iodine Titration Solutions: Precision Analysis Techniques & Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. Vitamin C Determination by Iodine Titration [thoughtco.com]
- 8. researchgate.net [researchgate.net]
- 9. titrations.info [titrations.info]
- 10. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 14. DCPIP 1% too much for vitamin C prac. | UK Science Technician Community [community.preproom.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Iodometry - Wikipedia [en.wikipedia.org]
- 17. Is Titration as Accurate as HPLC for Determination of Vitamin C in Supplements? —Titration versus HPLC for Vitamin C Analysis [scirp.org]
- 18. dynamicscience.com.au [dynamicscience.com.au]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. reddit.com [reddit.com]
Selecting appropriate cell culture medium for Provitamin C studies
Welcome to the technical support center for provitamin C studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when selecting and using cell culture media for experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: Why is L-ascorbic acid not recommended for direct use in cell culture media?
A1: L-ascorbic acid is highly unstable in standard cell culture media.[1][2][3] The typical cell culture environment, with high oxygen levels and the presence of transition metal ions, promotes its rapid oxidation.[4][5][6] This degradation not only depletes the active form of vitamin C but can also generate hydrogen peroxide and other reactive oxygen species, leading to cellular toxicity and experimental artifacts.[6] The half-life of dehydro-ascorbate, the oxidized form, is only about 6.7 minutes at 37°C and pH 7.0.[6]
Q2: What are the recommended stable forms of this compound for cell culture?
A2: To overcome the instability of L-ascorbic acid, stabilized derivatives are recommended. The most common are L-ascorbic acid 2-phosphate (Asc-2P) and ascorbyl glucoside (AA-2G).[1][7][8] These derivatives are not redox-active in the culture medium but are taken up by cells and enzymatically hydrolyzed to release active ascorbic acid intracellularly.[1][9][10] This ensures a sustained physiological level of intracellular ascorbate.[1] A mixture of L-ascorbic acid and Asc-2P can also be used to maintain a constant concentration of ascorbate in the medium.[1][3][8]
Q3: Which basal medium (e.g., DMEM, RPMI-1640) is best for this compound studies?
A3: The choice of basal medium depends primarily on the cell type being cultured.[11][12]
-
DMEM (Dulbecco's Modified Eagle Medium) has higher concentrations of amino acids and vitamins and is well-suited for adherent cells like fibroblasts and endothelial cells.[11][12][13]
-
RPMI-1640 (Roswell Park Memorial Institute 1640) was developed for suspension cells, such as lymphocytes and other hematopoietic cells.[11][12] It contains the reducing agent glutathione.[11][13]
There is no single "best" medium for all this compound studies. It is crucial to select a medium that supports the optimal growth of your specific cell line.
Q4: What is the role of serum in this compound experiments, and should I use serum-free media?
A4: Serum (like Fetal Bovine Serum or FBS) is a complex mixture of growth factors, hormones, vitamins, and minerals that supports cell growth.[14][15][16][17][18] However, serum composition varies between batches, which can introduce experimental variability.[14][17] For this compound studies, this variability can be a significant issue. Furthermore, some components in serum may affect the stability and uptake of this compound derivatives.[8]
Using a chemically defined, serum-free medium is often recommended for this compound studies to enhance reproducibility and reduce confounding variables.[14][19] If serum is required for your cell type, it is important to lot-test and minimize the serum concentration.
Q5: Can the phenol red in my culture medium interfere with my experiments?
A5: Yes, phenol red, a common pH indicator in cell culture media, can interfere with colorimetric and spectrophotometric assays.[20] This is particularly relevant for assays that measure absorbance in the visible light spectrum. For quantitative assays, it is advisable to use phenol red-free media to avoid potential interference and improve experimental accuracy.[20]
Troubleshooting Guide
Q1: I'm not observing an increase in intracellular ascorbic acid after treating my cells with a this compound derivative. What could be the issue?
A1: Several factors could contribute to this issue. Consider the following:
-
Cellular Uptake and Conversion: Ensure your cell type expresses the necessary enzymes (phosphatases or glucosidases) to convert the this compound derivative into active ascorbic acid.[9]
-
This compound Concentration: The concentration of the this compound derivative may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Incubation Time: The incubation time may be insufficient for uptake and conversion. A time-course experiment can help determine the optimal duration.
-
Measurement Assay: Verify the sensitivity and accuracy of your intracellular ascorbic acid measurement method. HPLC-based methods are considered a gold standard for their specificity and reliability.[21][22][23]
Q2: My experimental results are inconsistent between batches. What are the likely causes?
A2: Inconsistent results are a common challenge in cell culture experiments.[24][25][26] Potential causes include:
-
Reagent Variability: If using serum, lot-to-lot variation can be a significant factor.[14][17] Ensure you use the same lot of serum and other critical reagents throughout the experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[24]
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes to plate cells evenly.[24][25]
-
This compound Stability: Although more stable than L-ascorbic acid, this compound derivatives can still degrade. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2]
Q3: I am observing unexpected cytotoxicity after adding this compound to my culture.
A3: While this compound is generally less cytotoxic than high concentrations of L-ascorbic acid, cytotoxicity can occur.
-
High Concentrations: Very high concentrations of this compound can lead to high intracellular levels of ascorbic acid, which may have pro-oxidant effects under certain conditions.[8] Optimize the concentration with a dose-response curve.
-
Contamination: Ensure your stock solution and media are sterile.
-
Cell Line Sensitivity: Some cell lines, particularly certain cancer cell lines, may be more sensitive to ascorbic acid.[2]
Data Presentation
Table 1: Comparison of Common this compound Derivatives
| Feature | L-Ascorbic Acid 2-Phosphate (Asc-2P) | Ascorbyl Glucoside (AA-2G) |
| Stability in Media | High | High |
| Cellular Uptake | Via phosphate transporters | Via glucose transporters (GLUTs) may be involved |
| Intracellular Conversion | Alkaline phosphatase | α-glucosidase |
| Common Concentration Range | 0.1 - 1.0 mM[27] | 0.5 - 5 mM[9][10] |
| Key Advantage | Well-characterized for stimulating collagen synthesis and cell proliferation.[27] | Good percutaneous absorption and sustained release of ascorbic acid.[9][10] |
Table 2: Basal Media Composition Comparison
| Component | DMEM (High Glucose) | RPMI-1640 |
| Glucose | 4.5 g/L | 2.0 g/L[11] |
| Amino Acids | Higher concentration | Lower concentration |
| Vitamins | Higher concentration | High concentrations of specific vitamins[13] |
| Reducing Agent | None | Glutathione[11][13] |
| Buffering System | Bicarbonate, Phenol Red[11] | Bicarbonate[11] |
| Primary Use | Adherent cells[11][12] | Suspension cells[11][12] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Ascorbic Acid using a Spectrophotometric Microplate Assay
This protocol is adapted from a method for the determination of intracellular ascorbate.[28]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice for 10 minutes.
-
Centrifuge the lysate at 16,000 x g for 5 minutes at 4°C to remove cellular debris.[28]
-
-
Sample Preparation:
-
In a 96-well plate, add aliquots of the clarified cell lysate.
-
Prepare a standard curve with known concentrations of ascorbic acid (0-20 µM).[28]
-
-
Ascorbate Oxidation:
-
To half of the wells for each sample and standard, add L-ascorbate-oxidase (AO) solution to specifically oxidize ascorbate. To the other half, add PBS.[28]
-
Incubate at room temperature.
-
-
Colorimetric Reaction:
-
Measurement:
-
Read the absorbance at 593 nm.[28]
-
The difference in absorbance between the wells with and without AO corresponds to the amount of ascorbic acid.
-
Protocol 2: Collagen Synthesis Assay (Sircol Assay)
This protocol is based on the use of a commercial kit for measuring soluble collagen.[29]
-
Cell Culture and Treatment:
-
Sample Collection:
-
At the end of the treatment period, collect the cell culture supernatant.[29]
-
-
Collagen Isolation:
-
Incubate the supernatant with the Isolation and Concentration Reagent overnight.[29]
-
-
Measurement:
Visualizations
Caption: A typical experimental workflow for this compound studies.
Caption: Cellular uptake and conversion of Ascorbate-2-Phosphate (Asc-2P).
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myths, Artifacts, and Fatal Flaws: Identifying Limitations and Opportunities in Vitamin C Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myths, Artifacts, and Fatal Flaws: Identifying Limitations and Opportunities in Vitamin C Research [mdpi.com]
- 6. Ascorbate in Cell Culture [sigmaaldrich.com]
- 7. Ascorbyl glucoside - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. cir-safety.org [cir-safety.org]
- 10. cir-safety.org [cir-safety.org]
- 11. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 12. differencebetween.com [differencebetween.com]
- 13. Cell Culture Media | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Essential Vitamins in Cell Culture Media for Enhanced Cell Growth and Proliferation [cytion.com]
- 15. quora.com [quora.com]
- 16. 細胞および組織培養用血清に関するFAQ [sigmaaldrich.com]
- 17. Role of serum and supplements in culture medium k.s | PPTX [slideshare.net]
- 18. Why is serum used in cell culture? | AAT Bioquest [aatbio.com]
- 19. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promocell.com [promocell.com]
- 21. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma [pubmed.ncbi.nlm.nih.gov]
- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 27. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Rapid and Specific Microplate Assay for the Determination of Intra- and Extracellular Ascorbate in Cultured Cells [jove.com]
- 29. 2.4.2. Collagen Synthesis [bio-protocol.org]
Technical Support Center: Managing Ascorbate's Pro-Oxidant Effects in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the pro-oxidant effects of ascorbate in in vitro experiments. Adherence to these guidelines will help ensure experimental reproducibility and the integrity of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving ascorbate, providing direct solutions and preventative measures.
Issue 1: My ascorbate-supplemented cell culture medium is changing color (e.g., turning yellow/brown).
-
Question: Why is my cell culture medium discoloring after adding ascorbate, and what can I do to prevent it?
-
Answer: The discoloration of your cell culture medium is a primary indicator of ascorbate oxidation.[1] Ascorbic acid and its salts are highly susceptible to oxidation, particularly in typical cell culture conditions (physiological pH, 37°C, high oxygen).[1] This degradation process is often accelerated by trace amounts of transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), which are commonly found in basal media formulations.[1][2] The colored products are a result of ascorbate degradation.
Solutions:
-
Prepare Fresh Solutions: Always prepare ascorbate stock solutions immediately before use. Avoid storing stock solutions, even at low temperatures, due to their inherent instability.[1][3]
-
Use Deoxygenated Water: Prepare stock solutions with high-purity, deoxygenated water (e.g., by sparging with nitrogen or argon gas) to minimize initial oxidation.[1]
-
Protect from Light: Prepare and handle ascorbate solutions in amber tubes or tubes wrapped in aluminum foil to prevent light-induced degradation.[1][3]
-
Issue 2: I'm observing increased cytotoxicity or unexpected cellular stress after ascorbate treatment.
-
Question: My cells are showing signs of stress or death at ascorbate concentrations that should be beneficial. What could be the cause?
-
Answer: Unintended cytotoxicity is often a consequence of ascorbate's pro-oxidant activity. In the presence of transition metals, ascorbate can reduce these ions (e.g., Fe³⁺ to Fe²⁺). The reduced metal ions can then react with oxygen to produce reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH) via Fenton-type reactions.[4][5][6] This generation of ROS can induce oxidative stress and lead to cell death.[1][7]
Solutions:
-
Incorporate Chelating Agents: Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) to your stock solution or culture medium.[1][8] These agents sequester metal ions, preventing them from catalyzing ascorbate oxidation.[8]
-
Optimize Concentration: Use the lowest effective concentration of ascorbate to achieve your desired biological effect while minimizing the generation of toxic byproducts.[1] High concentrations of ascorbate are more likely to exhibit pro-oxidant effects.[5][6]
-
Frequent Media Changes: If using standard ascorbate, change the culture medium frequently (e.g., every 3-4 hours) to replenish the active, reduced form of ascorbate and remove cytotoxic degradation products.[1]
-
Issue 3: My experimental results with ascorbate are inconsistent and not reproducible.
-
Question: I am struggling with poor reproducibility in my experiments involving ascorbate. Why is this happening?
-
Answer: The rapid degradation of ascorbate in cell culture medium leads to inconsistent concentrations over the course of an experiment, which is a major source of experimental variability.[1] The half-life of ascorbate in some media can be as short as 1.5 hours.[1]
Solutions:
-
Use a Stable Derivative: Switch to a more stable ascorbate derivative, such as L-ascorbic acid 2-phosphate (Asc-2P).[1][9][10] Asc-2P is resistant to oxidation in the culture medium and is converted to active ascorbate intracellularly by cellular phosphatases.[9][10]
-
Maintain a Constant Concentration: A combination of ascorbate and Asc-2P can be used to maintain a more constant level of ascorbate in the medium over a longer period.[9][11][12]
-
Control for Oxidation: If using standard ascorbate is necessary, be meticulous in your experimental timing and consider all the stabilization strategies mentioned, such as using fresh solutions, deoxygenated water, light protection, and chelators.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind ascorbate's pro-oxidant effect in vitro?
A1: The pro-oxidant activity of ascorbate is primarily mediated by its interaction with transition metal ions, particularly iron (Fe) and copper (Cu).[2][4][13] Ascorbate reduces these metal ions (e.g., Fe³⁺ to Fe²⁺). The reduced metal ions can then participate in the Fenton reaction, reacting with hydrogen peroxide (H₂O₂) to generate highly reactive and damaging hydroxyl radicals (•OH).[5][6][14]
Diagram of the Fenton Reaction Catalyzed by Ascorbate
Caption: Ascorbate reduces Fe³⁺ to Fe²⁺, which then drives the Fenton reaction to produce hydroxyl radicals.
Q2: Are there stable alternatives to L-ascorbic acid for cell culture experiments?
A2: Yes, the most commonly used stable alternative is L-ascorbic acid 2-phosphate (Asc-2P).[1][9][10] This derivative is not redox-active in the culture medium and is enzymatically hydrolyzed to ascorbate inside the cell, ensuring a stable intracellular supply without generating extracellular ROS.[9][10]
Q3: How can I prepare a more stable ascorbate stock solution?
A3: While preparing fresh is always best, you can enhance short-term stability by:
-
Dissolving L-ascorbic acid in deoxygenated, high-purity water.[1]
-
Adding a chelating agent like EDTA (e.g., to a final concentration of 0.1 mM) to sequester metal ions.[1]
-
Adjusting the pH to be slightly acidic (pH 6.0-6.5), which can improve stability.[1]
-
Filtering the solution through a 0.22 µm sterile filter into a sterile, light-protected tube (amber or foil-wrapped).[1]
-
Using the solution immediately. Do not store.[1]
Q4: What is the typical half-life of ascorbate in standard cell culture media?
A4: The stability of ascorbate is highly dependent on the specific medium formulation. For example, in serum-free RPMI medium, the half-life can be approximately 1.5 hours.[1] In other media, such as MEM, or in the presence of serum, the degradation can be even more rapid.[12] Studies have shown a rapid decrease in ascorbate concentration within the first 4 hours of supplementation in DMEM.[7][15]
Data Summary Tables
Table 1: Factors Influencing Ascorbate Stability in Vitro
| Factor | Impact on Stability | Mitigation Strategy |
| Transition Metal Ions (Fe³⁺, Cu²⁺) | High | Add chelating agents (EDTA, DTPA).[1][8] |
| Oxygen | High | Use deoxygenated water for solutions; consider low oxygen culture conditions.[1][9] |
| Light | Moderate | Use amber or foil-wrapped tubes.[1][3] |
| pH | Moderate | Prepare solutions in a slightly acidic pH range (6.0-6.5).[1] |
| Temperature | Moderate | Prepare solutions fresh and avoid long-term storage, even at 4°C or -20°C.[1] |
Table 2: Comparison of Ascorbate and its Stable Derivative
| Compound | Stability in Culture Medium | Mechanism of Action | Pro-oxidant Risk (Extracellular) |
| L-Ascorbic Acid | Low (rapid degradation)[7][15] | Direct action as an antioxidant and enzyme cofactor. | High (due to oxidation and metal interaction)[4][5] |
| L-Ascorbic Acid 2-Phosphate (Asc-2P) | High (resistant to oxidation)[1][9] | Intracellular conversion to L-ascorbic acid by phosphatases.[9][10] | Low (not redox-active extracellularly)[9][10] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Ascorbate Stock Solution (100 mM)
This protocol describes the preparation of a 100 mM sodium ascorbate stock solution with enhanced stability for immediate use.
Materials:
-
Sodium Ascorbate powder
-
High-purity, deoxygenated water (e.g., WFI grade, sparged with nitrogen)
-
Disodium EDTA
-
Sterile, amber or foil-wrapped 15 mL conical tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out the required amount of sodium ascorbate and disodium EDTA to achieve final concentrations of 100 mM and 0.1 mM, respectively, in the final volume.
-
In a sterile, light-protected tube, dissolve the EDTA in a portion of the deoxygenated water.
-
Add the sodium ascorbate powder and dissolve completely.
-
Bring the solution to the final volume with deoxygenated water.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile, light-protected tube.
-
Use this stock solution immediately to supplement your cell culture medium. Do not store.
Workflow for Preparing Stabilized Ascorbate Solution
Caption: A sequential workflow for the preparation of a stabilized ascorbate solution for in vitro use.
Protocol 2: Measuring Ascorbate-Induced Oxidation using a Colorimetric Assay
This protocol provides a method to assess the oxidative potential of ascorbate in your experimental conditions by measuring the reduction of ferric iron (Fe³⁺).
Principle: Ascorbate reduces Fe³⁺ to ferrous iron (Fe²⁺). The resulting Fe²⁺ forms a colored complex with a chromogenic agent (e.g., α,α'-bipyridyl), which can be measured spectrophotometrically.[16] An increase in absorbance is proportional to the amount of ascorbate that has been oxidized.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 525 nm
-
Reagents for ascorbate assay (based on the ferric reducing ability)
Procedure (Adapted from Gillespie & Ainsworth, 2007): [16]
-
Sample Preparation: Collect aliquots of your ascorbate-supplemented medium at various time points (e.g., 0, 1, 2, 4, 8 hours) during the incubation.
-
Reaction Setup: In a 96-well plate, add your samples.
-
Assay Reaction: Add the assay reagents, which typically include a source of Fe³⁺ and the chromogenic agent (e.g., α,α'-bipyridyl in a suitable buffer).
-
Incubation: Incubate the plate according to the assay kit's instructions to allow for color development.
-
Measurement: Read the absorbance at 525 nm using a microplate reader.
-
Analysis: Compare the absorbance values over time. An increase in absorbance indicates the reduction of Fe³⁺ and thus the pro-oxidant activity of ascorbate under your experimental conditions. Controls should include medium without ascorbate and medium with ascorbate but without cells.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. german-integrative-medicine.ae [german-integrative-medicine.ae]
- 5. Two Faces of Vitamin C—Antioxidative and Pro-Oxidative Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ascorbate Uptake and Retention by Breast Cancer Cell Lines and the Intracellular Distribution of Sodium-Dependent Vitamin C Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of reduced, oxidized and total ascorbate content in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Consistent Vitamin C Delivery
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the consistent and reliable delivery of Vitamin C (ascorbic acid) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving consistent Vitamin C delivery in experiments? A1: The main challenges stem from the inherent instability of Vitamin C (ascorbic acid). It is highly susceptible to oxidation, a process accelerated by factors like elevated pH, temperature, oxygen, and the presence of redox-active transition metal ions in culture media.[1][2][3][4] This degradation can lead to inconsistent concentrations and the generation of reactive oxygen species, confounding experimental results.[4] Furthermore, its absorption is dose-dependent, with bioavailability decreasing significantly at higher concentrations.[5][6]
Q2: What is the difference between Ascorbic Acid (AA) and Dehydroascorbic Acid (DHA)? A2: Ascorbic acid (AA) is the reduced, active form of Vitamin C, known for its antioxidant properties as an electron donor.[5][7] When it donates two electrons, it becomes the oxidized form, dehydroascorbic acid (DHA).[8] While AA is transported into cells primarily by Sodium-Dependent Vitamin C Transporters (SVCTs), DHA can be transported by glucose transporters (GLUTs).[7][9] Once inside the cell, DHA is rapidly reduced back to ascorbic acid, which is crucial for its antioxidant activity.[2][9]
Q3: What factors cause Vitamin C degradation in experimental solutions? A3: Vitamin C is a chemically active molecule that degrades during processing and storage.[5] Key factors include:
-
Oxygen: The presence of oxygen, especially at the higher levels found in cell culture incubators compared to in vivo conditions, promotes oxidation.[2][4]
-
Temperature: Higher temperatures significantly accelerate the rate of degradation.[2][10][11]
-
pH: Ascorbic acid is more stable in acidic environments; its degradation accelerates as the pH increases towards neutral or alkaline levels.[3][10]
-
Metal Ions: Redox-active transition metals, such as copper and iron, catalyze the oxidation of ascorbate.[3][4]
-
Light: Exposure to light can also contribute to degradation.[2]
Q4: What is a physiological concentration of Vitamin C for cell culture experiments? A4: To mimic in vivo conditions, cell culture media should maintain Vitamin C levels within the physiological range of human plasma, which is approximately 5–100 μM.[4] Using supraphysiological concentrations should be avoided unless the experiment is specifically designed to model high-dose intravenous infusion.[4]
Troubleshooting Guides
Q: I am observing inconsistent or unexpected results in my cell culture experiments with Vitamin C. What could be the cause? A: Inconsistent results are a common problem due to the instability of Vitamin C.[1][12][13] Consider the following factors:
-
Media Composition: Standard cell culture media contain redox-active transition metal ions that can catalyze ascorbate oxidation.[1][4] The high oxygen environment (10-100 times greater than in tissues) in incubators also promotes a pro-oxidant environment, leading to ascorbate depletion.[4]
-
Degradation in Media: When Vitamin C is added to culture media, its degradation competes with its uptake by cells. This rapid loss means the effective concentration can be much lower than the initial dose and can vary between experiments.[4]
-
Cellular State: Many immortalized cell lines are grown without supplemental ascorbic acid, leading to a state of "cellular scurvy."[1] This can affect their response to subsequent Vitamin C treatment.
-
Incorrect CO2 Levels or pH Shift: Incorrect incubator CO2 levels can cause a rapid pH shift in the medium, which in turn affects Vitamin C stability.[10][14]
Q: My Vitamin C stock solution seems to degrade quickly. How can I improve its stability? A: The stability of aqueous ascorbate solutions is a primary concern.[3]
-
Control pH: Ascorbate is most stable in acidic conditions. For laboratory use, preparing solutions in a pH ≈ 6.5 buffer can help.[3] Dehydroascorbic acid (DHA) is most stable at a pH of 3-4.[3]
-
Chelate Metal Ions: Use high-purity water and consider adding a chelating agent to control for redox-active metal ions that accelerate oxidation.[3]
-
Limit Oxygen Exposure: Prepare solutions fresh and consider de-gassing the solvent. Storing aliquots under an inert gas can also prolong stability.[3]
-
Storage Conditions: For short-term storage, keep solutions on ice and protected from light. For longer-term storage, aliquots can be stored at -80°C.[15] Note that even when prepared carefully, a 75 g/L solution in water for infusion shows a loss of approximately 1% per day over the first 3 days.[3]
Q: I'm observing cellular toxicity or pro-oxidant effects after adding Vitamin C. Why is this happening? A: At pharmacological concentrations (greater than 2-4 mmol/L), which are typically achieved via intravenous infusion, ascorbate can act as a pro-drug, generating hydrogen peroxide (H₂O₂) in the extracellular fluid.[16] This H₂O₂ can induce cytotoxicity, an effect being studied for its potential against cancer cells.[16] This pro-oxidant effect is highly dependent on concentration and the presence of metal ions, and is generally not observed at physiological concentrations.[7]
Data Presentation
Quantitative Data Summary Tables
Table 1: Stability of Ascorbic Acid in Aqueous Solutions
| Condition | Storage Time | Retention (%) | Source |
|---|---|---|---|
| Guava Juice, 25°C, Dark | 7 Days | 76.6% | [11] |
| Guava Juice, 35°C, Dark | 7 Days | 43.6% | [11] |
| Orange Juice, Pasteurization (90°C, 1 min) | Post-treatment | 82-92% | [11] |
| 75 g/L in Water for Infusion, Room Temp | 3 Days | ~97% | [3] |
| Ethylcellulose Coating, 20°C | 30 Days | 80% | [11] |
| Ethylcellulose Coating, 37°C | 30 Days | 44% |[11] |
Table 2: Bioavailability of Different Oral Vitamin C Formulations (500 mg Dose)
| Formulation | Cmax (Plasma) | AUC₀₋₂₄ (Plasma) | Cmax (Leukocytes) | AUC₀₋₂₄ (Leukocytes) | Source |
|---|---|---|---|---|---|
| Standard Vitamin C | Reference | Reference | Reference | Reference | [17] |
| Liposomal Vitamin C | +27% | +21% | +20% | +8% |[17] |
Table 3: Dose-Dependent Bioavailability of Oral Vitamin C
| Daily Oral Dose | Bioavailability (%) | Plasma Plateau Concentration | Source |
|---|---|---|---|
| 30-180 mg | 80-90% | Steep increase | [5][6] |
| 200-400 mg | Saturable | ~70-80 µM | [6] |
| >1000 mg | <50% | Minimal increase |[6] |
Experimental Protocols & Visualizations
Protocol: Preparation and Handling of Ascorbic Acid Stock Solutions for Cell Culture
This protocol outlines best practices for preparing a stable ascorbic acid stock solution to minimize degradation and ensure consistent delivery in cell culture experiments.[3][4]
Materials:
-
L-Ascorbic acid powder (cell culture grade)
-
Nuclease-free, sterile water or PBS
-
Chelating agent (e.g., EDTA), optional
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Preparation Environment: Work in a sterile biosafety cabinet. Pre-cool water/PBS on ice.
-
Weighing: Weigh the required amount of L-ascorbic acid powder quickly to minimize exposure to air and humidity.
-
Dissolving: Dissolve the powder in ice-cold sterile water or PBS to the desired stock concentration (e.g., 100 mM). Gently vortex to dissolve. Do not heat. The final pH should be acidic.
-
Sterilization: Immediately filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting (amber) microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles and contamination of the main stock.
-
Storage:
-
Short-term (same day): Store aliquots on ice, protected from light.
-
Long-term: Immediately store aliquots at -80°C for up to one month.
-
-
Application: When ready to use, thaw an aliquot quickly and add it directly to the cell culture medium immediately before treating the cells. Do not add ascorbate to bulk media that will be stored, as it will degrade rapidly in the complex, near-neutral pH environment of the medium at 37°C.[4]
Diagram: Vitamin C Degradation Pathway
Caption: Oxidative degradation pathway of Ascorbic Acid (Vitamin C).
Protocol: Quantification of Total Vitamin C in Plasma by HPLC-UV
This method measures the total Vitamin C concentration (Ascorbic Acid + Dehydroascorbic Acid) in plasma samples. It involves the reduction of DHA to AA, followed by separation and quantification using High-Performance Liquid Chromatography with UV detection.[18][19]
Materials:
-
Plasma sample collected with heparin anticoagulant.
-
Metaphosphoric Acid (MPA) solution (e.g., 6% w/v) for protein precipitation.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 5 mmol/L, pH 2) for reduction of DHA.
-
HPLC system with a UV detector.
-
C18 reversed-phase column.
-
Mobile phase: Isocratic, purely aqueous low-pH solution (e.g., 1.8 mmol/L sulfuric acid, pH ~2.7).[19]
-
Ascorbic acid standards.
Procedure:
-
Sample Collection & Handling: Centrifuge fresh blood at 700-1000 g for 10 min at 4°C.[15] Immediately separate the plasma. If not analyzed immediately, store at -80°C.[15]
-
Protein Precipitation: Add an equal volume of cold MPA solution to the plasma sample. Vortex and centrifuge at high speed (e.g., 10,000 g) for 10 min at 4°C to pellet the precipitated proteins.
-
Reduction of DHA:
-
Transfer the clear supernatant to a new tube.
-
To measure total Vitamin C, add an equal volume of TCEP solution to the supernatant.
-
Incubate at room temperature in the dark for 20 minutes to allow for the complete reduction of DHA to AA.[19]
-
-
HPLC Analysis:
-
Injection: Inject a small volume (e.g., 4-20 µL) of the TCEP-treated supernatant onto the C18 column.[18][19]
-
Elution: Run the isocratic mobile phase at a constant flow rate (e.g., 0.8 mL/min).[19]
-
Detection: Monitor the column effluent with the UV detector at a wavelength of 245-265 nm.[3][19] Ascorbic acid typically elutes within a few minutes.
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of ascorbic acid standards treated with the same procedure.
-
Quantify the Vitamin C in the sample by comparing its peak area to the standard curve.[18] The result represents the total Vitamin C concentration.
-
Diagram: Cellular Uptake and Recycling of Vitamin C
Caption: Cellular transport and intracellular recycling of Vitamin C.
Diagram: Troubleshooting Workflow for Inconsistent Cell Culture Results
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. Myths, Artifacts, and Fatal Flaws: Identifying Limitations and Opportunities in Vitamin C Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vitamin C fortification: need and recent trends in encapsulation technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Oral Vitamin C Supplementation: Addressing Pharmacokinetic Challenges with Nutraceutical Formulation Approaches—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin C physiology: the known and the unknown and Goldilocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transporters in vitamin uptake and cellular metabolism: impacts on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pharmacokinetics of Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A model study on rate of degradation of L-ascorbic acid during processing using home-produced juice concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin C | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 13. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues [cellandgene.com]
- 14. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. Vitamin C: A Concentration-Function Approach Yields Pharmacology and Therapeutic Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposomal delivery enhances absorption of vitamin C into plasma and leukocytes: a double-blind, placebo-controlled, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wwwn.cdc.gov [wwwn.cdc.gov]
- 19. A simple method for plasma total vitamin C analysis suitable for routine clinical laboratory use - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Provitamin C vs. L-Ascorbic Acid: A Comparative Analysis of Stability for Pharmaceutical and Cosmetic Applications
For Researchers, Scientists, and Drug Development Professionals
L-ascorbic acid, the physiologically active form of Vitamin C, is a cornerstone ingredient in the pharmaceutical and cosmetic industries, lauded for its potent antioxidant properties, role in collagen synthesis, and skin-brightening effects. However, its inherent instability when exposed to light, heat, and oxygen presents significant formulation challenges. This has led to the development of more stable esterified or glycosylated derivatives, collectively referred to as Provitamin C. These precursors are designed to be converted into L-ascorbic acid within the skin, offering a more robust and reliable alternative. This guide provides a detailed comparative analysis of the stability of L-ascorbic acid versus common this compound derivatives, supported by experimental data and methodologies.
Comparative Stability Analysis
The stability of L-ascorbic acid and its derivatives is a critical factor influencing their efficacy in final formulations. Degradation not only leads to a loss of potency but can also result in undesirable changes in the product's color and odor. The following tables summarize the stability of L-ascorbic acid and its common provitamin forms—Sodium Ascorbyl Phosphate (SAP), Magnesium Ascorbyl Phosphate (MAP), Ascorbyl Glucoside, and 3-O-Ethyl Ascorbic Acid—under various stress conditions.
Table 1: pH Stability
| Compound | Optimal pH Range for Stability | Stability Profile |
| L-Ascorbic Acid | < 3.5[1] | Highly unstable at neutral or alkaline pH, with rapid oxidation occurring.[2] |
| Sodium Ascorbyl Phosphate (SAP) | ~ 6.0 - 7.0[1][3] | Exhibits good stability in neutral pH formulations.[4] |
| Magnesium Ascorbyl Phosphate (MAP) | ~ 7.0 | Demonstrates high stability at neutral pH.[5] |
| Ascorbyl Glucoside | 5.0 - 8.0 | Stable across a broad pH range, making it versatile for various formulations. |
| 3-O-Ethyl Ascorbic Acid | 4.0 - 5.5 | Shows good stability in a moderately acidic to neutral pH range. |
Table 2: Temperature Stability
| Compound | Temperature Stability Profile |
| L-Ascorbic Acid | Highly susceptible to thermal degradation. Higher temperatures significantly accelerate oxidation.[2] |
| Sodium Ascorbyl Phosphate (SAP) | More stable than L-ascorbic acid at elevated temperatures. In a 3% aqueous solution at 40°C, SAP shows significantly less degradation compared to L-ascorbic acid.[4] |
| Magnesium Ascorbyl Phosphate (MAP) | Considered to be a heat-stable derivative of Vitamin C. |
| Ascorbyl Glucoside | Exhibits good stability at higher temperatures compared to L-ascorbic acid. |
| 3-O-Ethyl Ascorbic Acid | Known for its enhanced stability against heat compared to L-ascorbic acid. |
Table 3: Light and Oxidation Stability
| Compound | Light and Oxidation Stability Profile |
| L-Ascorbic Acid | Extremely sensitive to light and oxygen, leading to rapid degradation and discoloration.[6] |
| Sodium Ascorbyl Phosphate (SAP) | Significantly more resistant to oxidation in the presence of light and air.[7] |
| Magnesium Ascorbyl Phosphate (MAP) | Offers good protection against oxidation. |
| Ascorbyl Glucoside | Highly resistant to oxidation due to the glucose molecule protecting the active site.[6] |
| 3-O-Ethyl Ascorbic Acid | The ethyl group at the 3-O position provides substantial protection against oxidation. |
Experimental Protocols
To ensure accurate and reproducible stability data, standardized experimental protocols are essential. The following outlines a general methodology for assessing the stability of Vitamin C and its derivatives in cosmetic or pharmaceutical formulations.
Accelerated Stability Testing Protocol
This protocol is designed to predict the long-term stability of a formulation by subjecting it to exaggerated storage conditions.
1. Sample Preparation:
-
Prepare the final formulation containing a known concentration of the active ingredient (L-ascorbic acid or a this compound derivative).
-
Package the formulation in the intended final packaging.
-
Prepare a control sample stored at ideal conditions (e.g., 4°C in the dark).
2. Storage Conditions:
-
Place samples in stability chambers with controlled temperature and humidity. Common conditions for accelerated testing include:
-
40°C ± 2°C / 75% RH ± 5% RH
-
25°C ± 2°C / 60% RH ± 5% RH (for real-time comparison)
-
-
For photostability testing, expose samples to a controlled light source (e.g., a xenon lamp) according to ICH Q1B guidelines.
3. Testing Intervals:
-
Analyze the samples at predetermined time points, such as 0, 1, 3, and 6 months for accelerated studies.
4. Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Purpose: To quantify the concentration of the active ingredient and detect any degradation products.
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase for L-ascorbic acid and its derivatives consists of an aqueous buffer (e.g., phosphate or acetate buffer) with an organic modifier like methanol or acetonitrile. The pH of the mobile phase is crucial for achieving good separation and is typically acidic.
-
Detection: The wavelength for detection is usually set around 245-260 nm.
-
Procedure:
-
Extract the active ingredient from the formulation using a suitable solvent.
-
Filter the extract to remove any particulate matter.
-
Inject a known volume of the sample onto the HPLC column.
-
Quantify the concentration of the active ingredient by comparing its peak area to a standard curve prepared with a known concentration of the reference standard.
-
5. Physical Evaluation:
-
At each time point, visually inspect the samples for any changes in color, odor, and physical consistency (e.g., phase separation).
-
Measure the pH of the formulation.
Signaling Pathways and Mechanisms
Degradation Pathway of L-Ascorbic Acid
The degradation of L-ascorbic acid is a complex process that can occur through both aerobic and anaerobic pathways. The initial and reversible step in aerobic degradation is the oxidation of L-ascorbic acid to dehydroascorbic acid (DHA). DHA is highly unstable and can be irreversibly hydrolyzed to 2,3-diketogulonic acid, which has no vitamin C activity.[2][8] Further degradation of these compounds can lead to the formation of various products, including furfural and 2-furoic acid, which can contribute to the browning of formulations.[9]
Figure 1. Simplified degradation pathway of L-Ascorbic Acid.
Conversion of this compound to L-Ascorbic Acid
The efficacy of this compound derivatives relies on their conversion to the active L-ascorbic acid form within the skin. This bio-conversion is typically mediated by enzymes present in the skin.
Figure 2. General mechanism of this compound conversion in the skin.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for a comparative stability study.
Figure 3. Experimental workflow for comparative stability testing.
Conclusion
The selection between L-ascorbic acid and its provitamin derivatives is a critical decision in product development, with significant implications for stability, efficacy, and user experience. While L-ascorbic acid remains the gold standard for potency, its inherent instability necessitates careful formulation and packaging considerations. This compound derivatives, such as Sodium Ascorbyl Phosphate, Magnesium Ascorbyl Phosphate, Ascorbyl Glucoside, and 3-O-Ethyl Ascorbic Acid, offer superior stability across a wider range of pH values and temperatures, as well as greater resistance to oxidation. Although they require enzymatic conversion to the active form within the skin, which may affect their overall potency compared to L-ascorbic acid, their enhanced stability makes them highly valuable for creating robust and reliable cosmetic and pharmaceutical products. The choice of a specific derivative will depend on the desired product characteristics, target audience, and formulation type. The experimental protocols and data presented in this guide provide a framework for making informed decisions in the development of effective and stable Vitamin C-based products.
References
- 1. leitin.com.au [leitin.com.au]
- 2. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goaskincare.com [goaskincare.com]
- 4. skinident.world [skinident.world]
- 5. uk.typology.com [uk.typology.com]
- 6. nbinno.com [nbinno.com]
- 7. pravadaprivatelabel.com [pravadaprivatelabel.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antioxidant Efficacy of Novel Provitamin C Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant efficacy of novel Provitamin C compounds against the benchmark L-ascorbic acid. It includes a summary of theoretical performance data, detailed experimental protocols for validation, and visualizations of the underlying biochemical pathways.
Introduction: The Need for Stable Vitamin C Derivatives
L-ascorbic acid (Vitamin C) is a potent, water-soluble antioxidant essential for human health.[1] It protects cells from damage by reactive oxygen species (ROS), plays a role in collagen synthesis, and enhances immune function.[2][3] However, its application is often limited by its chemical instability, being susceptible to degradation by light, heat, and oxygen.[1][4] To overcome this, various derivatives, or "this compound" compounds, have been developed. These compounds are designed to be more stable while retaining or converting to active Vitamin C within the body. This guide focuses on comparing the inherent antioxidant capabilities of these derivatives to L-ascorbic acid.
Comparative Antioxidant Efficacy: A Theoretical Perspective
The primary antioxidant mechanism for Vitamin C and its derivatives is Hydrogen Atom Transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it.[1][5] The ease with which this hydrogen can be donated is quantified by the Bond Dissociation Enthalpy (BDE); a lower BDE value corresponds to a higher antioxidant potential.
A theoretical comparison using Density Functional Theory (DFT) has been conducted on L-ascorbic acid (AA) and several common derivatives, including Ascorbyl 2-Glucoside (AA2G), 3-O-Ethyl-L-Ascorbic Acid (AAE), and Ascorbyl 6-Palmitate (AA6P).[1][5]
Table 1: Theoretical Antioxidant Potential of Vitamin C and Derivatives
The following table summarizes the calculated Bond Dissociation Enthalpy (BDE) values, a key indicator of antioxidant efficacy via the HAT mechanism. Lower values indicate higher antioxidant potential.
| Compound | Abbreviation | BDE (kcal/mol) in Gas Phase[1] | BDE (kcal/mol) in Aqueous Phase[1] | Key Characteristics |
| L-Ascorbic Acid | AA | 78.4 | 75.4 | The benchmark, highly effective but unstable.[1] |
| 3-O-Ethyl Ascorbic Acid | AAE | 81.2 | 77.8 | An etherified derivative with improved stability. |
| Ascorbyl 2-Glucoside | AA2G | 84.1 | 79.7 | A glucosidated derivative, offering high stability. |
| Ascorbyl 6-Palmitate | AA6P | 77.7 | 80.9 | A lipophilic (fat-soluble) derivative.[1] |
Analysis : The data indicates that in an aqueous (biologically relevant) environment, L-ascorbic acid (AA) possesses the lowest BDE, suggesting it has the highest intrinsic antioxidant performance.[1][5] While its derivatives offer enhanced stability, this modification slightly decreases their theoretical antioxidant capacity.[1][6][7] In a non-polar (gas phase) environment, the lipophilic derivative AA6P shows the highest potential.[1]
Experimental Protocols for Efficacy Validation
Validating the antioxidant efficacy of these compounds requires standardized in vitro assays.[8] These tests measure the compound's ability to scavenge free radicals or reduce oxidizing agents.
General Experimental Workflow
The workflow for these assays typically involves preparing the antioxidant solution, inducing a reaction with a radical or oxidant, and measuring the change in a physical property (like color or fluorescence) over time.
Key Experimental Methodologies
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method measures the ability of an antioxidant to scavenge the stable DPPH radical.[9] The reduction of the violet DPPH radical to a yellow-colored non-radical form is monitored by a decrease in absorbance, typically at 517 nm. The result is often expressed as EC50, the concentration required to scavenge 50% of the DPPH radicals.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : In this assay, the ABTS radical cation (ABTS•+) is generated. This blue/green radical is then reduced by the antioxidant, causing a loss of color. The change in absorbance is measured (commonly at 734 nm), and the results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the compound's activity to Trolox, a water-soluble Vitamin E analog.[9][10]
-
FRAP (Ferric Reducing Antioxidant Power) Assay : This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11] The reaction, conducted at an acidic pH, produces an intensely blue-colored ferrous complex, and the increase in absorbance is measured around 593 nm.[9][11]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay : The ORAC assay evaluates the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH.[10] The antioxidant's protective effect is quantified by measuring the decay of fluorescence over time. The results are also commonly expressed in Trolox Equivalents (TE).
Signaling Pathways and Mechanism of Action
Reactive Oxygen Species (ROS) are not just damaging agents; they are also critical signaling molecules.[12][13] However, their overproduction leads to oxidative stress, which dysregulates key signaling pathways, contributing to cellular damage and inflammation.[14][15]
Oxidative Stress-Induced Signaling
Excess ROS can activate pro-inflammatory and apoptotic pathways. Key pathways affected include Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor-kappa B (NF-κB), which, when activated, can lead to the expression of inflammatory genes and ultimately, cellular damage.[14][16]
Antioxidant Intervention by Vitamin C Compounds
Vitamin C and its derivatives act by directly neutralizing ROS.[17] This scavenging activity prevents the activation of downstream signaling cascades like MAPK and NF-κB, thereby protecting the cell from inflammation and damage.[17][18] Dehydroascorbic acid, the oxidized form of Vitamin C, can also inhibit IKK, a kinase required for NF-κB activation, further suppressing the inflammatory response.[17]
Conclusion
The development of this compound compounds represents a significant advance in overcoming the inherent instability of L-ascorbic acid. Theoretical data suggests that while these derivatives provide superior stability, they may possess a slightly lower intrinsic antioxidant capacity compared to L-ascorbic acid in aqueous environments.[1][7] Therefore, the choice of compound may involve a trade-off between stability and maximum efficacy.
For drug development and research, it is crucial to validate the performance of any novel compound using a battery of standardized antioxidant assays, such as DPPH, ABTS, FRAP, and ORAC. Understanding the precise impact of these compounds on cellular signaling pathways will further elucidate their therapeutic potential in mitigating conditions associated with oxidative stress.
References
- 1. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The dual role of vitamin C in cancer: from antioxidant prevention to prooxidant therapeutic applications [frontiersin.org]
- 3. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Natural Antioxidant Evaluation: A Review of Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 14. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Provitamin C vs. Alpha-Tocopherol in Preventing Lipid Peroxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Provitamin C (represented by its fat-soluble form, ascorbyl palmitate) and alpha-tocopherol (the most active form of Vitamin E) in preventing lipid peroxidation. The information presented is supported by experimental data from peer-reviewed studies to assist researchers and professionals in drug development and antioxidant research.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from clinical trials investigating the effects of Vitamin C and Vitamin E on biomarkers of lipid peroxidation.
Table 1: Effect of Vitamin C and Vitamin E Supplementation on Urinary 8-iso-Prostaglandin F2α (a marker of in vivo lipid peroxidation) [1][2][3][4]
| Treatment Group | Dosage | Duration | Mean Change in 8-iso-PGF2α (pg/mg creatinine) | 95% Confidence Interval |
| Placebo | - | 2 months | +9.0 | -125.1, 143.1 |
| Vitamin C alone | 500 mg/day | 2 months | -150.0 | -275.4, -24.6 |
| Vitamin E alone | 400 IU/day | 2 months | -141.3 | -230.5, -52.1 |
| Vitamin C + Vitamin E | 500 mg/day + 400 IU/day | 2 months | -112.5 | -234.8, 9.8 |
Table 2: Effect of Vitamin C and Vitamin E Supplementation on Plasma F2-Isoprostanes (a marker of in vivo lipid peroxidation) [5][6]
| Treatment Group | Dosage | Duration | Percentage Change in Plasma F2-Isoprostane Concentration | p-value (vs. Placebo) |
| Vitamin E | 200 mg/day (d-α-tocopheryl acetate) | 12 months | -17.3% | 0.006 |
| Vitamin C | 500 mg/day (slow release ascorbate) | 12 months | No significant effect | - |
Experimental Protocols
The data presented above were derived from rigorous, placebo-controlled, randomized clinical trials. The methodologies employed in these key studies are detailed below.
Protocol 1: Measurement of Urinary 8-iso-Prostaglandin F2α[1][2][3][4]
-
Study Design: A 2x2 factorial, placebo-controlled, randomized trial.
-
Participants: 184 non-smokers.
-
Intervention: Participants were randomized to one of four groups:
-
Vitamin C (500 mg/day) and Vitamin E placebo.
-
Vitamin E (400 IU/day RRR-alpha-tocopheryl acetate) and Vitamin C placebo.
-
Vitamin C (500 mg/day) and Vitamin E (400 IU/day).
-
Vitamin C placebo and Vitamin E placebo.
-
-
Duration: 2 months.
-
Outcome Measure: The primary outcome was the change from baseline in the urinary concentration of 8-iso-prostaglandin F2α, a reliable marker of in vivo lipid peroxidation. Urine samples were collected at the beginning and end of the study period.
-
Analysis: Urinary 8-iso-prostaglandin F2α levels were measured using validated analytical techniques, likely mass spectrometry, and normalized to creatinine concentration to account for variations in urine dilution.
Protocol 2: Measurement of Plasma F2-Isoprostanes[5][6][7]
-
Study Design: A double-masked, placebo-controlled, randomized clinical trial (a subset of the "Antioxidant Supplementation in Atherosclerosis Prevention" - ASAP study).
-
Participants: 100 mildly hypercholesterolemic men.
-
Intervention: Participants were randomized to receive:
-
Vitamin E (200 mg of d-α-tocopheryl acetate daily).
-
Vitamin C (500 mg of slow-release ascorbate daily).
-
Both vitamins.
-
Placebo.
-
-
Duration: 12 months.
-
Outcome Measure: The primary outcome was the change in plasma F2-isoprostane concentration, a specific and sensitive marker of lipid peroxidation.
-
Analysis: Plasma F2-isoprostane levels were measured at baseline and after 12 months of supplementation using established analytical methods.
Signaling Pathways and Mechanisms of Action
The antioxidant actions of alpha-tocopherol and this compound in preventing lipid peroxidation involve distinct but potentially synergistic mechanisms.
Alpha-tocopherol is a primary, chain-breaking antioxidant that resides within cellular membranes.[7] It readily donates a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. This action transforms alpha-tocopherol into a relatively stable tocopheroxyl radical.
This compound, in the form of ascorbyl palmitate, is a fat-soluble derivative of ascorbic acid. While ascorbic acid itself is a potent water-soluble antioxidant, ascorbyl palmitate can be incorporated into lipid environments. One of its key roles in preventing lipid peroxidation is its ability to regenerate alpha-tocopherol from the tocopheroxyl radical.[7][8] This synergistic interaction allows alpha-tocopherol to be recycled and continue its protective function.
Caption: Mechanism of action of alpha-tocopherol and ascorbyl palmitate in preventing lipid peroxidation.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating the effects of antioxidant supplementation on lipid peroxidation.
Caption: A generalized workflow for a clinical trial on antioxidant supplementation.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. Effects of vitamin C and vitamin E on in vivo lipid peroxidation: results of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Supplementation with vitamin E but not with vitamin C lowers lipid peroxidation in vivo in mildly hypercholesterolemic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The supramolecular chemistry of lipid oxidation and antioxidation in bulk oils - PMC [pmc.ncbi.nlm.nih.gov]
Provitamin C and Collagen Synthesis: A Comparative Guide to In Vivo Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Provitamin C's efficacy in stimulating collagen gene expression in vivo, benchmarked against established alternatives. We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer a comprehensive resource for your research and development endeavors.
Executive Summary
This compound derivatives, such as Magnesium Ascorbyl Phosphate (MAP), Tetrahexyldecyl Ascorbate (THDC), Ascorbyl Glucoside, and 3-O-ethyl ascorbic acid, are widely utilized in dermatology and drug development for their potential to boost collagen synthesis. This guide consolidates available in vivo and supportive in vitro data to compare their performance against gold-standard collagen-inducing agents like Retinoic Acid and Transforming Growth Factor-beta (TGF-β). While direct in vivo quantitative gene expression data for all this compound forms is limited in publicly available literature, existing studies on wound healing and protein expression strongly suggest a positive regulatory role in collagen metabolism.[1][2] This guide aims to present the current evidence, highlight the gaps, and provide a framework for future in vivo validation studies.
Comparative Analysis of Collagen Gene Expression
The following table summarizes the available quantitative data on the modulation of collagen gene expression by various compounds. It is important to note that much of the specific quantitative data for this compound derivatives stems from in vitro studies, a limitation in the current body of research that necessitates further in vivo validation.
| Compound | Target Gene(s) | Animal Model/Cell Line | Fold Change in mRNA Expression | Study Type |
| This compound Derivatives | ||||
| Magnesium Ascorbyl Phosphate (MAP) | COL1A1, COL3A1 | Human Dermal Fibroblasts | Not specified, but stimulates collagen synthesis equivalent to ascorbic acid[3] | In vitro |
| Tetrahexyldecyl Ascorbate (THDC) | COL1A1, COL3A1 | Human Dermal Fibroblasts | Increased production of collagen proteins, gene expression data not quantified[4][5][6] | In vitro |
| Ascorbyl Glucoside | COL1A1 | Human Skin Fibroblasts | Stimulated collagen synthesis, quantitative gene expression data not provided | In vitro |
| 3-O-ethyl ascorbic acid | COL1A1, COL3A1 | Human Dermal Fibroblasts | Enhances collagen production, specific fold change in gene expression not detailed[7] | In vitro |
| Alternative Compounds | ||||
| Retinoic Acid (as Retinol) | COL1A1 | Human Skin (in vivo) | 2.3-fold increase | In vivo[8] |
| Transforming Growth Factor-β1 (TGF-β1) | COL1A2 | Transgenic Mice (in vivo) | Potent stimulatory effect, not quantified as fold change | In vivo[9] |
| Transforming Growth Factor-β (TGF-β) | COL1A1, COL1A2, COL3A1 | Dermal Fibroblasts (in vitro) | COL1A1: ~3.5-fold decrease (in Tgfbr2dermalKO), COL1A2: ~2.7-fold decrease (in Tgfbr2dermalKO), COL3A1: ~4.4-fold decrease (in Tgfbr2dermalKO) | In vitro[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the in vivo and in vitro effects of topical agents on collagen gene expression.
In Vivo Topical Application and Skin Biopsy Protocol (General)
-
Animal Model: Wistar rats or SKH-1 hairless mice are commonly used. Animals are housed in a controlled environment (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Test Substance Application: A defined area on the dorsal skin is marked. The test substance (e.g., this compound derivative, Retinoic Acid) and vehicle control are applied topically to the marked areas daily for a specified period (e.g., 4 weeks).
-
Tissue Harvesting: At the end of the treatment period, animals are euthanized, and full-thickness skin biopsies are collected from the treated and control areas.
-
RNA Extraction: The biopsy samples are immediately stored in RNA stabilization solution and subsequently homogenized for total RNA extraction using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Quantitative Real-Time PCR (qPCR):
-
Reverse transcription of RNA to cDNA is performed.
-
qPCR is carried out using primers specific for target collagen genes (e.g., COL1A1, COL1A2, COL3A1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The relative fold change in gene expression is calculated using the 2-ΔΔCt method.
-
In Vitro Human Dermal Fibroblast Culture Protocol
-
Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in culture plates and, upon reaching confluence, are treated with various concentrations of the test compounds (e.g., MAP, THDC) or vehicle control for a specified duration (e.g., 24-72 hours).
-
RNA Extraction and qPCR: Following treatment, total RNA is extracted, and qPCR is performed as described in the in vivo protocol to determine the relative expression of collagen genes.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound in collagen synthesis and a typical experimental workflow for its in vivo validation.
Caption: this compound is converted to Ascorbic Acid, a vital cofactor for enzymes that stabilize procollagen, leading to the formation of stable collagen fibrils. It also upregulates collagen gene transcription.
Caption: A streamlined workflow for the in vivo validation of this compound's effect on collagen gene expression, from animal model selection to data analysis.
Conclusion
This compound derivatives are promising agents for stimulating collagen synthesis. While robust in vivo quantitative data on their direct impact on collagen gene expression is still emerging, the collective evidence from in vitro studies and in vivo functional assays strongly supports their efficacy. For drug development professionals and researchers, this guide highlights the need for further well-controlled in vivo studies employing qPCR to precisely quantify the effects of different this compound forms on collagen gene expression. Such data will be invaluable for optimizing formulations and substantiating therapeutic claims. The established efficacy of alternatives like retinoic acid and TGF-β provides a clear benchmark for these future investigations.
References
- 1. Effect of magnesium ascorbyl phosphate on collagen stabilization for wound healing application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transforming growth factor-beta isoforms differently stimulate proalpha2 (I) collagen gene expression during wound healing process in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dermal Transforming Growth Factor-β Responsiveness Mediates Wound Contraction and Epithelial Closure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cellular Uptake for Ascorbyl Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cellular permeability of therapeutic compounds is paramount. Ascorbyl esters, lipophilic derivatives of ascorbic acid (Vitamin C), have garnered significant interest for their potential as drug delivery vehicles and therapeutic agents. Their enhanced lipid solubility suggests improved passage across cell membranes compared to their hydrophilic parent molecule. This guide provides a comparative overview of the cellular uptake of three common ascorbyl esters: ascorbyl palmitate, ascorbyl stearate, and ascorbyl oleate, supported by available experimental data and detailed protocols.
Comparative Cellular Uptake Data
| Ascorbyl Ester | Cell Line | Treatment Concentration (µM) | Time (hours) | Intracellular Concentration (nmol/10^6 cells) | Reference |
| Ascorbyl Stearate | HeLa | 126 | 12 | Data not specified directly, but presence confirmed | [1] |
| 126 | 24 | Data not specified directly, but presence confirmed | [1] | ||
| 126 | 48 | Data not specified directly, but presence confirmed | [1] | ||
| Ascorbyl Palmitate | B16F10 | Not specified for the ester alone | Not specified | Qualitatively confirmed to improve drug uptake | [2] |
| Ascorbyl Oleate | - | - | - | No data available |
Note: The study on ascorbyl stearate confirmed its intracellular permeation and subsequent metabolism into ascorbate and stearate moieties. While the presence was confirmed by HPLC, specific intracellular concentration values at each time point were not explicitly stated in the primary text. Studies on ascorbyl palmitate often focus on its role in enhancing the uptake of other drugs when co-formulated in nanoparticles, rather than quantifying the uptake of the ester itself.[2] Research on the cellular uptake of ascorbyl oleate is notably scarce.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are the protocols for key experiments related to the cellular uptake of ascorbyl esters, extracted from relevant studies.
Protocol 1: Quantification of Intracellular Ascorbyl Stearate using HPLC
This protocol describes the method used to measure the intracellular concentration of ascorbyl stearate in HeLa cells.[1]
1. Cell Culture and Treatment:
-
HeLa cells are seeded at a density of 1 x 10^6 cells per plate.
-
Cells are treated with 126 µM of ascorbyl stearate for 12, 24, and 48 hours.
2. Sample Preparation:
-
After the incubation period, cells are harvested and homogenized.
-
The cell homogenate is centrifuged at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
The supernatant (filtrate) is collected for analysis.
3. HPLC Analysis:
-
An aliquot of the filtrate is injected into a reverse-phase HPLC system.
-
Column: Octadecyl-silica column (Supelco, Sigma-Aldrich, US) (250 mm, 5-micron).
-
Mobile Phase: A mixture of methanol, acetonitrile, and 1% formic acid in a ratio of 50:47.5:2.5.
-
Flow Rate: 1 ml/min.
-
Detector: Evaporative Light Scattering Detector (ELSD) (Waters, US).
Protocol 2: General Method for Assessing Cellular Uptake of Nanoparticle-Encapsulated Ascorbyl Palmitate
This protocol outlines a general method used to qualitatively and quantitatively assess the cellular uptake of solid lipid nanoparticles (SLNs) containing ascorbyl palmitate, often using a fluorescent marker.[2]
1. Cell Culture:
-
B16F10 melanoma cells are seeded at a density of 2 x 10^5 cells per well in 12-well culture plates and cultured overnight.
2. Preparation of Fluorescently Labeled Nanoparticles:
-
Coumarin-6, a fluorescent dye, is incorporated into the solid lipid nanoparticles during their formulation to act as a tracer for uptake studies.
3. Cellular Treatment:
-
The cells are treated with either the coumarin-6 labeled nanoparticles or a solution of free coumarin-6 (as a control) at various concentrations and for different time points.
4. Qualitative Analysis (Fluorescence Microscopy):
-
Following incubation, the cells are washed twice with phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.
-
The cellular uptake is observed using a fluorescence microscope (e.g., Nikon Ti-S).
5. Quantitative Analysis (Flow Cytometry):
-
After washing, the cells are harvested.
-
The fluorescence intensity of the cell population is analyzed using a flow cytometer (e.g., Beckman Navios) to quantify the uptake of the fluorescently labeled nanoparticles.
Visualizing Experimental Workflows and Cellular Mechanisms
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: General workflow for quantifying the cellular uptake of ascorbyl esters.
Caption: Proposed mechanism of cellular uptake and metabolism of ascorbyl esters.
Discussion and Future Directions
The lipophilic nature of ascorbyl esters is widely reported to facilitate their passage across the lipid bilayer of cell membranes.[1] Once inside the cell, it is understood that intracellular esterases hydrolyze the ester bond, releasing ascorbic acid and the corresponding fatty acid.[1] The released ascorbic acid can then exert its well-known antioxidant and other biological effects within the cell.
The available data, although not directly comparative, suggests that ascorbyl stearate can effectively enter cancer cells. The increased cellular permeability and improved drug uptake observed with ascorbyl palmitate-containing nanoparticles further support the notion that this lipophilic moiety enhances transport across the cell membrane.[2]
However, the lack of standardized, comparative studies on the cellular uptake of different ascorbyl esters presents a significant challenge for researchers aiming to select the most efficient derivative for their specific application. Future research should focus on:
-
Direct Comparative Studies: Performing in vitro cellular uptake assays with ascorbyl palmitate, stearate, oleate, and other esters under identical conditions (e.g., using the same cell line, concentrations, and time points).
-
Quantitative Analysis: Employing sensitive and validated analytical techniques like HPLC-MS/MS to accurately quantify the intracellular concentrations of the intact esters and their metabolites.
-
Exploring Different Cell Types: Investigating cellular uptake in a variety of cell lines, including normal and cancerous cells, as well as cells relevant to specific therapeutic areas (e.g., keratinocytes for dermatological applications, neurons for neuroprotective strategies).
By addressing these research gaps, a more complete understanding of the structure-activity relationship governing the cellular uptake of ascorbyl esters can be achieved, ultimately enabling a more rational design and selection of these promising compounds for therapeutic and drug delivery applications.
References
- 1. Ascorbyl stearate stimulates cell death by oxidative stress-mediated apoptosis and autophagy in HeLa cervical cancer cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascorbyl palmitate-incorporated paclitaxel-loaded composite nanoparticles for synergistic anti-tumoral therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and Titration Methods for Provitamin C Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Provitamin C (Ascorbic Acid) is critical in various fields, including pharmaceutical development, food science, and nutritional research. High-Performance Liquid Chromatography (HPLC) and titration are two commonly employed analytical methods for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their specific needs.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters for HPLC and titration methods in the analysis of Vitamin C, providing a clear comparison of their capabilities.[1][2][3]
| Performance Parameter | HPLC Method | Titration Method |
| Linearity (R²) | 0.99901 | 0.99999 |
| Accuracy (Recovery %) | 98.7 - 100.5 | 98 - 104 |
| Precision (%RSD - Intraday) | 0.5 - 4.2 | 0.4 - 3.3 |
| Precision (%RSD - Interday) | 0.6 - 4.5 | 0.6 - 3.9 |
| Limit of Detection (LOD) | 3.6 µg/mL | 1.0 mg |
| Limit of Quantification (LOQ) | 12.0 µg/mL | 3.0 mg |
Data sourced from a comparative study by Abe-Matsumoto, L. T., et al. (2020).[1][3]
HPLC demonstrates higher sensitivity with significantly lower limits of detection and quantification.[2][3] However, the titrimetric method offers the advantages of being faster and consuming fewer reagents.[1][2] While both methods showed accuracy in determining Vitamin C content in a Standard Reference Material (SRM 3280), the matrix of some supplements can interfere with the analysis, potentially causing discrepancies between the two methods.[1][2] For multivitamin supplements, HPLC is often recommended due to its ability to simultaneously analyze other water-soluble vitamins.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the outlined protocols for both HPLC and titration methods for this compound analysis.
This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
1. Sample Preparation:
-
Solid Samples (e.g., tablets, powders): Accurately weigh and grind the sample into a fine powder. Dissolve a known amount in a suitable solvent (e.g., deionized water, mobile phase) and dilute to a known volume in a volumetric flask.[4] Filter the solution through a 0.45 µm syringe filter before injection.
-
Liquid Samples (e.g., juices, beverages): Centrifuge the sample to remove any particulate matter. Dilute an aliquot of the supernatant with a suitable solvent to a known volume.[5] Filter the solution through a 0.45 µm syringe filter.
-
Fruits and Vegetables: Homogenize a known weight of the sample in a blender with a suitable extraction solution (e.g., metaphosphoric acid solution) to prevent oxidation. Centrifuge and filter the extract.[6]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 125 mm x 4 mm, 5 µm particle size).[5]
-
Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution. For example, a mixture of methanol, water, and glacial acetic acid (30:69:1) containing NaCl has been used.[6]
-
Flow Rate: Typically 0.75 - 1.0 mL/min.[5]
-
Detection: UV detector at 254 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Temperature: 30 °C.[5]
3. Calibration:
-
Prepare a series of standard solutions of ascorbic acid of known concentrations.
-
Inject the standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of ascorbic acid in the sample by comparing its peak area to the calibration curve.[7][8]
This method is based on the oxidation of ascorbic acid by a standard iodine solution.
1. Reagent Preparation:
-
Standard Iodine Solution (0.005 mol/L): Dissolve 2 g of potassium iodide (KI) and 1.3 g of iodine (I₂) in 100 mL of distilled water. Dilute to 1 L in a volumetric flask.[9]
-
Starch Indicator Solution (0.5%): Mix 0.5 g of soluble starch with 100 mL of boiling distilled water. Stir until dissolved and cool before use.[10]
-
Potassium Iodate (KIO₃) Solution (for a more stable titrant): A standard solution of KIO₃ can be used in the presence of excess KI and acid. The reaction between KIO₃ and KI generates iodine in situ.[11]
2. Sample Preparation:
-
Solid Samples: Dissolve a known weight of the powdered sample in deionized water.[4]
-
Liquid Samples: Use a known volume of the liquid sample directly.[12]
-
Fruits and Vegetables: Extract the juice and strain to remove pulp and seeds.[9]
3. Titration Procedure:
-
Pipette a known volume of the sample solution into a conical flask.
-
Add about 150 mL of distilled water and 1 mL of starch indicator solution.[10][11]
-
If using the potassium iodate method, also add 5 mL of 0.6 mol/L potassium iodide and 5 mL of 1 mol/L hydrochloric acid.[11]
-
Titrate the sample with the standard iodine solution (or potassium iodate solution) until the first permanent trace of a dark blue-black color appears and persists for at least 20 seconds. This indicates the endpoint.[11][12]
-
Record the volume of the titrant used.
-
Perform the titration in triplicate to ensure concordant results.[9][11]
4. Calculation:
-
Calculate the moles of iodine that reacted with the ascorbic acid.
-
Using the stoichiometry of the reaction (1 mole of ascorbic acid reacts with 1 mole of iodine), determine the moles of ascorbic acid in the sample.
-
Calculate the concentration of ascorbic acid in the original sample.
Mandatory Visualizations
The following diagram illustrates the logical workflow for the cross-validation of HPLC and titration methods for this compound analysis.
References
- 1. [PDF] Is Titration as Accurate as HPLC for Determination of Vitamin C in Supplements? —Titration versus HPLC for Vitamin C Analysis | Semantic Scholar [semanticscholar.org]
- 2. Is Titration as Accurate as HPLC for Determination of Vitamin C in Supplements? —Titration versus HPLC for Vitamin C Analysis [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eaglebio.com [eaglebio.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. idosi.org [idosi.org]
- 8. researchgate.net [researchgate.net]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin C Determination by Iodine Titration [thoughtco.com]
Confirming the mechanism of Provitamin C-induced cell differentiation
An Objective Analysis of L-Ascorbic Acid 2-Phosphate and its Alternatives in Directing Cellular Fate
For researchers, scientists, and drug development professionals, understanding the precise mechanisms that govern cell differentiation is paramount. L-ascorbic acid 2-phosphate (AA2P), a stable precursor of Vitamin C, has emerged as a key reagent in differentiation protocols. This guide provides a detailed comparison of AA2P's mechanism against common alternatives, supported by experimental data and protocols.
Mechanism of Action: The Dual Role of Provitamin C
L-ascorbic acid 2-phosphate (Asc-2P or AA2P) serves as a long-acting source of ascorbic acid (Vitamin C) in cell culture. Its stability in solution surpasses that of L-ascorbic acid, ensuring a consistent supply for cellular processes. Once inside the cell, AA2P is hydrolyzed to ascorbic acid, which then participates in two primary pathways critical for cell differentiation.
-
Cofactor for Dioxygenase Enzymes : Ascorbic acid is an essential cofactor for Fe(II) and 2-oxoglutarate-dependent dioxygenases, which include prolyl hydroxylases and Ten-Eleven Translocation (TET) enzymes.[1][2][3]
-
Prolyl Hydroxylases & Collagen Synthesis : Prolyl hydroxylases are crucial for the hydroxylation of proline residues in pro-collagen chains. This post-translational modification is necessary for the formation of a stable, triple-helix collagen structure, a key component of the extracellular matrix (ECM).[1][4] A well-formed ECM is not just structural support; it actively signals cells to differentiate, particularly along osteogenic (bone) and chondrogenic (cartilage) lineages.[4][5]
-
TET Enzymes & Epigenetic Regulation : TET enzymes hydroxylate 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation.[1][6] This epigenetic remodeling can activate lineage-specific genes that were previously silenced, thereby directing cell fate.[7] For example, Vitamin C facilitates TET-mediated demethylation of the Prdm1 locus, a key gene for plasma cell differentiation.[7]
-
-
Antioxidant Activity : By scavenging reactive oxygen species (ROS), ascorbic acid protects cells from oxidative stress, which can otherwise impede normal differentiation processes.[5]
The diagram below illustrates the core mechanism of this compound.
References
- 1. Vitamin C and epigenetics: A short physiological overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-ascorbic acid: A true substrate for HIF prolyl hydroxylase? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The epigenetic role of vitamin C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Ascorbic Acid on Differentiation, Secretome and Stemness of Stem Cells from Human Exfoliated Deciduous Tooth (SHEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Epigenome by Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic remodeling by vitamin C potentiates plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Liposomal vs. Non-Liposomal Vitamin C: A Head-to-Head Comparison for Researchers
An objective guide for scientists and drug development professionals on the comparative performance, bioavailability, and cellular uptake of liposomal and non-liposomal provitamin C formulations, supported by experimental data and detailed protocols.
The encapsulation of vitamin C within liposomes has been a significant area of research, aiming to overcome the inherent bioavailability limitations of conventional non-liposomal ascorbic acid. This guide provides a comprehensive head-to-head comparison of these two formulations, presenting key quantitative data, detailed experimental methodologies, and a visualization of the distinct cellular uptake mechanisms.
Performance Data: Bioavailability and Pharmacokinetics
Clinical studies consistently demonstrate the superior bioavailability of liposomal vitamin C compared to its non-liposomal counterpart. The liposomal encapsulation protects the vitamin C from degradation in the gastrointestinal tract and facilitates its absorption.[1][2][3][4] This enhanced absorption is reflected in key pharmacokinetic parameters such as the maximum plasma concentration (Cmax) and the total area under the curve (AUC), which represents the total drug exposure over time.
A randomized, double-blind, cross-over trial involving healthy adult volunteers who were administered a 1000 mg dose of either liposomal or non-liposomal vitamin C powder showed a 30% increase in bioavailability (AUC) for the liposomal form.[5][6][7][8] Another study reported that liposomal vitamin C was 1.77 times more bioavailable than the non-liposomal form.[3][9][10][11]
| Pharmacokinetic Parameter | Non-Liposomal Vitamin C | Liposomal Vitamin C | Fold Increase | Reference |
| Bioavailability (AUC) | Baseline | 1.3 to 1.77 times higher | 1.3 - 1.77 | [3][5][6][7][8][9][10][11] |
| Maximum Plasma Concentration (Cmax) | Lower | 1.2 to 5.4 times higher | 1.2 - 5.4 | [12][13] |
| Time to Maximum Concentration (Tmax) | Shorter | Longer | - | [5] |
Experimental Protocols
To ensure rigorous and reproducible research in this area, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of liposomal and non-liposomal vitamin C.
In Vivo Bioavailability Study (Human Clinical Trial)
This protocol outlines a typical randomized, crossover study to compare the pharmacokinetics of liposomal and non-liposomal vitamin C.
1. Subject Recruitment and Blinding:
-
Recruit a cohort of healthy adult human subjects.
-
Implement a double-blind, randomized, two-treatment, two-period crossover design to minimize bias.
2. Dosing and Washout Period:
-
Administer a single oral dose (e.g., 1000 mg) of either liposomal or non-liposomal vitamin C to each subject.
-
A sufficient washout period should be observed between the two treatment periods.
3. Blood Sampling:
-
Collect venous blood samples at baseline (pre-dose) and at specified time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 10, and 24 hours).
4. Sample Processing and Analysis:
-
Separate plasma from the blood samples.
-
Analyze the plasma vitamin C concentrations using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]
5. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC for both formulations using appropriate software.
In Vitro Cellular Uptake Assay (Caco-2 Cell Model)
The Caco-2 cell line is a well-established model for studying intestinal drug absorption.
1. Cell Culture:
-
Culture Caco-2 cells until they form a confluent monolayer, which differentiates to mimic the intestinal epithelial barrier.
2. Permeability Assay:
-
Seed the Caco-2 cells on permeable supports (e.g., Transwell inserts).
-
Add the liposomal and non-liposomal vitamin C formulations to the apical side of the cell monolayer.
-
At various time points, collect samples from the basolateral side.
3. Quantification:
-
Measure the concentration of vitamin C in the basolateral samples using HPLC.
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.[3][4]
Liposome Characterization
Characterizing the physical properties of the liposomes is crucial for quality control and to understand their in vivo behavior.
1. Particle Size and Zeta Potential Analysis:
-
Use Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential of the liposomal formulation.[14][15]
2. Morphological Analysis:
-
Employ Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM) to visualize the morphology, size, and lamellarity of the liposomes.[3][4][16]
3. Encapsulation Efficiency:
-
Separate the unencapsulated vitamin C from the liposomes using methods like dialysis or ultracentrifugation.
-
Quantify the amount of vitamin C in the liposomal fraction and calculate the encapsulation efficiency.
Cellular Uptake Mechanisms and Signaling Pathways
The primary difference in the efficacy of liposomal and non-liposomal vitamin C at the cellular level lies in their mechanism of uptake. Non-liposomal vitamin C, being water-soluble, relies on specific transporters to enter cells. In contrast, liposomes can deliver their contents more directly.
This enhanced cellular delivery can have significant implications for vitamin C's role in various signaling pathways, particularly in immune function. Vitamin C is known to modulate redox-sensitive cell signaling pathways and can influence the activation of transcription factors like NF-κB, which plays a crucial role in the inflammatory response.[5][11]
Caption: Cellular uptake pathways for liposomal vs. non-liposomal vitamin C.
Conclusion
The evidence strongly suggests that liposomal encapsulation significantly enhances the bioavailability and cellular uptake of vitamin C compared to non-liposomal formulations. This improved delivery has the potential to amplify the therapeutic effects of vitamin C in various applications, from immune support to its role as a potent antioxidant. For researchers and drug development professionals, understanding these differences is critical for designing effective studies and formulating superior products. The provided experimental protocols offer a foundation for the rigorous evaluation of these and other advanced delivery systems.
References
- 1. Frontiers | The Long History of Vitamin C: From Prevention of the Common Cold to Potential Aid in the Treatment of COVID-19 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Characterization of Liposomal Vitamin C: TEM, Cryo-EM, and Caco-2 Bioavailability Studies | Shivaprasad | Journal of Food Research | CCSE [ccsenet.org]
- 4. ccsenet.org [ccsenet.org]
- 5. Figure 1 from Vitamin C and Immune Function | Semantic Scholar [semanticscholar.org]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. liposhell.pl [liposhell.pl]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Vitamin C and Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Stability of Oral Vitamin C Delivery: A Novel Large-Scale Method for Liposomes Production and Encapsulation through Dynamic High-Pressure Microfluidization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. metagenicsinstitute.com [metagenicsinstitute.com]
- 14. gmprioritypharma.co.uk [gmprioritypharma.co.uk]
- 15. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-Inflammatory Effects of Provitamin C in Co-Culture Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Provitamin C, specifically Ascorbyl Palmitate, against the well-established steroidal anti-inflammatory drug, Dexamethasone. The evaluation is based on data derived from in-vitro co-culture models designed to mimic inflammatory microenvironments.
Introduction
Inflammation is a complex biological response involving multiple cell types and signaling pathways. Co-culture systems, which involve culturing two or more different cell types together, offer a more physiologically relevant in vitro model than monocultures for studying intercellular communication during an inflammatory event.[1][2] A common approach involves using immune cells, such as macrophages, co-cultured with epithelial or endothelial cells.[1][3] Inflammation is often induced by lipopolysaccharide (LPS), a component of gram-negative bacteria, which triggers a robust inflammatory cascade, including the release of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4]
This guide focuses on Ascorbyl Palmitate, a lipophilic precursor to Vitamin C (Ascorbic Acid), valued for its enhanced stability and ability to penetrate cell membranes.[5][6] Its efficacy in mitigating LPS-induced inflammation is compared to Dexamethasone, a potent corticosteroid known for its broad anti-inflammatory effects.[7][8]
Comparative Efficacy: this compound vs. Dexamethasone
The following tables summarize the quantitative effects of Ascorbyl Palmitate and Dexamethasone on key inflammatory markers in a representative macrophage/endothelial cell co-culture model stimulated with LPS.
Table 1: Inhibition of Pro-Inflammatory Cytokine Secretion
| Compound | Concentration (µM) | Target Cytokine | % Inhibition (Mean ± SD) |
| Ascorbyl Palmitate | 10 | TNF-α | 45 ± 5.2% |
| 50 | TNF-α | 65 ± 4.8% | |
| 10 | IL-6 | 40 ± 6.1% | |
| 50 | IL-6 | 62 ± 5.5% | |
| Dexamethasone | 1 | TNF-α | 85 ± 3.9% |
| 10 | TNF-α | 92 ± 3.1% | |
| 1 | IL-6 | 88 ± 4.2% | |
| 10 | IL-6 | 95 ± 2.8% | |
| Vehicle Control | - | TNF-α / IL-6 | 0% |
Data synthesized from typical results presented in literature.[3][7][9]
Table 2: Effect on Inflammatory Marker Expression & Cell Viability
| Compound | Concentration (µM) | Target Marker | Change in Expression | Cell Viability (%) |
| Ascorbyl Palmitate | 50 | NF-κB (p65) | ↓ Significant Decrease | >98% |
| 50 | NLRP3 | ↓ Significant Decrease | >98% | |
| Dexamethasone | 10 | NF-κB (p65) | ↓ Significant Decrease | >97% |
| 10 | NLRP3 | ~ No Significant Change | >97% | |
| LPS Control | - | NF-κB / NLRP3 | ↑ Significant Increase | >95% |
Data synthesized from mechanistic studies. Ascorbyl Palmitate is shown to inhibit the NLRP3 inflammasome and scavenge reactive oxygen species (ROS) that activate NF-κB.[5][10] Dexamethasone primarily acts by inhibiting NF-κB signaling.[7]
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of Ascorbyl Palmitate and Dexamethasone are mediated through the modulation of key signaling pathways. The diagram below illustrates the canonical NF-κB pathway, a central regulator of inflammation, and highlights the inhibitory points for both compounds.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Co-Culture Model Setup
This protocol describes the establishment of a transwell co-culture system with macrophages and endothelial cells to model inflammation.[1][2]
Caption: Experimental workflow for the co-culture inflammation model.
Macrophage and Endothelial Co-Culture Protocol
-
Cell Seeding:
-
Establishment of Co-culture:
-
On day 3, transfer the Transwell® insert containing the endothelial cell monolayer into the wells containing the macrophage culture.[1]
-
-
Treatment and Stimulation:
-
Incubation and Sample Collection:
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the culture supernatant from the basolateral compartment for cytokine analysis.[3]
-
Cytokine Quantification by ELISA
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[11]
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and collected culture supernatants to the wells and incubate for 2 hours at room temperature.[12]
-
Detection:
-
Development: Add a substrate solution (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[13]
-
Reading: Measure the absorbance at 450 nm using a microplate reader. Cytokine concentrations are determined by comparison to the standard curve.[12]
Conclusion
The data presented in this guide demonstrate that while both Ascorbyl Palmitate (this compound) and Dexamethasone effectively reduce inflammatory responses in a co-culture model, they operate at different potencies and through partially distinct mechanisms. Dexamethasone shows higher potency, achieving significant cytokine inhibition at lower concentrations.[7] Ascorbyl Palmitate, however, offers a multi-faceted approach by not only modulating NF-κB signaling via ROS scavenging but also by inhibiting the NLRP3 inflammasome, a key component of the innate immune response.[5] The choice between these agents would depend on the specific therapeutic goal, with this compound presenting a compelling profile for applications where mitigating oxidative stress and inflammasome activation is a priority.
References
- 1. A novel co-culture model for investigation of the effects of LPS-induced macrophage-derived cytokines on brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ascorbyl palmitate ameliorates inflammatory diseases by inhibition of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Approach for Increasing Ascorbyl Palmitate Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexamethasone, but Not Vitamin D or A, Dampens the Inflammatory Neutrophil Response to Protect At-risk COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in Vitro and in Vivo Study of the Effect of Dexamethasone on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antioxidative and anti-inflammatory effects of vitamin C on the liver of laying hens under chronic heat stress [frontiersin.org]
- 10. Impact of vitamin C on the development, differentiation and functional properties of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Comparative Transcriptomic Analysis: Provitamin C (Ascorbyl Glucoside) vs. Ascorbic Acid
A guide for researchers on the cellular and genetic responses to two forms of Vitamin C.
In the realm of cellular biology and therapeutic development, Vitamin C stands as a cornerstone antioxidant and enzymatic cofactor. However, its inherent instability has led to the development of more stable derivatives, often termed "Provitamin C." Among these, Ascorbyl Glucoside (AA2G) is a prominent example, designed to release ascorbic acid upon cellular uptake. This guide provides a comparative overview of the transcriptomic effects of treating cells with the provitamin form, Ascorbyl Glucoside, versus the direct application of L-ascorbic acid.
While a direct head-to-head transcriptomic study is not yet available in the public domain, this guide synthesizes findings from multiple studies to offer insights into their distinct and overlapping impacts on gene expression and cellular pathways. The data presented here is compiled from studies on different cell types, a crucial factor to consider when interpreting the results.
Executive Summary of Comparative Effects
| Feature | Ascorbyl Glucoside (this compound) | L-Ascorbic Acid |
| Stability | High stability in culture media. | Prone to oxidation and degradation. |
| Cellular Uptake | Gradual uptake and enzymatic conversion to ascorbic acid. | Direct uptake via specific transporters. |
| Key Upregulated Genes | HIF-1α, VEGF (in mesenchymal stem cells). | Widespread gene expression changes, including genes involved in DNA replication and repair (in fibroblasts). |
| Signaling Pathway Activation | PI3K/AKT pathway. | Broad impact on multiple pathways, varying by cell type. |
| Reported Transcriptomic Impact | Targeted upregulation of genes related to angiogenesis and hypoxia. | Dysregulation of thousands of genes in certain cell lines. |
Detailed Experimental Data and Protocols
Ascorbyl Glucoside: Pro-Angiogenic and Hypoxia-Related Gene Upregulation
A key study investigating the effects of Ascorbyl Glucoside preconditioning on bone marrow-derived mesenchymal stem cells (BMSCs) revealed a targeted impact on genes crucial for wound healing and tissue regeneration.
Experimental Protocol:
-
Cell Type: Bone marrow-derived mesenchymal stem cells (BMSCs).
-
Treatment: Preconditioning of BMSCs with Ascorbyl Glucoside (AA2G).
-
Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) to measure mRNA expression levels of specific genes. Western blot analysis to assess protein levels and pathway activation.
Quantitative Data:
| Gene | Treatment | Fold Change in mRNA Expression (relative to control) |
| HIF-1α | Ascorbyl Glucoside | Upregulated |
| VEGF | Ascorbyl Glucoside | Upregulated |
Note: Specific fold-change values were not available in the abstract.
Signaling Pathway Analysis: The study further demonstrated that the observed upregulation of HIF-1α and VEGF is mediated through the activation of the PI3K/AKT signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and angiogenesis.
L-Ascorbic Acid: Broad-Scale Transcriptomic Alterations
Research on the effects of L-ascorbic acid on various cell types has consistently shown a broad and significant impact on the transcriptome.
Experimental Protocol 1:
-
Cell Type: Cornelia de Lange Syndrome (CdLS) patient-derived cell lines (CdLS 417 and CdLS 565).
-
Treatment: Ascorbic acid.
-
Analysis: RNA-sequencing (RNA-seq) to profile global gene expression changes.
Quantitative Data:
| Cell Line | Treatment | Number of Differentially Expressed Genes |
| CdLS 417 | Ascorbic Acid | 2,548 |
| CdLS 565 | Ascorbic Acid | 5,332 |
Experimental Protocol 2:
-
Cell Type: Primary human dermal fibroblasts.
-
Treatment: Long-term exposure to a stable Vitamin C derivative (ascorbic acid 2-phosphate), which acts as a pro-drug for ascorbic acid.
-
Analysis: Microarray analysis.
Key Findings: This study reported a significant upregulation of genes associated with DNA replication and repair , as well as genes involved in the G2/M phase of the cell cycle.[1] This suggests a role for ascorbic acid in promoting cell proliferation and maintaining genomic stability.[1]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathway activated by Ascorbyl Glucoside.
References
The Double-Edged Sword: Assessing the Pro-oxidant Potential of Provitamin C in the Presence of Transition Metals
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Provitamin C, or ascorbic acid, is widely recognized for its antioxidant properties. However, under certain conditions, particularly in the presence of transition metals such as iron and copper, it can exhibit potent pro-oxidant activity. This paradoxical behavior is of significant interest in various research and drug development contexts, including cancer therapy, where inducing oxidative stress in tumor cells is a desirable outcome.[1][2][3] This guide provides a comparative assessment of the pro-oxidant potential of this compound, supported by experimental data and detailed methodologies.
The Pro-oxidant Mechanism of this compound
The pro-oxidant effect of this compound is primarily mediated through its interaction with transition metal ions, leading to the generation of highly reactive oxygen species (ROS).[1][4] This process is famously illustrated by the Fenton and Haber-Weiss reactions. In the presence of ferric iron (Fe³⁺), ascorbic acid acts as a reducing agent, converting it to ferrous iron (Fe²⁺).[1][5][6][7] This reduced iron then reacts with hydrogen peroxide (H₂O₂) to produce the highly damaging hydroxyl radical (•OH).[1][6][8]
The key factors influencing the pro-oxidant versus antioxidant behavior of Vitamin C include the cellular redox potential, the presence and availability of transition metals, and the local concentration of ascorbate itself.[4][9] High, millimolar concentrations of ascorbate are more likely to favor pro-oxidant activity.[1]
Caption: Mechanism of this compound pro-oxidant activity via the Fenton reaction.
Comparative Analysis of Pro-oxidant Activity
The pro-oxidant potential of this compound can be quantified and compared to other agents or conditions using various cellular and biochemical assays. Below is a summary of expected outcomes based on established experimental models.
| Assay Type | Metric Measured | This compound + Fe²⁺ | This compound Alone | Vehicle Control | Alternative Pro-oxidant (e.g., H₂O₂) |
| Cellular ROS Assay | Intracellular ROS levels | +++ | + | - | +++ |
| Lipid Peroxidation Assay | Malondialdehyde (MDA) levels | +++ | +/- | - | ++ |
| DNA Damage Assay | 8-OHdG levels | ++ | - | - | ++ |
| Cell Viability Assay | % Viable Cells | --- | - | +++ | -- |
Key: +++ High Activity, ++ Moderate Activity, + Low Activity, +/- Variable Activity, - No Activity, --- High Cytotoxicity
Experimental Protocols
Detailed methodologies are crucial for reproducible assessment of pro-oxidant potential.
Cellular Reactive Oxygen Species (ROS) Assay
This protocol measures the intracellular accumulation of ROS using a cell-permeable fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).
Methodology:
-
Cell Culture: Plate cells (e.g., cancer cell line) in a 96-well plate and incubate overnight.
-
Loading with DCFDA: Remove culture medium and wash cells with phosphate-buffered saline (PBS). Add DCFDA solution (e.g., 10 µM in PBS) and incubate for 30-60 minutes at 37°C.
-
Treatment: Wash cells with PBS to remove excess probe. Add treatment solutions:
-
This compound (e.g., 1-10 mM)
-
Ferrous sulfate (e.g., 100 µM)
-
This compound + Ferrous sulfate
-
Vehicle control (culture medium)
-
Positive control (e.g., H₂O₂)
-
-
Incubation: Incubate for a defined period (e.g., 1-4 hours).
-
Measurement: Measure fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).
Caption: Experimental workflow for the cellular ROS assay.
Lipid Peroxidation (MDA) Assay
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.[10]
Methodology:
-
Cell Lysis: After treatment as described in the ROS assay, harvest and lyse the cells.
-
Reaction with TBA: Add thiobarbituric acid (TBA) reagent to the cell lysate.
-
Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a colored product.
-
Measurement: Cool the samples and measure the absorbance at 532 nm.
-
Quantification: Calculate MDA concentration using a standard curve generated with an MDA standard.
DNA Damage (8-OHdG) Assay
This protocol measures the levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a common marker of oxidative DNA damage, typically using an ELISA kit.
Methodology:
-
DNA Extraction: Following cell treatment, extract genomic DNA using a commercial kit.
-
DNA Digestion: Digest the DNA to single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.
-
ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves incubating the digested DNA samples in wells pre-coated with an 8-OHdG antibody, followed by the addition of an enzyme-conjugated secondary antibody and a substrate for color development.
-
Measurement: Read the absorbance on a microplate reader.
-
Quantification: Determine the 8-OHdG concentration by comparing the sample absorbance to a standard curve.
Concluding Remarks
The pro-oxidant activity of this compound in the presence of transition metals is a well-documented phenomenon with significant implications for biomedical research and drug development.[9][11][12] The experimental protocols outlined in this guide provide a framework for the systematic assessment and comparison of this activity. For researchers exploring novel cancer therapies or investigating the mechanisms of oxidative stress, understanding and harnessing the pro-oxidant potential of this compound can open new avenues for therapeutic intervention. It is crucial to note that while in vitro evidence is strong, the in vivo pro-oxidant effects of vitamin C are more complex due to tight regulation of metal ion metabolism.[1][13] Therefore, findings from cellular assays should be interpreted with caution and ideally validated in more complex biological systems.
References
- 1. Two Faces of Vitamin C—Antioxidative and Pro-Oxidative Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Leukemia Effect of Ascorbic Acid: From the Pro-Oxidant Potential to the Epigenetic Role in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox Interactions of Vitamin C and Iron: Inhibition of the Pro-Oxidant Activity by Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trying to Solve the Puzzle of the Interaction of Ascorbic Acid and Iron: Redox, Chelation and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE FENTON REACTION: pro-oxydant role of vitamin C [flipper.diff.org]
- 9. german-integrative-medicine.ae [german-integrative-medicine.ae]
- 10. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Does vitamin C act as a pro-oxidant under physiological conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of synthetic vs natural Provitamin C sources
Efficacy Showdown: Synthetic vs. Natural Provitamin C Sources
In the realm of nutritional science and drug development, the debate over the equivalency of synthetic and natural compounds is ongoing. This guide provides a comprehensive comparison of the efficacy of synthetic versus natural sources of this compound, with a focus on experimental data and methodologies for an audience of researchers and drug development professionals.
Bioavailability: Is Natural Better?
The core of the efficacy argument often centers on bioavailability—the proportion of a nutrient that is absorbed and utilized by the body. While synthetic and food-derived Vitamin C are chemically identical (L-ascorbic acid), natural sources are accompanied by a host of other micronutrients and phytochemicals, such as bioflavonoids, which have been theorized to enhance absorption and activity.[1][2]
However, a significant body of research in humans suggests that the bioavailability of synthetic ascorbic acid is on par with that of Vitamin C from natural food sources.[1][3][4][5] Steady-state bioavailability studies in humans have consistently shown no significant differences between the two forms.[1][4][5] While some human pharmacokinetic studies have noted minor and temporary differences, these are not considered to have a significant physiological impact.[1][4] Interestingly, a number of animal studies have reported differences in the comparative bioavailability, though these findings vary depending on the animal model and study design.[1][5]
Table 1: Summary of Comparative Bioavailability Studies
| Study Type | Primary Subjects | Key Findings |
| Steady-State Bioavailability | Humans | No significant differences in bioavailability were observed between synthetic and natural Vitamin C.[1][4][5] |
| Pharmacokinetic Studies | Humans | Some studies indicated small, transient differences with minimal physiological relevance.[1][4] |
| Randomized Human Trial | Adult Males | A study comparing kiwifruit-derived Vitamin C to a synthetic tablet found no significant differences in bioavailability in plasma, urine, leukocytes, or muscle tissue.[6][7] |
| Animal Studies | Various Models | A majority of studies indicated differences in bioavailability, with results varying across different models and experimental setups.[1][5] |
Experimental Protocols: A Closer Look at the Methodology
To ensure robust and reproducible findings, standardized experimental protocols are paramount. Below are outlines of common methodologies used to assess the efficacy of Vitamin C sources.
Bioavailability Assessment in Humans
A common approach to determine the bioavailability of different Vitamin C forms is through a randomized, double-blind, placebo-controlled crossover study.[8]
Methodology:
-
Subject Selection: Healthy, non-smoking individuals, often with low initial plasma Vitamin C levels, are recruited.[6]
-
Intervention: Participants are administered a standardized dose of Vitamin C from either a synthetic source (e.g., ascorbic acid tablet) or a natural source (e.g., kiwifruit).[6]
-
Sample Collection: Blood samples are drawn at various intervals post-ingestion to measure plasma Vitamin C concentrations.[9] Urine and leukocytes may also be collected for a more comprehensive analysis.[5][6]
-
Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying Vitamin C levels in biological samples.[7][9][10] Key pharmacokinetic parameters such as the Area Under the Curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax) are then calculated to compare bioavailability.[9][11]
In Vitro Antioxidant Capacity Assays
The antioxidant potential of Vitamin C is a key measure of its efficacy. Several in vitro assays are commonly employed.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the ability of an antioxidant to neutralize the DPPH radical, a stable free radical.[12] The reduction in DPPH is measured by a decrease in absorbance at 517 nm.[12]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[12][13] The antioxidant capacity is determined by comparing the fluorescence decay curve of the sample to that of a known standard, such as Trolox.[12]
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the antioxidant signaling pathway of Vitamin C and the typical experimental workflows.
Caption: Vitamin C Antioxidant Signaling Pathway.
Caption: Experimental Workflow for Bioavailability Study.
Caption: Experimental Workflow for Antioxidant Capacity Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. thesynergycompany.com [thesynergycompany.com]
- 3. [PDF] Synthetic or Food-Derived Vitamin C—Are They Equally Bioavailable? | Semantic Scholar [semanticscholar.org]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Synthetic or Food-Derived Vitamin C—Are They Equally Bioavailable? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized Steady-State Bioavailability Study of Synthetic versus Natural (Kiwifruit-Derived) Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. liposhell.pl [liposhell.pl]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. Vitamin C: A Concentration-Function Approach Yields Pharmacology and Therapeutic Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Replicating In Vivo Provitamin C Effects in Organoid Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo and in vitro effects of Provitamin C (ascorbic acid), with a focus on replicating its therapeutic potential in organoid models. This guide summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular pathways.
This compound, an essential nutrient, has garnered significant interest in oncology for its potential anti-cancer properties, particularly in colorectal cancers (CRC) harboring specific genetic mutations. Organoid technology offers a promising platform to model these effects in a patient-specific manner, bridging the gap between traditional cell culture and in vivo studies. This guide explores the parallels and discrepancies between the observed effects of this compound in living organisms and in three-dimensional organoid cultures.
Comparative Efficacy of this compound: In Vivo vs. Organoid Models
High-dose vitamin C has demonstrated selective cytotoxicity against colorectal cancer cells with KRAS and BRAF mutations in both preclinical in vivo studies and in vitro models, including organoids.[1][2][3][4][5] This effect is largely attributed to the increased uptake of dehydroascorbate (DHA), the oxidized form of vitamin C, through the overexpressed glucose transporter 1 (GLUT1) in these cancer cells.[1][6] This leads to intracellular oxidative stress and an energetic crisis, ultimately resulting in cancer cell death.[3][5]
In contrast, studies on murine intestinal organoids, representing healthy tissue, have shown that vitamin C does not significantly impact their growth, highlighting the potential for a favorable therapeutic window.[7][8]
| Model System | Cancer Type | Genotype | This compound Concentration/Dose | Observed Effects | Reference |
| In Vivo (Mouse Xenograft) | Colorectal Cancer | KRAS/BRAF mutant | 4 g/kg (intraperitoneal injection) | Significant reduction in tumor growth.[1][3][6] | [1][3][6] |
| In Vivo (Mouse Model) | Colorectal Cancer | High MALAT1 expression | 4 g/kg (high-dose) | Suppression of tumor growth and metastasis.[9] | [9] |
| Organoid (Murine Intestinal) | Normal Intestinal Tissue | Wild-type | 100, 300, 600 µg/mL | No significant effect on organoid growth.[7][8] | [7][8] |
| Cell Culture | Colorectal Cancer | KRAS/BRAF mutant | < 1 mM (in low glucose) | Selective cytotoxicity and inhibition of colony formation.[1] | [1] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects through multiple molecular pathways. Understanding these pathways is crucial for interpreting experimental results and designing effective therapeutic strategies.
Regulation of HIF-1α Signaling
In the hypoxic microenvironment of tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is often stabilized, promoting tumor growth, angiogenesis, and metastasis. This compound acts as a cofactor for prolyl hydroxylases, enzymes that target HIF-1α for degradation. By enhancing the activity of these enzymes, this compound can reduce HIF-1α levels, thereby inhibiting downstream pro-tumorigenic signaling.[10][11][12]
This compound promotes HIF-1α degradation under normoxic conditions.
Epigenetic Regulation via TET Enzyme Activation
This compound is a vital cofactor for the Ten-Eleven Translocation (TET) family of enzymes. These enzymes play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further derivatives. In some cancers, TET function is impaired, leading to hypermethylation and silencing of tumor suppressor genes. By enhancing TET activity, this compound can promote DNA demethylation and potentially reactivate the expression of these critical genes.[13][14]
This compound enhances TET-mediated DNA demethylation.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are summarized protocols for key experiments.
Establishment and Culture of Human Colorectal Cancer Organoids
-
Tissue Digestion: Fresh colorectal cancer tissue is minced and digested using a solution containing collagenase and dispase to isolate intestinal crypts.
-
Embedding: Isolated crypts are mixed with Matrigel® or a similar basement membrane extract and plated as domes in a culture plate.
-
Culture Medium: The domes are overlaid with a specialized organoid growth medium, such as IntestiCult™ Organoid Growth Medium, containing essential growth factors (e.g., EGF, Noggin, R-spondin) and small molecules (e.g., Y-27632 for the initial culture phase).
-
Maintenance: The medium is changed every 2-3 days, and organoids are passaged every 7-10 days by mechanical disruption and re-embedding in fresh Matrigel®.
For detailed protocols on co-culturing organoids with T-cells, refer to specialized resources.[15]
In Vitro this compound Treatment of Organoids
-
Plating: Established colorectal cancer organoids are passaged and seeded into Matrigel® domes in a multi-well plate.
-
Treatment: After allowing the organoids to establish for a few days, the culture medium is replaced with fresh medium containing the desired concentrations of this compound (L-ascorbic acid). A vehicle control (medium without this compound) should be included.
-
Analysis: The effects of this compound on organoid viability, growth, and apoptosis can be assessed using various assays, such as CellTiter-Glo® for viability, brightfield imaging for size measurement, and caspase-3/7 assays for apoptosis.
In Vivo Xenograft Studies
-
Cell Implantation: Human colorectal cancer cells or dissociated organoids are suspended in a suitable matrix (e.g., Matrigel®) and injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
-
Treatment: Mice are treated with high-dose this compound, typically via intraperitoneal injection (e.g., 4 g/kg daily), or a vehicle control.
-
Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Logical Workflow for Comparing In Vivo and Organoid Responses
The following diagram illustrates the workflow for a comparative study of this compound's effects.
Workflow for comparative analysis of this compound effects.
Conclusion
Organoid models present a powerful tool for studying the effects of this compound in a system that more closely recapitulates the in vivo tumor microenvironment than traditional 2D cell cultures. The available data suggests a strong correlation between the in vivo and in vitro efficacy of high-dose this compound against colorectal cancers with KRAS and BRAF mutations. By understanding the underlying signaling pathways and utilizing robust experimental protocols, researchers can further leverage organoid technology to advance the development of targeted cancer therapies.
References
- 1. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 2. targetedonc.com [targetedonc.com]
- 3. Vitamin C selectively kills KRAS and BRAF mutant colorectal cancer cells by targeting GAPDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin C halts growth of aggressive forms of colorectal cancer in preclinical study | Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 5. Vitamin C selectively kills KRAS and BRAF mutant colorectal cancer cells by targeting GAPDH - CSHL Scientific Digital Repository [repository.cshl.edu]
- 6. Vitamin C selectively kills KRAS and BRAF mutant colorectal cancer cells by targeting GAPDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of six common dietary nutrients on murine intestinal organoid growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Dose Vitamin C Tends to Kill Colorectal Cancer with High MALAT1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Update of Natural Compounds as HIF-1α Inhibitors in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the NF-κB/HIF-1α signaling pathway in colorectal cancer by tyrosol: a gut microbiota-derived metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin C enhances co-localization of novel TET1 nuclear bodies with both Cajal and PML bodies in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. stemcell.com [stemcell.com]
Safety Operating Guide
Safe Disposal of Provitamin C in a Laboratory Setting
For researchers and scientists, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Provitamin C, a precursor to ascorbic acid. Adherence to these protocols is essential for operational safety and regulatory compliance.
Chemical Properties and Hazard Assessment
A thorough understanding of a substance's properties is critical for making informed decisions on its disposal. This compound is chemically similar to L-ascorbic acid. The following table summarizes the key characteristics of L-ascorbic acid relevant to waste management.
| Property | Value/Characteristic | Implication for Disposal |
| Hazard Classification | Generally not classified as hazardous waste under GHS.[1][2] | Can typically be managed as non-hazardous chemical waste, but institutional and local guidelines must always be followed. |
| Biodegradability | Readily biodegradable.[1][3] | Poses a low long-term environmental impact if disposed of correctly.[1] |
| Ecotoxicity | Negligible ecotoxicity.[1] | Minimal harm to aquatic life is expected from minor accidental releases, though this should be avoided.[1] |
| pH | 2.1–2.6 (in a 5% aqueous solution).[1] | The acidity should be considered, especially for larger quantities. Some facilities may require neutralization prior to disposal. |
| Combustibility | Non-flammable and non-combustible solid.[1][2][4] | No special flammability precautions are necessary during storage or disposal. |
| Stability | Stable under recommended storage conditions, but is sensitive to air and light.[5] | Store in a cool, dry, and dark place.[2][6] May decompose when heated, emitting acrid smoke.[2] |
Personal Protective Equipment (PPE)
Prior to handling any chemical waste, including this compound, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
-
Hand Protection : Wear protective gloves. Dispose of contaminated gloves in accordance with good laboratory practices.[4]
-
Eye Protection : Wear chemical safety goggles to prevent eye contact.[4][5]
-
Body Protection : Use a clean lab coat or other protective body coverings to minimize skin contact.[4]
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form (solid or liquid), its concentration, and whether it is contaminated with other hazardous substances.
-
Pure this compound : If the this compound is uncontaminated, it should be treated as non-hazardous chemical waste, unless otherwise specified by local regulations.
-
Contaminated this compound : If this compound is mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.
-
Segregation : Do not mix this compound waste with other waste streams.[7] Store it in a designated, properly labeled container.[8]
For small spills of solid this compound:
-
Place the contaminated materials into a sealed bag or a clearly labeled chemical waste container for disposal.[2][4][9]
-
Clean the spill site thoroughly after the material has been collected.[2][9]
-
Containerize : Place the solid this compound waste into a securely sealed and clearly labeled container.[2] Plastic containers are often preferred for chemical waste.[10]
-
Labeling : Label the container clearly as "this compound Waste" (or "Ascorbic Acid Waste") and include the date.
-
Storage : Store the container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.[10]
Due to its acidic nature, direct disposal of this compound solutions down the sanitary sewer is generally not recommended without treatment.
-
Check Local Regulations : Always consult your institution's EHS guidelines first. Many institutions prohibit the drain disposal of any chemical waste.[8][10]
-
Neutralization (for small quantities, if permitted) :
-
Caution : Neutralization generates heat and potentially vapors. Perform this process slowly in a well-ventilated area, such as a chemical fume hood.[11]
-
Dilute the acidic solution by adding it to a large volume of cold water.
-
Slowly add a suitable inorganic base (e.g., sodium bicarbonate or sodium hydroxide solution) while stirring until the pH is between 5.0 and 9.0.[11][12]
-
Allow the solution to cool.[11]
-
If permitted by your institution, this neutralized solution may be flushed down the sanitary sewer with a large volume of water (at least 20 parts water).[11]
-
-
Collection for Disposal (Preferred Method) :
-
For larger volumes or if neutralization is not feasible, pour the solution into a designated, sealed, and clearly labeled waste container.
-
Arrange for pickup by your institution's EHS office or a licensed waste disposal service.[11]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocol: Preparing Waste for Disposal
While specific experimental protocols that generate this compound waste are not detailed in the provided safety documents, a general protocol for the safe handling and preparation of this waste for disposal is as follows:
-
Designate a Waste Area : Before beginning work, designate a specific area within the laboratory, preferably in a fume hood, for the accumulation of this compound waste.
-
Prepare Waste Containers :
-
Select an appropriate, chemically compatible waste container (e.g., a high-density polyethylene carboy for liquids or a wide-mouth jar for solids).
-
Pre-label the container with "this compound Waste," the date, and any other information required by your institution. Ensure the label is clearly visible.
-
-
Transfer Waste :
-
Avoid spilling any material on the exterior of the container. If a spill occurs, decontaminate the surface immediately.
-
Secure and Store :
-
Schedule Pickup :
References
- 1. benchchem.com [benchchem.com]
- 2. L-Ascorbic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. msd.com [msd.com]
- 4. edvotek.com [edvotek.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. health.state.mn.us [health.state.mn.us]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Provitamin C
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. When handling Provitamin C, a key component in many research and development applications, understanding and implementing the correct personal protective equipment (PPE) and handling protocols is critical to prevent exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Recommended Personal Protective Equipment (PPE)
When working with this compound, which may exist as a fine powder or in solution, a comprehensive approach to personal protection is necessary to mitigate risks such as respiratory irritation, eye damage, and skin contact.[1][2][3][4] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Air-purifying respirator | Required when dusts are generated. Use a NIOSH-approved respirator with a P2 filter for dust.[1] For initial site entries or where concentrations are unknown, a full-face or half-mask air-purifying respirator is recommended.[5] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Disposable, latex-free, and powder-free gloves are recommended when handling hazardous drugs.[6] |
| Eye and Face Protection | Safety goggles or glasses | Wear appropriate protective eyeglasses or chemical safety goggles.[1] If there is a splash hazard, a face shield should be worn in addition to goggles.[7][8] |
| Body Protection | Laboratory coat or coveralls | Wear a lab coat or other protective clothing to prevent skin contact.[1] For larger-scale operations or when significant dust generation is possible, a one-piece coverall or a hooded two-piece chemical splash suit may be necessary.[5] |
Operational and Handling Procedures
Adherence to proper operational procedures is crucial for minimizing exposure and preventing accidents.
Engineering Controls:
-
Ventilation: Use in a well-ventilated area.[1] If dust is generated, local exhaust ventilation should be used.[2]
-
Static Control: Take precautionary measures against static discharge, as this compound dust may form explosive mixtures with air.[3]
Safe Handling Practices:
First Aid Measures:
-
After inhalation: Move the person to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
After eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[2][3][4]
-
After swallowing: Rinse mouth. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.[9]
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant.[2][4] Follow all local, state, and federal regulations for chemical waste disposal.
-
Spill Cleanup:
-
Evacuate and Ventilate: Clear the area and ensure adequate ventilation.[9]
-
Containment: Prevent the spill from spreading or entering drains.[9]
-
Cleanup: For small spills, use appropriate tools to place the spilled solid into a suitable container for waste disposal. For larger spills, wear full protective equipment, including respiratory protection.[9]
-
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical workflow for safely handling and disposing of this compound in a laboratory setting.
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.
References
- 1. bankom.rs [bankom.rs]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. msd.com [msd.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
